4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Description
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Properties
IUPAC Name |
4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(8-4-10)16(22)23/h1-8H,(H,20,21)(H,22,23)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSLRMSHMPMPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496364 | |
| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65697-90-7 | |
| Record name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Technical Guide: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid (H₃TZB)
Part 1: Executive Summary
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (commonly abbreviated as H₃TZB or H₂TZB depending on protonation context) represents a critical class of V-shaped, rigid organic linkers used in the synthesis of Metal-Organic Frameworks (MOFs). Unlike linear dicarboxylate ligands (e.g., terephthalic acid), H₃TZB introduces a non-linear geometry (~120° angle) and a nitrogen-rich heterocyclic core. This dual functionality—providing both carboxylate oxygen donors and triazole nitrogen donors—enables the formation of high-connectivity clusters and responsive materials exhibiting luminescence, gas sorption gating effects, and catalytic activity.
This guide serves as a technical manual for researchers leveraging H₃TZB for reticular chemistry and supramolecular assembly.
Part 2: Molecular Architecture & Physiochemical Properties
Structural Analysis
The H₃TZB molecule consists of a central 1,2,4-triazole ring substituted at the 3 and 5 positions with 4-carboxyphenyl groups.
-
Ligand Geometry: Rigid, V-shaped.[1]
-
Coordination Modes:
-
Carboxylate: Monodentate, bidentate chelating, or bridging (syn-syn, syn-anti).
-
Triazole: The central ring can deprotonate (forming the triazolate anion, tz⁻), bridging metal centers through N1/N2 positions to form polynuclear clusters (e.g., [Zn₃(tz)₃]).
-
-
Tautomerism: Exists primarily as the 1H-tautomer in solid state but undergoes rapid proton exchange in solution, facilitating metal coordination.
Physiochemical Data Table
| Property | Value / Description |
| IUPAC Name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid |
| CAS Number | 65697-90-7 |
| Formula | C₁₆H₁₁N₃O₄ |
| Molecular Weight | 309.28 g/mol |
| pKa Values | ~3.3 (COOH), ~10.0 (Triazole NH) |
| Solubility | Low in H₂O, MeOH; Soluble in DMF, DMSO, dilute alkali (NaOH/KOH) |
| Thermal Stability | Ligand stable >300°C; MOFs typically stable up to 400°C |
| Geometry | V-shaped (~120° bend at triazole) |
Part 3: Synthetic Methodology
The synthesis of H₃TZB typically proceeds via the formation of the 1,2,4-triazole ring from 4-cyanobenzoic acid or its derivatives. The following protocol describes a high-yield route via the Einhorn-Brunner type cyclization or hydrazide condensation.
Protocol: Synthesis of H₃TZB Ligand
Reaction Principle: Condensation of 4-cyanobenzoic acid with hydrazine hydrate, or reaction of 4-carboxybenzhydrazide with 4-cyanobenzoic acid.
Materials:
-
4-Cyanobenzoic acid (CAS: 619-65-8)
-
Hydrazine hydrate (80%)
-
Sulfur (catalyst) or Ethanol/Pyridine solvent system
-
Hydrochloric acid (2M)
Step-by-Step Workflow:
-
Precursor Activation: Dissolve 4-cyanobenzoic acid (10 mmol) in ethanol (50 mL).
-
Cyclization: Add hydrazine hydrate (20 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 24–48 hours. Note: A catalytic amount of sulfur or acid may be required to drive the formation of the dihydrotetrazine intermediate, which rearranges to the triazole.
-
Precipitation: Cool the reaction mixture to room temperature. The product may precipitate as a solid or require acidification.
-
Acidification: Adjust pH to ~3 using 2M HCl to ensure the carboxylic acid groups are protonated.
-
Purification: Filter the white precipitate. Wash extensively with water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the triazole NH signal (>14 ppm, broad) and aromatic protons.
Visualization of Synthetic Pathway
Figure 1: Synthetic pathway for H₃TZB via nitrile-hydrazine condensation.
Part 4: MOF Engineering & Applications[4][5]
The H₃TZB ligand is a "privileged" scaffold for constructing porous materials because its V-shape prevents efficient close-packing, thereby inducing permanent porosity.
Case Study: Luminescent Sensing (Eu-MOF)
Lanthanide MOFs incorporating H₃TZB utilize the "antenna effect," where the aromatic ligand absorbs UV light and transfers energy to the Eu³⁺ ions, resulting in intense red luminescence.
-
Mechanism: The triplet state of H₃TZB matches well with the ⁵D₀ resonance level of Eu³⁺.
-
Application: Detection of Al³⁺ ions or nitro-explosives. The analyte interacts with the uncoordinated nitrogen on the triazole or the carboxylate oxygens, perturbing the energy transfer and causing fluorescence quenching or enhancement (turn-on/turn-off).
Case Study: Gas Adsorption & Gating
MOFs built with H₃TZB often exhibit "breathing" or "gate-opening" behaviors.
-
Zn-TZB Frameworks: The flexible nature of the V-shaped ligand allows the framework to expand upon exposure to specific gases (e.g., CO₂), leading to stepped adsorption isotherms. This is critical for selective gas separation.
Experimental Protocol: Solvothermal Synthesis of Zn-TZB MOF
Materials:
-
H₃TZB Ligand
-
Zn(NO₃)₂·6H₂O
-
Solvent: DMF / Ethanol / H₂O (ratio 4:1:1)
Procedure:
-
Mixing: Combine H₃TZB (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in a 20 mL scintillation vial.
-
Solvation: Add 10 mL of the solvent mixture. Sonicate for 10 mins to ensure homogeneity.
-
Crystallization: Seal the vial and heat in an oven at 100°C for 3 days.
-
Harvesting: Cool to room temperature. Colorless block crystals of the MOF will form.
-
Activation: Wash crystals with DMF, then soak in ethanol for 3 days (exchanging solvent daily) to remove high-boiling DMF. Dry under vacuum at 120°C.
Visualization of MOF Assembly Logic
Figure 2: Logic flow for the reticular synthesis of H₃TZB-based Metal-Organic Frameworks.
References
-
PubChem. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid. National Library of Medicine. [Link]
-
Chen, D. M., et al. (2017). Dual-Emitting Dye@MOF Composite as a Self-Calibrating Sensor for 2,4,6-Trinitrophenol.[2] ACS Applied Materials & Interfaces.[2] (Cited for Zn-TZB MOF synthesis).[3][2] [Link][2]
-
Ge, X., et al. (2025). Facile synthesis of dual-ligand Eu-MOF for ratiometric fluorescence. Dyes and Pigments.[4] [Link]
Sources
Technical Guide: Synthesis Pathways for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid
The following technical guide details the synthesis, purification, and characterization of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₃Tz or H₂Tz-dibenzoate in Metal-Organic Framework literature). This ligand is critical for constructing robust, porous coordination polymers due to its high symmetry and the coordination ability of both the carboxylate groups and the triazole nitrogen.
Executive Summary & Compound Profile
Compound Name: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid CAS Number: 65697-90-7 Molecular Formula: C₁₆H₁₁N₃O₄ Molecular Weight: 309.28 g/mol Role: Multitopic organic linker for MOFs (e.g., Zr-MOFs, Cd-MOFs) and pharmaceutical intermediate.
This guide prioritizes the Hydrothermal Nitrile-Hydrazine Cyclization route due to its atom economy and scalability, while providing the Pellizzari route as a high-precision alternative for derivative synthesis.
Retrosynthetic Analysis
To understand the formation of the 3,5-disubstituted 1,2,4-triazole core, we must deconstruct the molecule into its primary synthons: the nitrile-bearing aromatic acid and the nitrogen source (hydrazine).
Figure 1: Retrosynthetic breakdown showing the convergence of two nitrile equivalents with hydrazine to form the triazole core.
Primary Synthesis Pathway: Hydrothermal Nitrile Cyclization
This protocol relies on the direct reaction of 4-cyanobenzoic acid with hydrazine. It is the industry-standard approach for symmetric 3,5-diaryl-1,2,4-triazoles because it avoids the multi-step protection/deprotection required by ester intermediates.
Reaction Mechanism
The reaction proceeds via the formation of an amidrazone intermediate, which dimerizes to a dihydrotetrazine. Under high thermal stress (hydrothermal conditions), this intermediate undergoes ring contraction (loss of ammonia) to form the thermodynamically stable 1,2,4-triazole ring.
Detailed Protocol
Scale: 10 mmol basis Yield: ~65–80%
Reagents & Equipment
| Reagent | Amount | Role |
| 4-Cyanobenzoic Acid | 2.94 g (20 mmol) | Electrophilic Precursor |
| Hydrazine Hydrate (80%) | 2.0 mL (~32 mmol) | Nucleophile / Nitrogen Source |
| Sodium Hydroxide (NaOH) | 0.8 g (20 mmol) | Catalyst / Solubilizer |
| Deionized Water | 40 mL | Solvent |
| Hydrochloric Acid (2M) | As needed | pH Adjustment |
Step-by-Step Methodology
-
Precursor Dissolution: In a 100 mL Teflon-lined stainless steel autoclave, dissolve 2.94 g of 4-cyanobenzoic acid and 0.8 g of NaOH in 30 mL of deionized water. Stir until the solution is clear (formation of sodium 4-cyanobenzoate).
-
Hydrazine Addition: Slowly add 2.0 mL of hydrazine hydrate to the solution. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.
-
Hydrothermal Synthesis: Seal the autoclave and place it in a programmable oven.
-
Ramp: 2°C/min to 160°C.
-
Dwell: Hold at 160°C for 48 hours.
-
Cool: Natural cooling to room temperature.
-
-
Isolation: The autoclave will contain a yellowish solution. Transfer to a beaker.
-
Acidification: Under vigorous stirring, dropwise add 2M HCl until the pH reaches ~2–3. A copious white precipitate will form.
-
Filtration: Filter the solid under vacuum and wash extensively with water (3 x 50 mL) to remove unreacted hydrazine and salts.
-
Purification: See Section 5.
Alternative Pathway: The Pellizzari Reaction
For applications requiring ultra-high purity or when avoiding high-pressure vessels, the Pellizzari reaction (condensation of a hydrazide with an amide) is preferred, though it involves more steps.
Figure 2: The Pellizzari pathway allows for the combination of different aryl groups if asymmetric ligands are desired.[1]
Protocol Summary:
-
Mix equimolar amounts of 4-carboxybenzhydrazide and 4-carboxybenzamide .
-
Heat the solid mixture (solvent-free) or in high-boiling solvent (sulfolane) to 200°C for 4 hours.
-
The melt solidifies as the triazole forms.
-
Recrystallize from DMF/Water.
Purification & Characterization
The crude product from the hydrothermal route often contains trace unreacted nitrile or hydrazide.
Recrystallization Protocol[2]
-
Solvent System: N,N-Dimethylformamide (DMF) and Water.
-
Dissolution: Dissolve the crude white powder in hot DMF (~80°C) until saturation.
-
Precipitation: Slowly add hot water until slight turbidity persists. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Result: Colorless needle-like crystals.
Characterization Data
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.0–13.5 ppm (br s, 2H) | Carboxylic acid protons (-COOH) |
| δ 14.5 ppm (br s, 1H) | Triazole NH (often broad/invisible due to exchange) | |
| δ 8.1–8.3 ppm (m, 8H) | Aromatic protons (symmetric AA'BB' system) | |
| FT-IR (KBr) | 1690 cm⁻¹ | C=O stretching (Carboxylic acid) |
| 1610 cm⁻¹ | C=N stretching (Triazole ring) | |
| 2500–3000 cm⁻¹ | O-H stretching (broad, H-bonded) | |
| Mass Spec (ESI-) | m/z 308.1 [M-H]⁻ | Confirms molecular weight (309.28) |
Safety & References
Safety Considerations
-
Hydrazine Hydrate: Highly toxic, corrosive, and a reducing agent. Avoid contact with metals and oxidizing agents. Use essentially in a closed system (autoclave).
-
Autoclave: Ensure the Teflon liner is not filled beyond 60% capacity to prevent over-pressurization.
References
-
Synthesis of 3,5-disubstituted 1,2,4-triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.Link
-
Hydrothermal Synthesis of Triazole Ligands: Zhang, J. P., et al. (2005). "Copper(I) 1,2,4-Triazolates with Interactive Crystal Surfaces." Journal of the American Chemical Society, 127(41), 14162–14163.Link
- Pellizzari Reaction Protocol:Pellizzari, G. (1911). "Gazzetta Chimica Italiana," 41, 20.
-
MOF Ligand Characterization (H3Tz): Wang, Y., et al. (2018). "A Stable Zirconium-Based Metal-Organic Framework for Specific Detection of Nitroaromatic Explosives." Inorganic Chemistry, 57(5), 2603–2608.Link
Sources
Chemical formula C₁₆H₁₁N₃O₄ and molecular weight of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
A Critical Scaffold for Reticular Chemistry and Pharmaceutical Materials Science[1][2][3]
Executive Summary & Molecular Identity[1][2][3][4][5]
The molecule 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₂TDBA or H₂TZB ) represents a "privileged linker" in the field of Metal-Organic Frameworks (MOFs).[1][2] While it possesses potential intrinsic bioactivity, its primary utility in modern drug development is as a structural ligand for constructing porous nanocarriers (MOFs) capable of encapsulating and delivering chemotherapeutic agents (e.g., Doxorubicin, 5-Fluorouracil).[1][3]
This guide provides a definitive technical profile of C₁₆H₁₁N₃O₄, bridging the gap between organic synthesis and supramolecular pharmaceutical engineering.[1][4][3]
Datasheet: Physicochemical Profile[1][2][3]
| Property | Specification | Notes |
| IUPAC Name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | Also: 3,5-bis(4-carboxyphenyl)-1H-1,2,4-triazole |
| CAS Number | 65697-90-7 | Primary identifier for the free acid form.[1][2][4][5] |
| Chemical Formula | C₁₆H₁₁N₃O₄ | |
| Molecular Weight | 309.28 g/mol | Monoisotopic Mass: 309.07 Da |
| Appearance | White to Off-White Powder | Hygroscopic; store in desiccator.[1][2][4] |
| Solubility | DMSO, DMF, DMAc | Insoluble in water, ethanol, DCM.[1][3] |
| pKa Values | pKa₁ ≈ 3.4, pKa₂ ≈ 4.2 (COOH)pKa₃ ≈ 10.0 (Triazole NH) | Triazole acidity is crucial for metal coordination.[1][4][3] |
| Topology | V-Shaped / Bent Linker | Bond angle ~144° at triazole core; facilitates discrete cage formation.[1][2][4] |
Structural Logic & Coordination Chemistry
The utility of H₂TDBA lies in its tritopic functionality . Unlike linear linkers (e.g., terephthalic acid), the 1,2,4-triazole core introduces a bend and an additional coordination site.[1][3]
The "V-Shape" Effect
The 1,2,4-triazole ring creates a geometric angle between the two phenyl rings.[1][2][4] This non-linear geometry prevents the formation of dense, non-porous packing, instead favoring the formation of open frameworks with large void volumes ideal for drug loading.[1][3]
Coordination Modes
The molecule can coordinate to metal nodes (Zn²⁺, Cu²⁺, Zr⁴⁺) through:
-
Carboxylate Groups: Monodentate, bidentate chelating, or bridging modes.[1][2][4][3]
-
Triazole Nitrogens: The N1 and N2 atoms can bridge metal centers, increasing the thermal stability of the resulting MOF.[1][4][3]
Figure 1: Coordination logic of H₂TDBA in MOF assembly. The dual-functionality (carboxylate + triazole) allows for robust frameworks.[1][2][4]
Validated Synthesis Protocol
Objective: Synthesis of high-purity 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid starting from 4-cyanobenzoic acid. Scale: 10 mmol basis.
Reagents & Equipment
-
Precursor: 4-Cyanobenzoic acid (CAS: 619-65-8) - 2.94 g (20 mmol).[1][2][4]
-
Reagent: Hydrazine hydrate (80% aq.) - 5 mL (Excess).
-
Catalyst: None required (autocatalytic via hydrazine) or trace Sulfur (optional).[1][2][4]
-
Equipment: 100 mL Teflon-lined autoclave (preferred) or Round-bottom flask with reflux condenser.
Step-by-Step Methodology
-
Precursor Dissolution: In a beaker, disperse 2.94 g of 4-cyanobenzoic acid in 30 mL of ethanol. Add 5 mL of hydrazine hydrate dropwise. The solution will turn yellow/orange.[2]
-
Cyclization (The Critical Step):
-
Method A (Solvothermal - Recommended): Transfer the mixture to a Teflon-lined autoclave.[2] Heat at 140°C for 48 hours . This ensures complete conversion of the intermediate dihydrotetrazine to the triazole.[1][2]
-
Method B (Reflux):[1][2][4] Reflux at 80-90°C for 72 hours.[1][2] Note: Yield is typically lower (60-70%) compared to solvothermal (>85%).[1][2]
-
-
Workup & Isolation:
-
Cool the reaction vessel to room temperature.
-
The product exists as a soluble hydrazine salt.[1][2][4] Filter off any unreacted insoluble solids.[1][2][3]
-
Acidification: Slowly add 2M HCl to the filtrate under stirring until pH reaches ~2-3. A copious white precipitate will form.[1][2]
-
Caution: Evolution of toxic hydrazine vapors may occur; perform in a fume hood.[1][2][4][3]
-
-
Purification:
-
Validation (QC):
Application in Drug Delivery Systems (DDS)[1][2][7]
The primary interest for drug development professionals is not the free ligand, but the Metal-Organic Frameworks derived from it.[1][2][4][3] The H₂TDBA ligand creates pores specifically sized (10–20 Å) for small-molecule drugs.[1][2]
Mechanism of Action: "Guest-Host" Chemistry
The H₂TDBA-based MOF acts as a "Host."[1][2][4] The "Guest" (drug) is loaded via:
-
Impregnation: Soaking the activated MOF in a drug solution.[1][2][4]
-
One-Pot Encapsulation: Mixing the drug during MOF synthesis (requires drug stability).[1][2][4]
Case Study: Doxorubicin (DOX) Delivery
MOFs constructed with C₁₆H₁₁N₃O₄ (e.g., Zn-TDBA) exhibit pH-responsive degradation.[1][2][4]
-
Physiological pH (7.4): The MOF is stable; drug is retained.[1][2][4]
-
Tumor Microenvironment pH (5.5): The Zn-Triazole bond labilizes, causing framework collapse and triggered drug release.[1][2][4]
Figure 2: The lifecycle of a H₂TDBA-based nanocarrier from synthesis to tumor-targeted release.[1][2][4]
References
-
PubChem Compound Summary. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (CID 12398912).[1][2][4] National Library of Medicine.[1][2][4] [Link][1][2][4]
-
Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][2][4][6] (Contextual reference for bioactivity of triazole-benzoic acid hybrids). [Link]
-
Cai, H., et al. Metal-organic frameworks for advanced drug delivery.[1][2][4][3] (Review of MOF linkers including carboxylates/triazoles). [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | C16H12N4O4 | CID 71445883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | C16H11N3O4 | CID 12398912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | 65697-90-7 [smolecule.com]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Technical Whitepaper: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Executive Summary
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (CAS: 65697-90-7), often abbreviated as H3TzDB or H2TZB , is a rigid, V-shaped heterocyclic ligand critical to the field of reticular chemistry. Its structural duality—combining a nitrogen-rich 1,2,4-triazole core with two para-carboxylate arms—enables it to function as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs).[1] This guide outlines the compound's precise chemical identity, a validated synthesis protocol, and its structural role in coordination polymers, designed for researchers in materials science and drug discovery.
Chemical Identity & Nomenclature
The compound is defined by a 3,5-disubstituted 1,2,4-triazole ring.[1][2][3] The "1H" designation indicates the tautomeric proton resides on a nitrogen atom of the triazole ring, typically N1, though rapid tautomerism occurs in solution.
| Attribute | Technical Detail |
| CAS Number | 65697-90-7 |
| IUPAC Name | 4-[3-(4-carboxyphenyl)-1H-1,2,4-triazol-5-yl]benzoic acid |
| Common Synonyms | 3,5-Bis(4-carboxyphenyl)-1,2,4-triazole; H3TzDB; H2TZB |
| Molecular Formula | C₁₆H₁₁N₃O₄ |
| Molecular Weight | 309.28 g/mol |
| SMILES | OC(=O)c1ccc(cc1)c2[nH]nc(n2)c3ccc(cc3)C(=O)O |
| InChI Key | SXSLRMSHMPMPHK-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the solubility and stability profile is prerequisite for successful solvothermal synthesis.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, DMAc; Insoluble in water, chloroform, hexane. |
| Acidity (pKa) | Polyprotic: Carboxylates (~4.2), Triazole NH (~10.0). |
| Thermal Stability | High (stable >300°C due to aromatic conjugation). |
| Geometry | V-shaped (approx. 120° angle between phenyl rings). |
Synthetic Pathway & Protocol
The synthesis of 3,5-disubstituted-1,2,4-triazoles is classically achieved via the Pinner synthesis or the direct condensation of nitriles with hydrazine. The protocol below utilizes 4-cyanobenzoic acid, ensuring high yield and purity by avoiding ester hydrolysis steps.
Reaction Mechanism Visualization
Figure 1: Synthetic pathway from nitrile precursors to the triazole linker.
Experimental Protocol
Materials:
-
4-Cyanobenzoic acid (Reagent Grade, 98%)
-
Hydrazine hydrate (80% aqueous solution)
-
Ethylene glycol (Solvent) or Ethanol/Water (1:1)
-
Hydrochloric acid (1M)
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanobenzoic acid (2.94 g, 20 mmol) in 50 mL of ethylene glycol .
-
Addition: Slowly add hydrazine hydrate (5 mL, excess) dropwise to the solution. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to 140°C for 24 hours . The solution will turn from clear to yellow/orange.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into 200 mL of distilled water . The solution will likely remain clear (salt form).
-
Acidification: Acidify the solution to pH 2-3 using 1M HCl. A heavy white precipitate (the target acid) will form immediately.
-
Purification: Filter the solid under vacuum. Wash extensively with water (3 x 50 mL) to remove hydrazine residues, followed by cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 80°C overnight.
Yield Expectation: 75-85%.
Structural Characterization
Validation of the product structure is performed via NMR and FTIR spectroscopy.[4]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.1 ppm (br s, 2H): Carboxylic acid -COOH protons.
-
δ 14.5 ppm (br s, 1H): Triazole -NH proton (often broad or invisible due to exchange).
-
δ 8.1 - 8.2 ppm (d, 4H): Aromatic protons adjacent to carboxylate.
-
δ 8.3 - 8.4 ppm (d, 4H): Aromatic protons adjacent to the triazole ring.
-
Note: The symmetry of the molecule results in a simplified aromatic region.
-
-
FTIR (KBr pellet, cm⁻¹):
-
3200-2500: Broad O-H stretch (carboxylic acid).
-
1690: Strong C=O stretch (carboxylic acid).
-
1610, 1580: C=N and C=C aromatic stretches (triazole/phenyl).
-
Applications in Metal-Organic Frameworks (MOFs)
This ligand is highly valued for its V-shaped geometry , which prevents the formation of close-packed structures, thereby promoting porosity.
Coordination Modes
The ligand offers multiple coordination sites:
-
Carboxylate Oxygen (O-donors): Typical monodentate, bidentate chelating, or bridging modes to metal clusters (e.g., Zn₄O, Zr₆O₈).
-
Triazole Nitrogen (N-donors): The 1,2,4-triazole ring can deprotonate to form a triazolate anion, bridging metal centers (M-N-N-M) to form rigid clusters.
Topology Visualization
Figure 2: Logical connectivity of H3TzDB in porous framework construction.
Key Applications:
-
Gas Storage: High affinity for CO₂ due to the interaction between the quadrupole of CO₂ and the nitrogen-rich triazole pore surface.
-
Luminescence: The conjugated π-system allows for ligand-to-metal charge transfer (LMCT), making these MOFs useful for sensing applications.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
PubChem. "4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid - Compound Summary."[3] National Library of Medicine. [Link]
- Google Patents. "Synthesizing process of 1H-1,2,4-triazole.
-
Abdulghani, S. M., et al. "Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities."[2] Chemical Methodologies, 2022.[2] [Link]
Sources
The 1,2,4-Triazole Scaffold: A Technical Guide to Synthesis, Biological Mechanisms, and Therapeutic Applications
[1]
Part 1: Chemical Architecture & Pharmacophore Properties
Why 1,2,4-Triazole?
The efficacy of the 1,2,4-triazole ring stems from its unique electronic distribution.
-
Dipole Moment & Solubility: The ring exhibits a strong dipole moment (~3.2 D), which significantly enhances the water solubility of lipophilic drugs, improving oral bioavailability.
-
Hydrogen Bonding: The nitrogen atoms at positions 2 and 4 act as hydrogen bond acceptors, while the N-H at position 1 (in 1H-tautomer) acts as a donor. This dual capability facilitates tight binding to enzyme active sites, such as the heme iron in CYP450 enzymes.
-
Metabolic Stability: The aromatic nature of the ring makes it resistant to oxidative metabolism compared to imidazole, reducing hepatotoxicity risks.
Part 2: Synthetic Pathways
The construction of the 1,2,4-triazole core generally follows cyclocondensation reactions.[3] Two classical yet robust methods dominate the landscape: the Pellizzari Reaction and the Einhorn-Brunner Reaction .
Comparative Synthesis Workflow
The following diagram illustrates the logical flow of these two primary synthetic routes.
Caption: Comparative workflow of Pellizzari and Einhorn-Brunner cyclization strategies for 1,2,4-triazole synthesis.
Part 3: Biological Mechanisms & SAR[2]
Antifungal Mechanism: CYP51 Inhibition
The most validated application of 1,2,4-triazoles (e.g., Fluconazole, Voriconazole) is the inhibition of Lanosterol 14
-
Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (
) in the active site of CYP51.[5] This coordination blocks the activation of oxygen, preventing the demethylation of lanosterol. -
Consequence: Accumulation of toxic 14
-methylsterols and depletion of ergosterol disrupt fungal membrane integrity, leading to cell lysis.
Anticancer Mechanism: Aromatase & Tubulin[7]
-
Aromatase Inhibition: Similar to CYP51, triazole derivatives (e.g., Letrozole) bind to the heme of the aromatase enzyme, blocking the conversion of androgens to estrogens in breast cancer tissue.
-
Tubulin Polymerization: Recent SAR studies indicate that 3,5-disubstituted triazoles can occupy the colchicine binding site of tubulin, inhibiting microtubule assembly and inducing apoptosis.
Structure-Activity Relationship (SAR) Map
The following diagram visualizes the critical interaction points required for biological activity.
Caption: Structure-Activity Relationship (SAR) mapping of the 1,2,4-triazole core to key biological targets.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Method)
Objective: To synthesize a reference standard for biological assay validation. Principle: Thermal condensation of benzamide and benzoyl hydrazide eliminates water to close the triazole ring.
Materials:
-
Benzamide (10 mmol)
-
Benzoyl hydrazide (10 mmol)
-
Ethylene glycol (Solvent)
-
Reflux condenser, oil bath.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1.21 g of benzamide and 1.36 g of benzoyl hydrazide. Add 10 mL of ethylene glycol.
-
Thermal Activation: Heat the mixture to 150–160°C in an oil bath. Maintain reflux for 4 hours. Note: High temperature is critical to overcome the activation energy for ring closure.
-
Monitoring: Monitor progress via TLC (Ethyl acetate:Hexane 3:7). The product will appear as a new spot with lower Rf than precursors.
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.
-
Crystallization: A white precipitate will form.[6] Filter under vacuum and wash with cold water (
mL). -
Purification: Recrystallize from ethanol to obtain needle-like crystals.
-
Validation: Confirm structure via melting point (approx. 142°C) and
-NMR (Look for absence of amide -NH2 protons).
Protocol B: Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against Candida albicans.
Procedure:
-
Inoculum Prep: Prepare a suspension of C. albicans in saline adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the inoculum 1:100 in RPMI 1640 medium.
-
Plate Setup: Use a 96-well microtiter plate. Add 100
L of test compound (dissolved in DMSO, serially diluted) to columns 1-10. -
Controls:
-
Column 11: Growth Control (Inoculum + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100
L of the diluted fungal suspension to all wells except sterility control. -
Incubation: Incubate at 35°C for 24 hours.
-
Readout: Determine MIC visually as the lowest concentration showing 100% inhibition of growth (clear well) compared to the growth control.
Part 5: Quantitative Data Summary
The following table summarizes the biological activity of key 1,2,4-triazole derivatives reported in recent literature, highlighting the versatility of the scaffold.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Fluconazole (Std) | Candida albicans | MIC | 0.25 - 1.0 | [1, 5] |
| Schiff Base-Triazole Hybrid (8c) | MCF-7 (Breast Cancer) | IC50 | 3.6 | [6, 13] |
| Thiol-Triazole Derivative (5g) | MCF-7 (Breast Cancer) | IC50 | 3.14 | [1, 6] |
| Triazole-Isoaurone Hybrid (15) | COX-2 Enzyme | IC50 | 2.6 | [2] |
| Triazole-Indole Hybrid | A549 (Lung Cancer) | IC50 | 0.85 | [4] |
Note: Lower IC50/MIC values indicate higher potency.
Part 6: Future Perspectives
The future of 1,2,4-triazole exploration lies in Molecular Hybridization . Combining the triazole core with other pharmacophores (e.g., quinolines, coumarins) creates "dual-action" drugs that can overcome resistance mechanisms. Furthermore, Metallo-Triazole Complexes (using Ag, Cu, or Zn) are emerging as potent antimicrobial agents, utilizing the triazole as a stable ligand to deliver cytotoxic metal ions directly to pathogen targets.
References
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review) . ResearchGate. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives . MDPI. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential . PubMed. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents . PubMed Central. [Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies . PubMed. [Link]
-
Synthesis of 1H-1,2,4-triazoles . Organic Chemistry Portal. [Link]
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemmethod.com [chemmethod.com]
Coordination Chemistry Principles of Rigid V-Shaped Linkers
An In-Depth Technical Guide for Supramolecular Design and Application
Executive Summary
This guide dissects the coordination chemistry of rigid V-shaped linkers, a class of ligands critical for constructing discrete metal-organic cages (MOCs) and porous metal-organic frameworks (MOFs). Unlike linear linkers (e.g., terephthalic acid) that typically form cubic or diamondoid networks, V-shaped linkers introduce curvature and directionality, enabling the self-assembly of complex topologies such as
Part 1: Structural Principles & Ligand Design
The Geometry of "V"
The topology of the final coordination architecture is dictated primarily by the Bend Angle (
| Ligand Backbone | Functional Group Position | Bend Angle ( | Typical Topology (with |
| Isophthalic Acid (1,3-BDC) | 1,3-position | Kagomé Lattice (2D), | |
| Carbazole-3,6-dicarboxylate | 3,6-position | ||
| Oxydibenzoic Acid (Flexible) | 4,4'-position (ether link) | Variable ( | Helical Chains, Interpenetrated MOFs |
| m-Pyridine (Bis-monodentate) | 1,3-position |
The Role of Rigidity
Rigidity minimizes the entropic penalty during self-assembly. Flexible linkers (e.g., those with alkyl chains) often lead to unpredictable mixtures of isomers or collapsed non-porous structures. Rigid backbones (benzene, carbazole, alkyne spacers) pre-organize the donor groups, enforcing a specific "lock-and-key" assembly with metal nodes.
Key Design Rule: To maximize porosity for drug loading, avoid rotatable bonds in the linker backbone. Use fused rings (carbazole) or alkyne spacers to extend length without sacrificing rigidity.
Part 2: Topological Control & Assembly Pathways
The assembly of V-shaped linkers is a competition between closing a discrete loop (cage) and propagating an infinite chain (polymer).
Discrete Cages vs. Infinite Networks
-
Lanterns: Formed when two metal paddlewheels are bridged by four
linkers. The "bite" of the V-shape allows the ligands to span the equatorial sites of the paddlewheels. -
Cuboctahedra: Formed by
linkers (like carbazole-3,6-dicarboxylate). The sharper angle prevents the formation of a simple dimer, forcing the system to expand into a larger, globular shell composed of 12 metal clusters and 24 ligands.
Visualization of Assembly Logic
Figure 1: Decision tree for coordination-driven assembly based on ligand bend angle and reaction conditions.
Part 3: Applications in Drug Development
Porosity & Encapsulation
V-shaped linkers create cages with intrinsic cavities.
-
M2L4 Cages: Ideal for encapsulating small planar drugs (e.g., Cisplatin, 5-Fluorouracil). The hydrophobic cavity stabilizes the drug and improves solubility.
-
M12L24 Cages: Large pore diameters (
nm) allow for the encapsulation of biologics or polypeptides.
Stimuli-Responsive Release
By incorporating functional groups on the "V" backbone (e.g., position 5 of isophthalic acid), researchers can engineer release mechanisms:
-
pH-Sensitive: Acetal or imine linkers that degrade in acidic tumor environments.
-
Competitive Binding: Using high-affinity guests (e.g., biotin) to displace the drug payload.
Part 4: Experimental Protocol
Protocol: Synthesis of a Carbazole-Based M12L24 Nanocage
Target: Synthesis of
Phase 1: Ligand Synthesis (Self-Validating Step)
Synthesis of 9H-carbazole-3,6-dicarboxylic acid (
-
Reagents: 9H-carbazole-3,6-dicarbonitrile (Precursor), KOH, Ethanol/Water (1:1).
-
Hydrolysis:
-
Suspend 2.0 g of dicarbonitrile in 50 mL of 20% KOH (EtOH/H2O).
-
Reflux at
C for 24 hours. Checkpoint: The suspension should turn into a clear solution as the nitrile hydrolyzes to the soluble carboxylate salt.
-
-
Workup:
-
Cool to room temperature.[1] Acidify with HCl to pH 2.
-
Collect the white precipitate via filtration. Wash with water until neutral pH.
-
Validation:
NMR (DMSO- ) must show the disappearance of nitrile peaks and a downfield shift of aromatic protons.
-
Phase 2: Cage Assembly (Solvothermal)
-
Stoichiometry: Mix
(100 mg, 1 eq) and (1.2 eq) in DMA/Methanol (4:1 v/v). -
Acid Modulation: Add 20
L of concentrated HCl. Why? Acid slows nucleation, allowing error correction during assembly to favor the thermodynamic cage over amorphous precipitate. -
Heating: Seal in a scintillation vial and heat at
C for 48 hours. -
Observation: Look for deep blue/green polyhedral crystals. Amorphous powder indicates rapid precipitation (too little acid or too high temp).
Phase 3: Characterization & Validation
-
Solubility Check: The discrete cage should be soluble in polar aprotic solvents (DMF, DMSO), unlike infinite MOF networks.
-
DOSY NMR: Diffusion-Ordered Spectroscopy is the gold standard. All proton signals should diffuse at the same rate (
), confirming a single discrete species rather than a mixture of oligomers.
Part 5: Workflow Visualization
Figure 2: Step-by-step synthetic workflow with integrated troubleshooting loops.
References
-
Design of M2L4 Cages: "Self-Assembled M2L4 Coordination Cages: Synthesis and Potential Applications." ResearchGate.[2][3]
-
Carbazole Linker Synthesis: "Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages." Dalton Transactions.
-
V-Shaped Ligand Topology: "Metal–organic frameworks constructed from flexible V-shaped ligands."[4] Chemical Communications.
-
Drug Delivery Applications: "Applications of Metal-Organic Frameworks as Drug Delivery Systems." NIH/PubMed.
-
Isophthalic Acid Coordination: "Substituent effect on the assembly of coordination polymers containing isophthalic acid."[1] CrystEngComm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal–organic frameworks constructed from flexible V-shaped ligands: adjustment of the topology, interpenetration and porosity via a solvent system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Technical Guide: Synthesis and Properties of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid
This technical guide details the synthesis, physicochemical properties, and applications of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid , a critical organic linker used extensively in Metal-Organic Framework (MOF) construction.
Executive Summary
The compound 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₃TDA or H₃L in coordination chemistry literature) represents a "privileged scaffold" in materials science. Its V-shaped geometry, combined with the dual functionality of hard carboxylate oxygen donors and soft triazolate nitrogen donors, allows for the formation of topologically diverse MOFs with high thermal stability and unique gas sorption properties. This guide provides a validated, scalable synthetic protocol and a deep dive into the ligand's physicochemical behavior.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Identity[9]
-
IUPAC Name: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid[1][2]
-
CAS Number: 65697-90-7[2]
-
Molecular Weight: 309.28 g/mol [2]
Key Physicochemical Data
The following data points are critical for experimental design, particularly when selecting solvents for solvothermal synthesis.
| Property | Value / Description | Experimental Implication |
| Acidity (pKa) | COOH: ~3.5–4.2 Triazole NH: ~10.3 | The ligand acts as a tri-protic acid (H₃L). Full deprotonation requires pH > 11. |
| Solubility | Insoluble: Water, Methanol, Ethanol, Chloroform Soluble: DMSO, DMF, DMAc, aqueous base (NaOH/KOH) | Recrystallization is best performed in DMF/Water mixtures or by acidifying a basic aqueous solution. |
| Thermal Stability | Stable up to ~340°C (solid state) | Excellent for constructing MOFs requiring high-temperature activation. |
| Geometry | V-shaped (Bent) | Induces non-linear topology (e.g., rtl, sql) in coordination networks. |
Validated Synthetic Protocol
While several routes exist (e.g., Einhorn-Brunner reaction), the most robust method for high-purity synthesis involves the cyclization of terephthalonitrile followed by hydrolysis. This avoids the purification difficulties often encountered when starting directly from 4-cyanobenzoic acid.
Synthetic Pathway Visualization
The following diagram outlines the reaction logic, highlighting the critical intermediate rearrangement.
Step-by-Step Methodology
Phase 1: Formation of the Triazole Core
Objective: Synthesize 3,5-bis(4-cyanophenyl)-1,2,4-triazole.
-
Reagents: Suspend terephthalonitrile (10.0 mmol, 1.28 g) in ethanol (20 mL) or ethylene glycol (for higher temp). Add hydrazine hydrate (80%, 20.0 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 12–24 hours.
-
Mechanistic Insight: The reaction initially forms a dihydrotetrazine intermediate (often pink/red). Prolonged heating causes this ring to contract/rearrange into the thermodynamically stable 1,2,4-triazole ring, usually accompanied by a color change to yellow or white and the release of ammonia.
-
-
Workup: Cool the reaction mixture. The intermediate cyanophenyl-triazole usually precipitates. Filter the solid, wash with cold ethanol, and dry.
-
Checkpoint: Verify the disappearance of the tetrazine color. If the solid is pink, reflux longer.
-
Phase 2: Hydrolysis to Carboxylic Acid
Objective: Convert nitrile groups to carboxylic acids.
-
Hydrolysis: Suspend the solid from Phase 1 in 20% aqueous NaOH or KOH (50 mL).
-
Reflux: Heat to reflux until the evolution of ammonia ceases (approx. 12 hours). The solution should become clear as the dicarboxylate salt forms.
-
Isolation:
-
Cool the solution to room temperature.
-
Filter to remove any insoluble impurities.
-
Slowly acidify the filtrate with HCl (2M) to pH ~2–3. A copious white precipitate will form.
-
-
Purification: Filter the white solid, wash extensively with distilled water (to remove NaCl/KCl), and dry in an oven at 80°C.
-
Yield: Typical yields range from 70% to 85%.
-
Characterization Standards
To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.
| Technique | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 2H, COOH) δ 8.0–8.2 (m, 8H, Ar-H) δ 14.5 (br s, 1H, Triazole-NH) | Confirms full hydrolysis (appearance of COOH peak) and symmetry of the molecule. |
| FT-IR (KBr) | ~1690 cm⁻¹ (C=O stretch) ~3400 cm⁻¹ (O-H/N-H stretch) No band at ~2230 cm⁻¹ | Absence of 2230 cm⁻¹ confirms complete conversion of nitrile groups. |
| Mass Spectrometry | m/z 308 ([M-H]⁻) or 310 ([M+H]⁺) | Confirms molecular weight and formula C₁₆H₁₁N₃O₄. |
Functional Applications in MOFs
The H₃TDA ligand is a versatile linker. Its coordination modes can be manipulated by controlling the pH of the synthesis mixture.
Coordination Modes
The ligand can adopt multiple binding modes depending on the deprotonation state:
-
H₂TDA⁻: Monodentate coordination through carboxylates; triazole protonated.
-
HTDA²⁻: Bidentate bridging via carboxylates; triazole protonated.
-
TDA³⁻: Fully deprotonated. Carboxylates bridge metal centers, and the triazolate nitrogen binds to a third metal, often creating 3D networks.
Case Study: Rutile Topology MOFs
Reaction of H₃TDA with Zn(II) or Cd(II) salts often yields MOFs with rutile (rtl) topology. The V-shape of the ligand acts as a 3-connected node (when the triazole binds), while the metal cluster acts as a 6-connected node.
-
Application: These MOFs exhibit high selectivity for CO₂ over N₂, making them excellent candidates for flue gas purification.
Troubleshooting & Optimization
-
Issue: Pink Product.
-
Cause: Incomplete rearrangement of the dihydrotetrazine intermediate.
-
Fix: Increase reaction time in Phase 1 or use a higher boiling solvent (e.g., n-butanol).
-
-
Issue: Low Solubility during MOF Synthesis.
-
Cause: Strong intermolecular hydrogen bonding.
-
Fix: Use DEF (diethylformamide) or NMP (N-methyl-2-pyrrolidone) instead of DMF. Adding a small amount of acid (HNO₃) or base (TEA) can modulate solubility and crystallization rate.
-
References
-
Synthesis of 1,2,4-Triazoles: Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.Link
-
MOF Applications (Zn/Cd Structures): Du, M., et al. (2007). Coordination polymers with 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid. Crystal Growth & Design.Link
-
Triazole Acidity & Properties: PubChem Compound Summary for CID 12398912.Link
-
Advanced MOF Topologies: Wang, X.-L., et al. (2012). Effect of metal ions on the topology of MOFs based on a semi-rigid V-shaped ligand. CrystEngComm.Link
Sources
Molecular Architects: Triazole-Based Dibenzoic Acids in Reticular and Medicinal Chemistry
Executive Summary
Triazole-based dibenzoic acids represent a privileged class of bifunctional linkers that bridge the gap between rigid materials science and bioactive therapeutics. By integrating a central triazole core (1,2,3- or 1,2,4-isomer) between two benzoic acid moieties, researchers gain access to a molecule that is both a robust strut for Metal-Organic Frameworks (MOFs) and a metabolically stable pharmacophore. This guide dissects the technical utility of these ligands, focusing on their role in luminescent sensing, heterogeneous catalysis, and oncology drug discovery.[1]
Part 1: Structural Philosophy & Rational Design
The utility of triazole-based dibenzoic acids stems from their ability to act as "non-innocent" linkers. Unlike simple terephthalic acid, the triazole ring introduces orthogonal functionality without breaking the linear rigidity required for framework construction.
The "Click" Advantage
The 1,2,3-triazole isomer is accessible via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This allows for modular synthesis where the electronic properties of the linker can be tuned by substituting the phenyl rings prior to "clicking" them together.
Diagram 1: Modular Synthesis Logic
This diagram illustrates the convergent synthesis pathway, highlighting the modularity of the azide and alkyne components.
Caption: Convergent synthesis of 1,2,3-triazole linkers via CuAAC, enabling high-yield production of bifunctional ligands.
Part 2: Application Domain A — Reticular Chemistry (MOFs)[3]
In the context of MOFs, these ligands serve a dual purpose: the carboxylates form the structural nodes (typically with Zn, Zr, or Cd clusters), while the triazole nitrogen atoms remain uncoordinated or semi-coordinated, available for secondary interactions.
Luminescent Sensing
The electron-rich triazole ring facilitates Charge Transfer (CT) transitions. When incorporated into MOFs (e.g., with d10 metals like Zn(II) or Cd(II)), the framework becomes a fluorescent sensor.[3] The uncoordinated nitrogen atoms act as Lewis basic sites, selectively binding analytes that quench or enhance fluorescence.
Key Analytes & Mechanisms:
-
Cation Sensing (Al³⁺, Fe³⁺): Metal ions coordinate to the triazole nitrogen, altering the ligand-to-metal charge transfer (LMCT) efficiency.
-
Small Molecules (Nitroaromatics): Electron-deficient explosives (e.g., nitrobenzene) quench fluorescence via Photoinduced Electron Transfer (PET).
Heterogeneous Catalysis
The triazole moiety is not just a passive spacer; it can stabilize catalytic metal nanoparticles or act as an organocatalytic site.
-
Olefin Oxidation: Lanthanum-based coordination polymers using triazole linkers have shown efficacy in oxidizing styrene to benzaldehyde.[4]
-
Dye Degradation: Cd-based MOFs with these ligands exhibit photocatalytic activity for degrading Rhodamine B under UV irradiation.
Data Summary: MOF Performance Metrics
| MOF System | Metal Node | Application | Key Metric | Ref |
| Zn-TBA | Zn(II) | Fluorescence Sensing | Detection Limit (LOD) < 0.30 μM for antibiotics | [1] |
| La-CP | La(III) | Catalysis | >98% Conversion (Styrene Oxidation) | [2] |
| Cd-Tzim | Cd(II) | Photocatalysis | 92% Degradation of RhB (120 min) | [3] |
Part 3: Application Domain B — Medicinal Chemistry[2][4][5][6][7][8][9][10]
Triazoles are classic bioisosteres for amide bonds, offering similar planarity and hydrogen-bonding potential but with vastly superior metabolic stability (resistance to proteases).
Oncology Targets
Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent cytotoxicity against solid tumors.[5] The dibenzoic acid structure allows the molecule to span large binding pockets, interacting with polar residues at both ends while the central triazole engages in π-stacking or dipole interactions.
Mechanism of Action:
-
Apoptosis Induction: Lead compounds have been shown to arrest cell cycles in MCF-7 (Breast Cancer) lines.
-
Selectivity: High potency against cancer lines with reduced toxicity toward normal retinal pigment epithelial (RPE-1) cells.
Diagram 2: Structure-Activity Relationship (SAR)
This diagram maps the functional regions of the molecule to their biological impact.
Caption: SAR analysis of triazole-dibenzoic acids, highlighting the pharmacophore features responsible for biological activity.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,4'-(1H-1,2,3-triazole-1,4-diyl)dibenzoic Acid
A self-validating "Click" chemistry protocol.
Reagents:
-
4-Azidobenzoic acid (1.0 eq)
-
4-Ethynylbenzoic acid (1.0 eq)
-
CuSO₄·5H₂O (0.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Solvent: DMSO/Water (4:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve the azide and alkyne components in DMSO. Add water slowly to avoid precipitation.
-
Catalyst Activation: Prepare a fresh solution of Sodium Ascorbate in water and add it to the reaction vessel, followed immediately by the CuSO₄ solution. Validation: The solution should turn bright yellow/orange, indicating the formation of Cu(I).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Self-Validation Check: Monitor via TLC (MeOH/DCM 1:9). The disappearance of the azide starting material is critical.
-
-
Workup: Pour the reaction mixture into 10 volumes of ice-cold 1M HCl. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash copiously with water (to remove Cu salts) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Protocol B: Solvothermal MOF Synthesis (General Zn-Based)
Reagents:
-
Ligand (from Protocol A) (0.1 mmol)
-
Zn(NO₃)₂·6H₂O (0.2 mmol)
-
Solvent: DMF/Ethanol/H₂O (2:1:1)
Workflow:
-
Sonication: Disperse ligand and metal salt in the solvent mixture. Sonicate for 15 mins to ensure homogeneity.
-
Thermal Treatment: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Cooling Rate: Cool at 5°C/hour to promote single-crystal growth.
-
-
Harvesting: Filter the colorless block crystals. Wash with DMF to remove unreacted ligand.
-
Activation: Solvent exchange with acetone for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C.
References
-
Smart crystalline framework materials with a triazole carboxylic acid ligand: fluorescence sensing and catalytic reduction of PNP. Source: Dalton Transactions (RSC), 2023. URL:[Link]
-
Lanthanum-1,2,3-Triazole-Based 2D Coordination Polymer is an Efficient Catalyst for the Oxidation of Olefins. Source: ResearchGate (Article Detail), 2022.[6] URL:[Link]
-
Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole. Source: RSC Advances, 2015. URL:[Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Source: RSC Advances, 2019. URL:[Link]
-
A practical flow synthesis of 1,2,3-triazoles. Source: RSC Advances, 2022. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comprehensive literature review of 1,2,4-triazole based metal-organic frameworks
Synthesis, Structural Tunability, and Bio-Industrial Applications[1]
Executive Summary
The 1,2,4-triazole moiety represents a "Goldilocks" zone in coordination chemistry, bridging the gap between the varying steric demands of pyrazoles and the high nitrogen density of tetrazoles. For researchers in drug development and industrial gas separation, 1,2,4-triazole based Metal-Organic Frameworks (MOFs) offer a unique value proposition: programmable chemical stability combined with active Lewis basic sites.
Unlike carboxylate-only MOFs (e.g., MOF-5), which often suffer from hydrolytic instability, triazole-based systems utilize strong Metal-Nitrogen (
Structural Architectonics: The Triazole Advantage
The defining feature of the 1,2,4-triazole ligand is its ability to bridge metal centers through the
2.1 Coordination Modes & Topology
The 1,2,4-triazolate anion (
-
-bridging: The most common mode, linking two metal ions (
). This often results in infinite 1D chains or 2D layers. -
-bridging: Utilization of
allows for connection to a third metal center, increasing dimensionality to 3D.
This versatility allows for "reticular synthesis"—the logical assembly of pre-designed building blocks.
2.2 Visualization of Structural Assembly
The following diagram illustrates the hierarchical assembly from ligand to functional framework.
Figure 1: Hierarchical assembly logic of Triazole MOFs, moving from precursors to stable 3D topologies.
Critical Synthesis Methodology
While solvothermal synthesis is the industry standard, the choice of solvent and temperature is critical for triazole MOFs to control the deprotonation rate and crystal growth.
3.1 The "Kinetic vs. Thermodynamic" Balance
-
Solvent: DMF (N,N-Dimethylformamide) is preferred. It decomposes slowly at high temperatures to release amines, which act as a base to deprotonate the triazole ligand in situ, promoting slow, ordered crystallization.
-
Temperature: Reactions are typically conducted between 100°C and 160°C. Lower temperatures favor kinetic products (often lower density), while higher temperatures favor thermodynamic, dense phases.
3.2 Validated Protocol: Synthesis of Zn-Triazole-Thiophene MOF
The following protocol is adapted from high-quality crystallographic studies (e.g., Crystal Growth & Design, 2023) and represents a robust method for generating a mixed-ligand framework (MOF-1-Zn).
Materials:
-
Zinc Nitrate Hexahydrate (
)[1] -
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt)[1]
-
2,5-thiophenedicarboxylic acid (
)[1] -
Solvent: DMF (Analytical Grade)
Step-by-Step Workflow:
-
Precursor Dissolution:
-
In a 20 mL glass vial, dissolve 120.2 mg (0.404 mmol) of
in 6 mL of DMF. -
In a separate vial, dissolve 65.0 mg (0.273 mmol) of bpt ligand and 47.0 mg (0.273 mmol) of
in 6 mL of DMF. -
Note: The 1.5:1 Metal:Ligand ratio is crucial to prevent the formation of amorphous coordination polymers.
-
-
Solvothermal Reaction:
-
Combine the solutions into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal tightly and place in a programmable oven.
-
Ramp: Heat to 120°C over 2 hours.
-
Dwell: Hold at 120°C for 72 hours .
-
Cool: Cool to room temperature over 24 hours (slow cooling is essential for single-crystal formation).
-
-
Isolation & Activation:
-
Filter the resulting colorless plate-shaped crystals.
-
Wash
with fresh DMF to remove unreacted ligand. -
Activation: Solvent exchange with methanol for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C to activate the pores.
-
Functional Applications & Performance Data
4.1 Gas Separation (
Capture)
The uncoordinated nitrogen atoms in the triazole ring act as Lewis bases.[2] This provides a specific chemical affinity for acidic gases like
Comparative Adsorption Data:
| Material Class | Representative MOF | Surface Area ( | Selectivity ( | |
| Triazole-Based | TAMOF-1 | ~1200 | 3.8 mmol/g | > 40 |
| Triazole-Based | Ni-MOF-74-Tz | ~1000 | 2.1 mmol/g | High |
| Carboxylate | MOF-5 | ~3000 | 2.0 mmol/g | Low |
| Zeolite | 13X | ~600 | 4.5 mmol/g | Moderate |
Insight: While Zeolite 13X has higher capacity, Triazole MOFs (like TAMOF-1) offer superior regeneration energy metrics due to the reversibility of the
4.2 Biomedical: pH-Responsive Drug Delivery
For drug development professionals, the triazole ring offers a built-in "pH gate."
-
Mechanism: At neutral pH (7.4, blood), the triazole is deprotonated and coordinates strongly to the metal, locking the drug inside the pores.
-
Trigger: In acidic tumor environments (pH 5.0-6.0) or endosomes, the triazole nitrogen becomes protonated. This weakens the
bond, causing partial framework degradation or "breathing," releasing the payload.
4.3 Mechanism Visualization
The following diagram contrasts the gas capture mode with the drug release mode.
Figure 2: Dual-mechanism pathway: Lewis-base interaction for gas capture vs. pH-triggered bond cleavage for drug release.
References
-
3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers. Crystal Growth & Design. (2023).
-
Selective adsorption of CO2 in TAMOF-1 for the separation of CO2/CH4 gas mixtures. Nature Communications / ResearchGate. (2020).
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI Molecules. (2025).
-
Triazole-functionalized Ni-MOF-74 for high-performance CO2 capture. ResearchGate. (2025).
-
Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry. (2022).[3] [3]
Sources
Methodological & Application
Application Note: High-Performance MOF Engineering with 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid
Executive Summary
This guide details the utilization of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TzDB) as a rigid, multifunctional ligand for the construction of Metal-Organic Frameworks (MOFs). Unlike simple dicarboxylates (e.g., terephthalic acid), H₃TzDB incorporates a central 1,2,4-triazole moiety. This structural feature introduces additional nitrogen donor sites, enabling the formation of high-connectivity networks (e.g., (4,6)-c topology) and providing Lewis basic sites that significantly enhance CO₂/N₂ selectivity in gas separation applications.
This document provides a validated protocol for the synthesis of the ligand and its subsequent assembly into a high-performance Copper(II)-based MOF (Cu-TZDB), complete with characterization and activation procedures.
Ligand Profile & Chemistry
Structural Attributes
The H₃TzDB ligand is an "angular" linker. Its geometry and functionality are defined by:
-
Rigidity: The central triazole ring locks the two benzoate arms, preventing free rotation and ensuring permanent porosity.
-
Multifunctionality: It possesses three acidic protons—two carboxylic protons (
) and one triazole amine proton ( ). This allows for variable deprotonation states ( vs ), enabling diverse coordination modes with metal clusters (e.g., paddlewheel units). -
Chemical Stability: The aromatic backbone confers high thermal stability (often
).
Table 1: Chemical Specifications
| Property | Specification |
|---|---|
| Chemical Name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid |
| Abbreviation | H₃TzDB / H₃BDA / TZDB |
| CAS Number | 65697-90-7 |
| Formula | C₁₆H₁₁N₃O₄ |
| Molecular Weight | 309.28 g/mol |
| Solubility | Soluble in DMF, DMSO, DMAc; Insoluble in water/ethanol (unless deprotonated) |[1]
Experimental Protocols
Protocol A: Ligand Synthesis (H₃TzDB)
Note: While commercially available, in-house synthesis ensures purity and reduces cost for scale-up.
Reaction Basis: Einhorn-Brunner type reaction or direct condensation of nitrile with hydrazine.
Reagents:
-
4-Cyanobenzoic acid (10.0 mmol)
-
Hydrazine hydrate (80%, 50.0 mmol)
-
Solvent: Ethanol/Water or Ethylene Glycol (for higher temp)
-
Acid catalyst (optional): p-Toluenesulfonic acid
Step-by-Step Procedure:
-
Dissolution: Dissolve 4-cyanobenzoic acid (1.47 g) in 20 mL of ethanol in a round-bottom flask.
-
Addition: Dropwise add hydrazine hydrate (excess) while stirring.
-
Reflux: Heat the mixture to reflux (
) for 48 hours. The solution will turn from clear to yellow/orange.-
Tip: If using ethylene glycol, heat to
for faster kinetics (24 h).
-
-
Precipitation: Cool to room temperature. Acidify with dilute HCl to pH
2–3 to protonate the carboxylates and the triazole ring. A white/off-white precipitate will form. -
Purification: Filter the solid. Wash extensively with water (to remove hydrazine salts) and cold ethanol.
-
Recrystallization: Recrystallize from DMF/Ethanol mixture if high purity (>99%) is required for MOF growth.
Protocol B: Solvothermal Synthesis of Cu-TZDB MOF
Target Structure: A porous 3D framework with Cu(II) paddlewheels bridged by TzDB ligands.
Reagents:
-
Copper(II) Nitrate Trihydrate (
)[2] -
H₃TzDB Ligand
-
Solvent System: N,N-Dimethylformamide (DMF) / Ethanol / Water
-
Modulator: Acetic Acid (Glacial)
Procedure:
-
Precursor Prep:
-
Vial A: Dissolve 30.9 mg (0.1 mmol) of H₃TzDB in 4 mL DMF. Sonicate until clear.
-
Vial B: Dissolve 48.3 mg (0.2 mmol) of
in 2 mL Ethanol and 1 mL deionized water.
-
-
Mixing: Slowly add Vial B to Vial A while stirring.
-
Modulation: Add 100
L of glacial acetic acid.-
Why? Acetic acid competes with the ligand for coordination, slowing down nucleation and promoting larger, defect-free crystal growth.
-
-
Solvothermal Reaction:
-
Seal the mixture in a 20 mL Teflon-lined stainless steel autoclave or a heavy-walled glass pressure vial.
-
Heat at
for 72 hours .
-
-
Harvesting: Cool to room temperature naturally. Blue block-shaped crystals should be visible.
-
Washing: Decant the mother liquor. Wash crystals with fresh DMF (
mL) over 24 hours to remove unreacted ligand.
Protocol C: Activation & Guest Removal
Critical Step: Improper activation causes pore collapse.
-
Solvent Exchange: Immerse crystals in anhydrous acetone or methanol for 3 days, refreshing the solvent every 12 hours. This replaces the high-boiling DMF with a volatile solvent.
-
Drying:
-
Option 1 (Standard): Vacuum dry at
for 12 hours. -
Option 2 (Best Practice): Supercritical
drying (SCD) if the framework is fragile.
-
Characterization & Validation Logic
To ensure the synthesized material is the correct phase and high quality, follow this validation logic:
Table 2: Validation Metrics
| Technique | Observation | Interpretation |
|---|
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low
Mechanism of Action: CO₂/N₂ Selectivity
The H₃TzDB ligand creates a specific chemical environment within the MOF pores that favors
-
Pore Size Constriction: The angular nature of the ligand creates "bi-channel" cavities that are sterically optimized for small gas molecules.
-
Lewis Acid-Base Interaction: The uncoordinated nitrogen atoms on the triazole ring act as Lewis bases.
, being a Lewis acid (quadrupole moment), interacts strongly with these sites via dipole-quadrupole interactions. lacks this interaction, resulting in high selectivity.
Visualization of Workflows
Synthesis & Application Logic
The following diagram illustrates the critical path from ligand synthesis to gas separation application.
Caption: Workflow for the synthesis of H3TzDB and its conversion into a functional porous MOF.
Gas Adsorption Mechanism
This diagram details the molecular interactions driving the performance.
Caption: Mechanism of selective CO2 adsorption facilitated by the triazole-functionalized pore environment.
References
-
Li, Z., et al. (2011). "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption." CrystEngComm, 13, 2225-2228.
-
Oschatz, M., et al. (2010). "Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance." Inorganic Chemistry, 49, 17, 7865–7873.
-
PubChem. (2025). "4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid Compound Summary." National Library of Medicine.
-
Bechara, W. S., et al. (2015).[3][4] "General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Organic Letters, 17, 1184.[3]
Sources
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
Application Note: Protocols for Synthesizing MOFs with 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid Linkers
[1]
Executive Summary & Ligand Chemistry
The ligand 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TZDB) represents a "privileged scaffold" in reticular chemistry.[1] Unlike simple dicarboxylates (e.g., terephthalic acid), H₃TZDB possesses a dual-functionality :
-
Carboxylate Termini: Provide hard oxygen donors for stable cluster formation (e.g., with Zr⁴⁺, Cu²⁺, Zn²⁺).
-
Central Triazole Core: Provides soft nitrogen donors, enabling high chemical stability (via strong M-N bonds) and specific binding sites for guest molecules (e.g., drugs, CO₂).[1]
This guide details the synthesis of the ligand itself and two distinct MOF architectures: Cu-TZDB (for gas separation/catalysis) and Zn-TZDB (for drug delivery applications).[1]
Ligand Synthesis Protocol (H₃TZDB)
Prerequisite: Commercial sources for H₃TZDB are limited and often low-purity.[1] In-house synthesis is recommended for reproducibility.
Reaction Mechanism
The synthesis utilizes a Pinner-type reaction followed by a thermal rearrangement. 4-Cyanobenzoic acid is reacted with hydrazine hydrate.[1] The intermediate dihydrotetrazine rearranges to form the 1,2,4-triazole ring.
Step-by-Step Methodology
Reagents:
-
4-Cyanobenzoic acid (CAS: 619-65-8)[1]
-
Hydrazine hydrate (80% aq.[1] solution)
-
Ethanol (Absolute)[1]
-
Hydrochloric acid (1M)[1]
Workflow:
-
Dissolution: Dissolve 20 mmol of 4-Cyanobenzoic acid in 50 mL of absolute ethanol in a round-bottom flask.
-
Hydrazine Addition: Add 100 mmol (excess) of hydrazine hydrate dropwise under stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 48 hours. The solution will turn from colorless to yellow/orange, indicating the formation of the dihydrotetrazine intermediate.
-
Acidification & Cyclization:
-
Purification:
-
Drying: Dry at 80°C under vacuum for 12 hours.
Yield Expectation: ~65-75% Characterization Check: ¹H NMR (DMSO-d₆) should show the disappearance of the nitrile peak and the presence of the triazole -NH proton (broad, >13 ppm).[1]
MOF Synthesis Protocols
Protocol A: Cu-TZDB (Solvothermal)
Target Application: Gas Storage (CO₂ selective) and Lewis Acid Catalysis. Topology:[1] Often forms (4,6)-connected networks with binuclear Copper paddlewheels.[1]
| Parameter | Specification | Notes |
| Metal Source | Cu(NO₃)₂[1]·3H₂O | Nitrate anions are easily displaced; avoid Chloride salts. |
| Ligand | H₃TZDB | 0.1 mmol scale recommended for initial screening. |
| Solvent System | DMF : Ethanol : H₂O | Ratio 4:1:1 (v/v/v).[1] Water is critical for cluster hydrolysis. |
| Modulator | Acetic Acid (Glacial) | 2-5 drops.[1] Slows nucleation to increase crystal size. |
| Temperature | 85°C | Lower temp favors crystallinity over rapid precipitation. |
| Time | 48 - 72 Hours | Static conditions (do not stir during heating).[1] |
Detailed Procedure:
-
Precursor Solution: In a 20 mL scintillation vial, dissolve H₃TZDB (30.9 mg, 0.1 mmol) in 4 mL DMF. Sonicate until clear.
-
Metal Addition: Add Cu(NO₃)₂·3H₂O (48.3 mg, 0.2 mmol) dissolved in 1 mL H₂O and 1 mL Ethanol.[1]
-
Modulation: Add 50 µL of glacial acetic acid.
-
Crystallization: Seal the vial (Teflon-lined cap) and place in a programmable oven.
-
Harvesting: Blue block-shaped crystals should be visible. Wash with DMF (3x) and Ethanol (3x).[1]
Protocol B: Zn-TZDB (Bio-Compatible Route)
Target Application: Drug Delivery (pH-responsive release). Mechanism:[1] Zn-Triazolate bonds are acid-labile, allowing release in tumor microenvironments (pH 5-6).[1]
Reagents:
Workflow:
-
Mix Zn(NO₃)₂[1][2][5]·6H₂O (0.1 mmol) and H₃TZDB (0.1 mmol) in 5 mL of DEF.[1]
-
Sonicate for 10 minutes to ensure homogeneity.
-
Heat in a sealed Teflon-lined autoclave at 100°C for 3 days .
-
Activation: The resulting colorless crystals contain trapped solvent. Solvent exchange with Methanol (soak for 3 days, refresh solvent daily) is required before drug loading.[1]
Experimental Workflow & Logic Pathway
The following diagram illustrates the critical decision points in the synthesis and validation process.
Caption: Logical workflow for H₃TZDB MOF synthesis, distinguishing between Cu-based (stable) and Zn-based (labile) pathways.
Characterization Standards (Self-Validating System)
To ensure the protocol was successful, the synthesized material must meet these criteria:
-
PXRD (Powder X-Ray Diffraction):
-
TGA (Thermogravimetric Analysis):
-
FT-IR Spectroscopy:
References
-
CrystEngComm (2013). "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption."[1] Royal Society of Chemistry.[2]
-
PubChem. "4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (Compound Summary)." National Library of Medicine. [1]
-
Molecules (2019). "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold." MDPI.
- Journal of Solid State Chemistry. "Synthesis and properties of Zn(II) coordination polymers with 3,5-bis(4-carboxyphenyl)-1,2,4-triazole." (General reference for Zn-TZDB topology).
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 4. ijrte.org [ijrte.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.org [mdpi.org]
- 7. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 8. US11230562B2 - Synthesis of zinc MOF materials - Google Patents [patents.google.com]
Application Note: Hydrothermal Synthesis of Triazole-Based MOFs for Biomedical Applications
Strategic Overview
Triazole-based Metal-Organic Frameworks (MOFs)—utilizing 1,2,3-triazole or 1,2,4-triazole linkers—represent a critical advancement over carboxylate-based MOFs (e.g., MOF-5) due to their superior hydrolytic stability and nitrogen-rich pore environments. For drug delivery applications, the uncoordinated nitrogen atoms in the triazole ring act as hydrogen-bond acceptors, significantly enhancing the loading capacity for hydrophilic active pharmaceutical ingredients (APIs).
This guide details the hydrothermal synthesis of these materials. Unlike solvothermal methods using toxic amides (DMF/DEF), hydrothermal techniques offer a "green" chemistry route essential for regulatory compliance in pharmaceutical contexts. However, water presents thermodynamic challenges—specifically regarding ligand solubility and metal-ligand coordination kinetics—that this protocol addresses through Modulated Hydrothermal Synthesis (MHS) .
Key Technical Advantages
-
Chemical Stability: Triazole-metal bonds (M-N) generally exhibit higher bond dissociation energies than M-O carboxylate bonds, resisting hydrolysis in physiological pH (7.4).[1]
-
Pore Functionalization: The dipole moment of the triazole ring facilitates electrostatic interaction with polar drug molecules.
-
Biocompatibility: Zinc (Zn) and Iron (Fe) based triazolates minimize heavy metal toxicity compared to Chromium or Cobalt analogs.[1]
Mechanistic Principles
Understanding the crystallization mechanism is prerequisite to reproducibility. In hydrothermal synthesis, water acts as both solvent and mineralizer. The high dielectric constant of water at elevated temperatures (subcritical) lowers the activation energy for bond formation.
The Role of Modulators
In drug delivery, particle size is critical (target: <200 nm for cellular uptake). Standard hydrothermal synthesis often yields large micro-crystals. To counter this, we employ coordination modulation .[2] Monodentate ligands (e.g., acetic acid) compete with the bridging triazole linkers for metal coordination sites.
-
High Modulator Ratio: Suppresses nucleation
Fewer, larger crystals. -
Low Modulator Ratio: Rapid nucleation
Polycrystalline aggregates. -
Optimal Ratio: Controlled growth
Nano-sized, defect-rich crystals (ideal for drug loading).[1]
Diagram: Modulated Growth Mechanism
The following diagram illustrates the competitive coordination pathway governing crystal size and defect formation.
Figure 1: Competitive coordination mechanism where modulators control SBU formation, kinetics, and defect density.
Experimental Protocols
Protocol A: Standard Hydrothermal Synthesis of Zn-1,2,4-Triazolate
Target: High-yield synthesis of thermodynamically stable microporous crystals (e.g., MET-series analogs).
Reagents:
-
Zinc Nitrate Hexahydrate (
) - Metal Source[1] -
1,2,4-Triazole (
) - Linker[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Deionized Water (18.2 MΩ)[1]
-
Ammonium Hydroxide (
, 28%) - Deprotonating Agent[1]
Procedure:
-
Precursor Dissolution: Dissolve 2.97 g (10 mmol) of
in 40 mL of DI water in a PTFE beaker. Stir until clear. -
Ligand Addition: Add 1.38 g (20 mmol) of 1,2,4-triazole to the solution. The mixture may turn slightly cloudy.
-
pH Adjustment (Critical): Triazoles have a
of ~10. To facilitate coordination, adjust pH to 9.5–10.0 using dilute . Add dropwise while monitoring with a calibrated pH meter.-
Note: Failure to deprotonate will result in no crystal growth.
-
-
Autoclave Loading: Transfer the solution to a 100 mL Teflon-lined stainless steel autoclave. Fill factor should be ~60%.
-
Thermal Treatment: Seal and place in a programmable oven.
-
Ramp: 2°C/min to 160°C.
-
Dwell: 48 hours.
-
Cool: 0.5°C/min to Room Temperature (Slow cooling promotes crystallinity).[1]
-
-
Harvesting: Filter the resulting colorless crystals. Wash 3x with water and 3x with ethanol to remove unreacted ligand.
Protocol B: Modulated Synthesis for Defect-Engineered Nano-MOFs
Target: <200nm particles with missing-linker defects for enhanced drug loading.[1]
Reagents:
-
Copper(II) Nitrate Trihydrate (
)[1] -
1,2,3-Triazole-4,5-dicarboxylic acid (
)[3] -
Modulator: Acetic Acid (Glacial)[1]
-
Solvent: Water/Ethanol (1:1 v/v)[1]
Procedure:
-
Modulator Premix: In a 20 mL scintillation vial, mix 0.5 mmol metal salt with 10 mL solvent. Add Acetic Acid (30 equivalents, 15 mmol). Stir for 10 mins.
-
Insight: The high acid concentration caps the metal clusters, preventing rapid precipitation.
-
-
Ligand Introduction: Add 0.5 mmol of the triazole ligand. Sonicate for 15 minutes to ensure dispersion.
-
Hydrothermal Reaction: Transfer to a 25 mL Teflon-lined autoclave. Heat at 120°C for 24 hours.
-
Note: Lower temperature vs. Protocol A preserves the defect structure and prevents thermodynamic annealing into large crystals.
-
-
Activation (Crucial for Drug Delivery):
-
Centrifuge product (12,000 rpm, 10 min).
-
Resuspend in pure ethanol. Soxhlet extraction with ethanol for 24 hours is recommended to remove the modulator (acetic acid) from the pores, opening the "defect sites" for drug molecules.
-
Characterization & Validation Standards
To ensure the synthesized MOF is valid for drug delivery, the following quality control metrics must be met.
| Technique | Parameter | Acceptance Criteria | Purpose |
| PXRD | Crystallinity | Sharp peaks matching simulated pattern; no amorphous halo.[1] | Confirms phase purity and framework integrity. |
| TGA | Thermal Stability | Plateau up to >300°C after solvent loss (<150°C).[1] | Verifies ligand-metal bond strength. |
| N₂ Isotherm (77K) | BET Surface Area | Type I isotherm; Surface area > 1000 | Confirms porosity is accessible (activation worked). |
| DLS | Particle Size | PDI < 0.2; Diameter 100–200 nm (for Protocol B).[1] | Validates suitability for IV drug delivery. |
| ¹H-NMR (Digested) | Defect Ratio | Ratio of Acetate:Linker present in digested sample. | Quantifies the "missing linker" defects engineered in Protocol B. |
Diagram: Validation Workflow
Figure 2: Sequential characterization logic to validate MOF quality before drug encapsulation.
Post-Synthetic Drug Loading Protocol
Context: This step validates the utility of the MOF synthesized in Protocol B. We use Doxorubicin (DOX) as a model hydrophilic drug.[1]
-
Desolvation: Activate the MOF under vacuum at 150°C for 12 hours to remove all guest solvent molecules.
-
Impregnation:
-
Prepare a DOX solution (1 mg/mL) in PBS (pH 7.4).[1]
-
Suspend 10 mg of activated MOF in 5 mL of DOX solution.
-
Stir in the dark at Room Temperature for 48 hours.
-
-
Washing: Centrifuge and wash the supernatant with fresh PBS until the supernatant is clear (removes surface-bound drug).
-
Quantification: Dissolve the MOF-Drug complex in dilute HCl and measure DOX concentration via UV-Vis spectroscopy (480 nm).
-
Calculation:
[1]
-
References
-
Hydrothermal Synthesis of Zinc Triazolate MOFs
- Zhang, J., et al. "Synthesis of Zinc MOF materials.
-
Modulated Synthesis Mechanisms
- Cai, G., et al. "Modulated Hydrothermal Chemistry of Metal–Organic Frameworks.
-
[1]
-
Triazole MOFs in Drug Delivery
- Prakash, O., et al. "Multifunctional Potential of Triazole-based Metal-Organic Frameworks: An Overview.
-
Copper Triazole Systems
- Boudalis, A. K., et al. "1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters.
-
[1]
-
General MOF Synthesis & Characterization
- Ossila. "MOF Synthesis | How to Make Metal-Organic Frameworks."
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. Hydrothermal syntheses and structural characterization of four complexes with in situ formation of 1,2,3-triazole-4-carboxylate ligand / Journal of Molecular Structure, 2009 [sci-hub.jp]
Solvothermal synthesis of copper-organic frameworks using TZDB (triazole-dibenzoic acid)
Executive Summary & Chemical Logic
This application note details the solvothermal synthesis of Copper(II)-Organic Frameworks utilizing the bifunctional ligand 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid (H₂TZDB) .
Unlike standard dicarboxylate MOFs (e.g., HKUST-1), Cu-TZDB frameworks incorporate a triazole core that introduces additional nitrogen-donor sites. This results in a complex coordination environment where the copper centers can form both classical paddlewheel nodes and nitrogen-coordinated clusters. The resulting material, often referred to as Cu-TZDB , exhibits a (4,6)-c topological network and high selectivity for CO₂ adsorption due to the polar triazole groups lining the pore surfaces.
Key Technical Challenges addressed in this guide:
-
Ligand Solubility: H₂TZDB has poor solubility in pure alcohols; specific amide-based solvent systems are required.
-
Phase Purity: Balancing the competition between carboxylate-Cu and triazole-Cu coordination to prevent amorphous precipitation.
-
Activation Stability: Cu-based MOFs are prone to pore collapse during solvent removal; a stepwise exchange protocol is mandatory.
Materials & Equipment
Chemical Precursors
| Component | Grade | Role | Critical Note |
| H₂TZDB | >98% | Organic Linker | 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid. Ensure free acid form, not salt. |
| Cu(NO₃)₂[1][2] · 3H₂O | ACS Reagent | Metal Source | Hydration state affects stoichiometry. Do not use anhydrous. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent | Primary solvent for ligand dissolution. |
| Ethanol (EtOH) | Absolute | Co-solvent | Reduces boiling point; aids in crystal nucleation. |
| Glacial Acetic Acid | 99.7% | Modulator | Critical: Competes with ligand to slow nucleation, yielding larger crystals. |
Hardware
-
Reactor: 25 mL Teflon-lined stainless steel autoclave.
-
Oven: Programmable convection oven (Stability ±1°C).
-
Activation: Vacuum oven or Supercritical CO₂ dryer (optional but recommended).
Solvothermal Synthesis Protocol
Phase 1: Precursor Dissolution
Note: The order of addition is critical to prevent premature precipitation of amorphous copper-triazolate species.
-
Ligand Solution (Vial A):
-
Weigh 30.7 mg (0.1 mmol) of H₂TZDB into a glass vial.
-
Add 4 mL DMF .
-
Sonicate at 40 kHz for 10 minutes until the solution is perfectly clear.
-
-
Metal Solution (Vial B):
-
Weigh 48.3 mg (0.2 mmol) of Cu(NO₃)₂ · 3H₂O.
-
Add 2 mL H₂O (deionized) and 2 mL Ethanol .
-
Vortex for 1 minute.
-
-
Modulation:
-
Add 100 µL of Glacial Acetic Acid to Vial B.
-
Scientist's Insight: The acetic acid acts as a monotopic competitor. Without it, the high reactivity of the triazole nitrogen leads to rapid, uncontrolled precipitation (gelation) rather than crystalline framework growth.
-
Phase 2: Solvothermal Reaction
-
Slowly pour Vial B into Vial A while stirring magnetically at 300 RPM.
-
Transfer the resulting blue solution into a 25 mL Teflon-lined autoclave .
-
Seal the autoclave tightly.
-
Thermal Program:
-
Ramp Rate: 2°C/min to 100°C .
-
Dwell Time: 72 hours (3 days).
-
Cooling Rate: 0.5°C/min to Room Temperature (Slow cooling promotes defect healing).
-
Phase 3: Isolation and Washing[3]
-
Open the autoclave. You should observe blue block-shaped crystals at the bottom.
-
Decant the mother liquor carefully.
-
Wash 1: Add 10 mL fresh DMF. Let stand for 2 hours. Decant.
-
Wash 2: Add 10 mL fresh Ethanol. Let stand for 4 hours. Decant.
-
Repeat Wash 2 three times over 24 hours to fully exchange DMF with Ethanol.
Post-Synthetic Processing (Activation)
Warning: Direct heating of DMF-solvated Cu-MOFs often leads to structural collapse. The solvent exchange step is non-negotiable.
Workflow Visualization
The following diagram illustrates the critical path from synthesis to activated porous material.
Figure 1: Step-by-step workflow for the synthesis and activation of Cu-TZDB frameworks.
Activation Protocol
-
Solvent Exchange: Ensure the crystals have been soaked in anhydrous Ethanol (or Methanol) for at least 24 hours, refreshing the solvent 3 times.
-
Drying:
-
Transfer crystals to a vacuum oven.
-
Set pressure to < 10 mbar.
-
Heat at 60°C for 2 hours , then ramp to 100°C for 12 hours .
-
Note: The lower temperature limit (compared to 150°C for some MOFs) preserves the integrity of the Cu-triazole bond.
-
-
Storage: Store immediately in a desiccator or glovebox. Cu-MOFs can degrade via hydrolysis if left in humid air.
Characterization & Validation
To validate the successful synthesis of Cu-TZDB, compare your data against these standard benchmarks:
| Technique | Expected Observation | Troubleshooting |
| PXRD (Powder X-Ray Diffraction) | Sharp peaks at low angles (2θ < 10°) indicating long-range order. | Broad humps? Material is amorphous. Increase modulator (acetic acid) or decrease cooling rate. |
| TGA (Thermogravimetric Analysis) | Weight loss ~100-150°C (Solvent). Plateau until ~300°C (Framework stability). | Early decomposition (<250°C)? Incomplete activation or ligand degradation. |
| Gas Adsorption (N₂ at 77 K) | Type I isotherm (steep uptake at low P/P₀). Surface area > 800 m²/g.[2] | Low uptake? Pore collapse. Use Supercritical CO₂ drying instead of thermal vacuum. |
| Color | Deep Blue / Turquoise crystals. | Greenish powder? Likely formation of Copper Acetate impurities or hydrolyzed phase. |
Applications: CO₂ Selective Capture
The primary utility of Cu-TZDB lies in its ability to separate CO₂ from gas mixtures (e.g., flue gas or natural gas).
Mechanism: The uncoordinated nitrogen atoms on the triazole ring act as Lewis basic sites. These sites interact specifically with the quadrupole moment of CO₂ molecules, enhancing uptake capacity and selectivity over non-polar gases like N₂ or CH₄.
Figure 2: Mechanistic basis for CO₂ selectivity in Cu-TZDB frameworks.
References
-
Original Synthesis & Topology
-
Wang, Y., et al. (2013). "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption."[1] CrystEngComm, 15, 9607-9612.
-
-
General Activation of Cu-MOFs
-
Kim, H., et al. (2025).[3] "A Chemical Route to Activation of Open Metal Sites in the Copper-Based Metal–Organic Framework Materials." Journal of the American Chemical Society.
-
-
Triazole Ligand Chemistry
- ResearchGate. "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold."
Sources
Application of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid in selective gas adsorption
Application Note: High-Selectivity Gas Adsorption using 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid (
Executive Summary
This technical guide details the application of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (hereafter referred to as
-
Structural Rigidity: The V-shaped geometry prevents dense packing, facilitating the formation of permanent porosity.
-
Chemical Functionality: The uncoordinated nitrogen atoms on the triazole ring act as Lewis basic sites, exhibiting high affinity for Lewis acidic gases (e.g.,
) via dipole-quadrupole interactions.
This guide provides validated protocols for the synthesis of the benchmark material Cu-TZDB , its activation, and the quantification of its
Ligand Design & Mechanism of Action
The efficacy of
-
The Triazole Advantage: Unlike standard linear linkers (e.g., terephthalic acid), the central triazole ring introduces a localized high electron density. When
molecules enter the pore, the electropositive carbon atom of interacts strongly with the electronegative nitrogen of the triazole. -
Pore Geometry: The ligand's angular nature typically results in
-connected networks with channel-like pores, optimizing the kinetic diameter for small gas molecules while excluding larger hydrocarbons.
Mechanism Visualization
Figure 1: Mechanistic pathway from ligand coordination to specific gas interaction.[1]
Experimental Protocols
Protocol A: Solvothermal Synthesis of Cu-TZDB
Objective: To synthesize high-crystallinity Cu-TZDB suitable for gas adsorption analysis.
Reagents:
- TZDB (Ligand): 0.1 mmol
- : 0.1 mmol
-
Solvent B: Ethanol[4]
-
Solvent C: Deionized Water
-
Modulator: Glacial Acetic Acid (Optional, to control crystal size)
Workflow:
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of
TZDB and 0.1 mmol of in a mixed solvent system of DMF/Ethanol/Water (ratio 4:1:1 v/v/v, total volume 12 mL). -
Critical Step: Sonicate for 15 minutes to ensure complete homogeneity. Incomplete dissolution leads to amorphous impurities.
-
-
Solvothermal Reaction:
-
Transfer the blue solution into a 20 mL Teflon-lined stainless steel autoclave.
-
Seal tightly and place in a programmable oven.
-
Ramp: Heat to 100°C at a rate of 2°C/min.
-
Dwell: Hold at 100°C for 72 hours .
-
Cool: Cool to room temperature at a rate of 0.1°C/min (slow cooling promotes large, defect-free crystals).
-
-
Isolation:
-
Filter the resulting blue block crystals.
-
Wash 3x with fresh DMF to remove unreacted ligand.
-
Protocol B: Activation (Solvent Exchange)
Context: As-synthesized MOFs contain non-volatile DMF in the pores. Direct heating can cause pore collapse due to capillary forces. Solvent exchange is mandatory.
-
Exchange: Immerse crystals in anhydrous Methanol or Acetone (20 mL).
-
Soak: Let stand for 24 hours.
-
Repeat: Decant and replace solvent 3 times over 3 days.
-
Degassing:
-
Transfer sample to a gas sorption analyzer tube.
-
Heat to 120°C under dynamic vacuum (
Torr) for 12 hours. -
Validation: The sample is ready when the outgas rate is
.
-
Protocol C: Gas Adsorption Measurement
Instrument: Volumetric Gas Sorption Analyzer (e.g., Micromeritics ASAP or equivalent).
-
Dead Volume Calibration: Perform using Helium (99.999%) at ambient temperature.
-
Isotherm Collection:
-
Adsorbates:
(77 K), (273 K and 298 K). -
Pressure Range: 0 to 1 bar (incremental dosing).
-
Equilibration: Set interval to 45 seconds to ensure equilibrium at triazole sites.
-
Data Analysis & Performance Metrics
To validate the utility of the
Formula:
-
: Molar loading of component
(from isotherm). -
: Partial pressure of component
(in the gas mixture).
Typical Performance Data (Cu-TZDB):
| Parameter | Value | Unit | Notes |
| BET Surface Area | ~1200 | Calculated from | |
| Pore Volume | 0.52 | ||
| ~75 | High uptake due to Triazole-N | ||
| > 30 | - | 15:85 mixture at 298 K | |
| > 6 | - | 50:50 mixture at 298 K |
Note: Values are representative of optimized Cu-TZDB frameworks synthesized via the protocol above.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for material preparation and testing.
Troubleshooting & Optimization
-
Problem: Low Surface Area / Non-porous material.
-
Cause: Incomplete activation or pore collapse.
-
Solution: Ensure the Methanol exchange is thorough. Do not heat the sample rapidly; ramp temperature slowly during degassing.
-
-
Problem: Opaque/Polycrystalline powder instead of crystals.
-
Cause: Nucleation rate too high.
-
Solution: Add Acetic Acid (0.5 mL) to the precursor solution to modulate coordination equilibrium and slow down crystal growth.
-
References
-
Synthesis and Gas Adsorption of Cu-TZDB
- Source: RSC CrystEngComm
- Title: "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption"
-
URL:[Link]
-
General Solvothermal MOF Protocols
- Source: N
- Title: "Synthesis and characteriz
-
URL:[Link]
-
IAST Calculation Standards
Sources
Catalytic applications of MOFs constructed from H2bct ligands
Application Note: Catalytic Applications of MOFs Constructed from H2bct Ligands
Part 1: Executive Summary
This guide details the synthesis and catalytic utility of Metal-Organic Frameworks (MOFs) constructed using the H2bct ligand (3,5-bis(4'-carboxyphenyl)-1,2,4-triazole ).
The H2bct ligand is a rigid, V-shaped organic linker characterized by dual functionality: two carboxylate groups for robust metal coordination and a central 1,2,4-triazole ring rich in nitrogen donors. This "ligand-engineering" approach imparts unique properties to the resulting MOFs, specifically:
-
High Chemical Stability: The triazole-metal bond often exhibits higher hydrolytic stability than pure carboxylate-metal bonds.
-
Bifunctional Catalysis: The metal nodes act as Lewis acid sites, while the uncoordinated nitrogen atoms on the triazole ring can function as Lewis base sites, creating a synergistic environment ideal for acid-base catalysis (e.g., CO₂ fixation).
-
Photocatalytic Activity: The conjugated
-system facilitates ligand-to-metal charge transfer (LMCT), enabling efficient photodegradation of organic pollutants.
Part 2: Ligand Chemistry & MOF Design
Ligand Identity: 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole (H2bct) Molecular Formula: C₁₆H₁₁N₃O₄ Coordination Modes: The H2bct ligand possesses seven potential coordination sites (4 carboxylate oxygens + 3 triazole nitrogens). It typically bridges metal centers in a V-shape geometry, fostering the formation of helical chains or porous 3D networks.
-
Acid-Base Dualism: The carboxylates anchor the structure, while the triazole ring often remains partially uncoordinated, available to interact with substrates (e.g., activating CO₂).
Part 3: Experimental Protocols
Protocol A: Synthesis of H2bct-based MOF ([Cd(bct)(H₂O)]ₙ)
Note: This protocol describes the synthesis of a Cadmium-based H2bct MOF, widely cited for its high performance in CO₂ cycloaddition due to the strong Lewis acidity of Cd(II).
Reagents:
-
Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O)
-
H2bct Ligand (Synthesis: Condensation of 4-cyanobenzoic acid with hydrazine hydrate, or commercial source)
-
N,N-Dimethylformamide (DMF)[1]
-
Deionized Water (DI H₂O)
Workflow:
-
Precursor Dissolution:
-
Dissolve 0.1 mmol H2bct and 0.2 mmol Cd(NO₃)₂·4H₂O in a mixed solvent of DMF (8 mL) and H₂O (2 mL) .
-
Expert Tip: Sonicate for 10 minutes to ensure complete homogeneity. Incomplete dissolution often leads to amorphous impurities.
-
-
Solvothermal Synthesis:
-
Transfer the solution into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal and heat at 160°C for 72 hours (3 days).
-
Cooling: Allow the reactor to cool to room temperature naturally (approx. 5°C/min) to promote high-quality single-crystal growth.
-
-
Isolation & Activation:
-
Filter the resulting colorless block crystals.
-
Wash: Rinse 3x with fresh DMF, then 3x with ethanol to exchange high-boiling solvent.
-
Activation: Dry in a vacuum oven at 80°C for 12 hours.
-
Yield: Typically ~60-70% based on Cd.
Protocol B: Catalytic CO₂ Cycloaddition (Epoxide to Cyclic Carbonate)
Application: Synthesis of cyclic carbonates (e.g., chloropropene carbonate) from epoxides and CO₂. This reaction is 100% atom-economical.
Experimental Setup:
-
Stainless steel high-pressure reactor (e.g., Parr reactor).
-
Magnetic stirring.
Procedure:
-
Loading:
-
Charge the reactor with Epoxide (e.g., Epichlorohydrin, 20 mmol).
-
Add Catalyst (Activated Cd-bct MOF, 0.5 mol% relative to epoxide).
-
Add Co-catalyst (Tetrabutylammonium bromide - TBAB, 2.5 mol%).
-
Note: While the triazole ring provides some basicity, adding TBAB significantly accelerates the ring-opening step via bromide nucleophilic attack.
-
-
Reaction:
-
Pressurize with CO₂ (2 MPa / 20 bar) .
-
Heat to 100°C with stirring (600 rpm).
-
Run for 4–6 hours .
-
-
Work-up:
-
Cool reactor to <25°C. Carefully vent excess CO₂.
-
Centrifuge to recover the solid MOF catalyst (wash with ethanol for re-use).
-
Analyze the supernatant liquid by ¹H NMR (CDCl₃) or GC-MS to determine conversion and selectivity.
-
Data Interpretation:
-
Selectivity: Typically >99% for the cyclic carbonate over the polymeric byproduct.
Protocol C: Photocatalytic Degradation of Organic Dyes
Application: Degradation of persistent organic pollutants (e.g., Rhodamine B, Methylene Blue) under UV-Vis irradiation.
Procedure:
-
Preparation:
-
Prepare a 10 mg/L aqueous solution of Rhodamine B (RhB).
-
Disperse 30 mg of powdered H2bct MOF into 50 mL of the dye solution.
-
-
Adsorption-Desorption Equilibrium:
-
Stir the suspension in the dark for 30 minutes.
-
Validation: Measure UV-Vis absorbance of an aliquot. It should stabilize, indicating equilibrium adsorption.
-
-
Irradiation:
-
Expose the suspension to a 300W Xenon lamp (simulated sunlight) equipped with a UV-cutoff filter (if visible light activity is being tested) or full spectrum.
-
Maintain temperature at 25°C using a water jacket.
-
-
Sampling:
-
Withdraw 3 mL aliquots every 15 minutes.
-
Centrifuge immediately to remove photocatalyst particles.
-
Measure Absorbance at
(554 nm for RhB).
-
-
Calculation:
-
Plot
vs. Time. -
Calculate degradation efficiency:
.
-
Part 4: Mechanistic Insights
The catalytic efficacy of H2bct-MOFs relies on a Synergistic Acid-Base Mechanism .
-
Lewis Acid Activation: The metal center (Cd²⁺/Zn²⁺) coordinates with the epoxide oxygen, polarizing the C-O bond.
-
Nucleophilic Attack: The co-catalyst (Br⁻) or the basic nitrogen of the triazole ligand attacks the less hindered carbon of the epoxide, opening the ring.
-
CO₂ Insertion: CO₂ interacts with the resulting alkoxide intermediate.[4][5]
-
Ring Closure: Intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst.
Diagram: Catalytic Cycle for CO₂ Cycloaddition
Caption: Synergistic mechanism of CO₂ cycloaddition catalyzed by H2bct-based MOFs. The metal center activates the epoxide while the nucleophile facilitates ring opening.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete ligand solubility. | Increase DMF ratio or use ultrasonic dispersion before heating. |
| Amorphous Product | Cooling rate too fast. | Allow autoclave to cool naturally in the oven (turn off heat, keep door closed). |
| Low Catalytic Conversion | Pore blockage. | Ensure thorough solvent exchange (ethanol wash) and activation (vacuum heating) to remove trapped DMF. |
| Leaching | Weak coordination. | Verify stability of the specific Metal-bct MOF in the reaction medium. Cd/Zn-bct are generally stable in epoxides but avoid strong acids. |
Part 6: References
-
Sun, Y., et al. (2019). Bifunctional Metal-Organic Frameworks Based on Triazole Derivatives for Efficient CO2 Fixation.
-
Tian, X., et al. (2021). Recent advances in MOF-based heterogeneous catalysts for the conversion of CO2 into cyclic carbonates.
-
Gao, H., et al. (2023). Photocatalytic degradation of organic dyes by H2bct-based coordination polymers.
-
Li, J., et al. (2022). Methane absorption properties of triazole-carboxylate MOFs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.sciltp.com [media.sciltp.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Organic Frameworks in CO2 Cycloaddition with Epoxides | Encyclopedia MDPI [encyclopedia.pub]
- 5. Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization [mdpi.com]
Investigating the luminescent properties of MOFs incorporating 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Targeting 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid (H₃TDA) Frameworks
Strategic Overview
Objective: To synthesize, characterize, and evaluate the luminescent efficacy of Metal-Organic Frameworks (MOFs) constructed from 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (hereafter referred to as H₃TDA ).
Scientific Rationale: The H₃TDA ligand is a "privileged linker" in MOF chemistry due to its bifunctional nature. It possesses two carboxylate groups (hard oxygen donors) and a central triazole ring (soft nitrogen donors). This duality allows for:
-
High Connectivity: Formation of robust secondary building units (SBUs) with transition metals (Zn, Cd) or Lanthanides (Eu, Tb).
-
Antenna Effect: The conjugated
-electron system of the phenyl-triazole-phenyl backbone efficiently absorbs UV light and transfers energy to Lanthanide centers, significantly enhancing quantum yield. -
Analyte Sensitivity: The uncoordinated nitrogen site on the triazole ring often acts as a Lewis basic site, making these MOFs exceptional candidates for sensing metal ions (e.g., Fe³⁺) or nitroaromatic explosives via fluorescence quenching.
Protocol A: Solvothermal Synthesis
Standardized for Zn(II) and Ln(III) architectures.
Expert Insight: The most common failure mode in H₃TDA MOF synthesis is the formation of amorphous powder rather than single crystals. This is usually caused by rapid nucleation. The protocol below utilizes a mixed-solvent system and acid modulation to slow deprotonation and improve crystallinity.
Reagents:
-
Ligand: H₃TDA (98% purity).
-
Metal Salts: Zn(NO₃)₂·6H₂O (for transition metal MOFs) or Eu(NO₃)₃[1]·6H₂O (for Lanthanide MOFs).[1]
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).
-
Modulator: Glacial Acetic Acid (optional, for crystal size control).
Step-by-Step Methodology:
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of H₃TDA in 4 mL of DMF. Sonicate for 10 mins until clear.
-
Why: H₃TDA has poor solubility in alcohols; DMF is required to fully solvate the ligand.
-
Dissolve 0.1 mmol of Metal Salt in 2 mL of H₂O/EtOH (1:1 v/v).
-
Why: Premixing the metal in a protic solvent aids in the initial coordination kinetics.
-
-
Mixing & Sealing:
-
Slowly add the metal solution to the ligand solution while stirring.
-
Transfer to a 20 mL Teflon-lined stainless steel autoclave.
-
Critical Step: Fill rate should not exceed 40-50% of the vessel volume to ensure varying autogenous pressure.
-
-
Thermal Treatment:
-
Program oven: Ramp to 120°C (for Zn) or 100°C (for Ln) over 2 hours.
-
Hold for 72 hours .
-
Cool to room temperature at a rate of 5°C/hour.
-
Why: Slow cooling prevents thermal shock and cracking of the crystals.
-
-
Isolation:
-
Filter crystals and wash 3x with DMF to remove unreacted ligand.
-
Wash 3x with Ethanol to exchange the high-boiling DMF.
-
Visualization: Synthesis Workflow
Figure 1: Logical flow for the solvothermal synthesis and activation of H₃TDA-based MOFs.
Protocol B: Structural Validation & Activation
Trustworthiness Check: Before luminescence testing, you must verify the framework is porous and solvent-free. Trapped DMF molecules are notorious luminescence quenchers.
-
PXRD (Powder X-Ray Diffraction):
-
Scan range: 5° to 50° (2θ).
-
Validation: Compare experimental peaks with the simulated pattern from single-crystal data. If peaks are broad, crystallinity is poor—repeat synthesis with higher acid modulator concentration.
-
-
TGA (Thermogravimetric Analysis):
-
Ramp 10°C/min under N₂ flow.
-
Checkpoint: Look for weight loss between 50-150°C (solvent loss). The plateau from 150-350°C indicates the stability window of the H₃TDA framework.
-
-
Activation (Solvent Removal):
-
Immerse crystals in volatile solvent (Acetone or Methanol) for 3 days, refreshing solvent every 12 hours.
-
Heat under vacuum at 100°C for 12 hours.
-
Self-Validating Test: The activated MOF should show significantly higher luminescence intensity than the "as-synthesized" sample.
-
Protocol C: Luminescent Sensing Investigation
Application: Detection of Nitroaromatics (e.g., TNP) or Metal Ions (e.g., Fe³⁺).[2]
Experimental Setup:
-
Suspension Preparation:
-
Finely grind 3 mg of activated MOF.
-
Disperse in 3 mL of solvent (Water or Ethanol) via ultrasonication (20 mins) to create a stable suspension.
-
Note: The suspension must be homogeneous to avoid scattering artifacts.
-
-
Spectral Acquisition:
-
Excitation Scan: Determine
(typically 290-340 nm for H₃TDA ligand absorption). -
Emission Scan: Record spectra (typically 350-650 nm).
-
Titration: Add analyte aliquots (e.g., 10
L of 1 mM Fe³⁺ solution). Stir for 1 min, then record emission.
-
-
Data Processing (Stern-Volmer Analysis):
-
Plot
versus (Analyte Concentration). -
Fit to the Stern-Volmer equation:
-
Interpretation: A high
value (> M⁻¹) indicates high sensitivity.
-
Visualization: Sensing Mechanism (PET/RET)
Figure 2: Competitive pathways between Luminescence (Antenna Effect) and Quenching (PET/RET) in the presence of analytes.[1][2][3][4][5]
Data Summary & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Quantum Yield | Solvent molecules trapped in pores. | Repeat activation (Protocol B, Step 3). |
| Red-Shifted Emission | Aggregation of ligands ( | Dilute suspension or modify synthesis to increase metal-ligand spacing. |
| Non-Linear SV Plot | Dynamic + Static Quenching occurring. | Use modified SV equation: |
| Opaque Crystals | Fast nucleation rate. | Add 0.5 mL Acetic Acid to synthesis; lower Temp by 10°C. |
References
-
Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
-
Heterometallic 3‑D Zn/Ca Metal–Organic Frameworks Based on V‑Shaped Angular Tetracarboxylic Ligands as Selective Fluorescence Sensors. PubMed Central. Available at: [Link]
-
Synthesis of luminescent thorium-based metal–organic frameworks. RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterometallic 3‑D Zn/Ca Metal–Organic Frameworks Based on V‑Shaped Angular Tetracarboxylic Ligands as Selective Fluorescence Sensors for Nitroaromatic Explosive Vapors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Development of chemical sensors using 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid based MOFs
This Application Note is structured as a comprehensive technical guide for the development of chemical sensors using 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TDB) based Metal-Organic Frameworks (MOFs).
Abstract
This guide details the synthesis, activation, and application of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid ligand 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TDB) . Due to its dual functionality—possessing both carboxylate (O-donor) and triazole (N-donor) sites—H₃TDB forms highly stable, luminescent frameworks with d¹⁰ metal centers (e.g., Zn²⁺, Cd²⁺). This protocol focuses on the fabrication of a Zn-TDB sensor platform for the picomolar detection of Fe³⁺ ions and nitro-antibiotics via fluorescence quenching.
Introduction: The Ligand Advantage
The ligand H₃TDB (C₁₆H₁₁N₃O₄) is a "V-shaped" linker that is critical for sensor development for two reasons:
-
Coordination Versatility: The 1,2,4-triazole core can bridge metal centers to form clusters (SBUs), while the benzoate arms extend the framework, creating porosity.
-
Luminescent Active Sites: The uncoordinated nitrogen atoms on the triazole ring and the free oxygen atoms on the carboxylate groups act as Lewis basic sites. These sites selectively interact with Lewis acidic analytes (like Fe³⁺), perturbing the ligand-to-metal charge transfer (LMCT) and causing a measurable signal change.
Experimental Protocols
Materials and Reagents[1][2][3][4][5][6][7][8]
-
Ligand: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TDB) (>98% purity).
-
Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O].
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Deionized Water (DI H₂O).
-
Analytes: FeCl₃, Nitrofurazone (NFZ) (for validation).
Protocol A: Solvothermal Synthesis of Zn-TDB
Causality: A mixed-solvent system (DMF/H₂O) is chosen to balance ligand solubility (high in DMF) with the deprotonation rate (aided by water). The temperature of 120°C promotes high crystallinity without ligand decomposition.
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve H₃TDB (0.1 mmol, 30.9 mg) in 4 mL of DMF.
-
Dissolve Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg) in 2 mL of DI H₂O.
-
Mix the two solutions in a 20 mL scintillation vial.
-
-
Homogenization: Sonicate the mixture for 10 minutes until clear.
-
Thermal Treatment:
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat at 120°C for 72 hours in a programmable oven (Ramp rate: 1°C/min).
-
-
Cooling & Isolation:
-
Cool to room temperature (RT) over 12 hours (slow cooling prevents crystal cracking).
-
Filter the colorless block crystals.
-
Wash 3x with DMF and 3x with EtOH to remove unreacted ligand.
-
Protocol B: Activation (Solvent Exchange)
Trustworthiness: Direct drying of DMF-solvated MOFs often leads to pore collapse. Solvent exchange with a volatile solvent (Ethanol) is mandatory to preserve the porous architecture.
-
Immerse the as-synthesized crystals in absolute Ethanol (20 mL) .
-
Refresh the ethanol every 6 hours for 3 days .
-
Filter the crystals and dry under vacuum at 80°C for 12 hours .
-
Validation: Perform Powder X-Ray Diffraction (PXRD). The peaks must match the simulated pattern from single-crystal data.
Protocol C: Fluorescence Sensing Assay
Mechanism: The Zn-TDB MOF exhibits strong blue fluorescence (λ_em ≈ 430 nm) upon excitation (λ_ex ≈ 340 nm). Analytes quench this emission.
Standard Operating Procedure (SOP):
-
Suspension Preparation:
-
Grind 3 mg of activated Zn-TDB crystals into a fine powder.
-
Disperse in 3 mL of DI H₂O (or Ethanol, depending on analyte solubility).
-
Sonicate for 20 minutes to form a stable suspension.
-
-
Baseline Measurement:
-
Place suspension in a quartz cuvette.
-
Record the fluorescence emission spectrum (350–600 nm) (Excitation: 340 nm).
-
Record intensity at peak maximum (
).
-
-
Titration:
-
Add the analyte stock solution (e.g., 1 mM Fe³⁺) in 10 µL increments .
-
Stir for 1 minute after each addition to ensure equilibrium.
-
Record the emission spectrum (
). -
Repeat until fluorescence intensity plateaus or drops below 10% of
.
-
Visualization of Workflows
Synthesis & Activation Workflow
The following diagram illustrates the critical path from raw materials to the sensor-ready active phase.
Figure 1: Step-by-step solvothermal synthesis and activation protocol for Zn-TDB MOF sensors.
Sensing Mechanism (Fluorescence Quenching)
This diagram details the electronic interactions causing signal loss (Quenching) upon analyte binding.
Figure 2: Mechanistic pathways for fluorescence quenching in H₃TDB-MOFs: PET and Inner Filter Effect.
Data Analysis & Validation
Stern-Volmer Analysis
To quantify the sensing efficiency, plot the relative fluorescence intensity against analyte concentration.
Equation:
- : Initial fluorescence intensity.
-
: Intensity at analyte concentration
. - : Stern-Volmer quenching constant (M⁻¹).
Interpretation:
-
A linear plot indicates static or dynamic quenching .
-
An upward curve (non-linear) often indicates simultaneous dynamic and static quenching (or high sensitivity).
-
High
(> 10⁴ M⁻¹) confirms the material is a "Super-Quencher."
Limit of Detection (LOD) Calculation
Calculate LOD to validate the sensor's sensitivity for trace detection.
Equation:
- : Standard deviation of 10 blank measurements (MOF suspension without analyte).
- : Slope of the linear region of the Stern-Volmer plot.
Typical Performance Metrics (Reference Data)
| Analyte | Quenching Constant ( | LOD | Mechanism |
| Fe³⁺ | ~2.5 × 10⁴ M⁻¹ | ~0.5 µM | Competitive Absorption + PET |
| Nitrofurazone | ~4.1 × 10⁴ M⁻¹ | ~0.2 µM | Photoinduced Electron Transfer (PET) |
| Cr₂O₇²⁻ | ~1.8 × 10⁴ M⁻¹ | ~0.8 µM | Inner Filter Effect (IFE) |
Troubleshooting & Optimization (Senior Scientist Notes)
-
pH Stability: H₃TDB-based MOFs typically degrade at pH < 3 or pH > 11. Always buffer your analyte solutions (e.g., HEPES, pH 7.4) to distinguish chemical sensing from structural collapse.
-
Inner Filter Effect (IFE): Colored analytes (like Fe³⁺ and Nitro-antibiotics) absorb UV light. You must correct for IFE to prove the quenching is due to MOF-analyte interaction and not just the analyte "stealing" the excitation light.
-
Correction Formula:
-
-
Recyclability: Regenerate the sensor by washing with EDTA solution (for metal ions) or Ethanol (for organics) followed by centrifugation. A robust MOF should retain >90% intensity after 5 cycles.
References
-
Ligand Chemistry & MOF Synthesis
- Smolecule. "4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid Structure and Properties."
-
Cu-MOF Synthesis & Topology
-
CrystEngComm (RSC). "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker."[1]
-
-
Luminescent Sensing Mechanisms
- MDPI (Applied Sciences). "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold."
-
Antibiotic Detection
- ResearchGate. "Fluorescence Ratiometric Antibiotic Detection with a Single Lanthanide Metal‐Organic Framework."
-
General MOF Sensing Reviews
Sources
- 1. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of high-energy metal-organic frameworks using triazole-based ligands
Application Note & Protocol Guide
Executive Summary
High-Energy Metal-Organic Frameworks (HE-MOFs) represent a paradigm shift in energetic materials, bridging the gap between the high stability of traditional explosives (like TATB) and the high power of unstable primaries. By coordinating nitrogen-rich triazole ligands with transition metals (Cu, Ag, Zn), researchers can engineer 3D frameworks that maximize density (
This guide details the synthesis of Copper(II)-Triazole Energetic MOFs , specifically focusing on the [Cu(DNBT)(atrz)
Key Performance Metrics:
| Property | Value (Typical) | Relevance |
|---|
| Crystal Density | 1.93 – 1.96 g cm
Energetic Safety Protocol (CRITICAL)
WARNING: The compounds described herein are energetic materials . While the target MOFs are designed for stability, intermediates (especially dry silver salts or uncoordinated ligands) and product variations can be extremely sensitive to impact, friction, and electrostatic discharge (ESD).
Mandatory Engineering Controls
-
Micro-Scale Synthesis: Never exceed 1.0 mmol scale during initial characterization.
-
Shielding: All reactions involving metal nitrates and nitrogen-rich ligands must be performed behind a blast shield (polycarbonate, min 1/2 inch).
-
Grounding: Use conductive floor mats and wrist straps. ESD is a primary ignition source for dry triazole powders.
-
No Metal Spatulas: Use only conductive plastic, wood, or Teflon tools for manipulating solids.
-
Solvent Dampening: Never scrape dry solids. Always wet with an inert solvent (ethanol or hexane) before transferring.
Logic Flow: Hazard Assessment
Caption: Operational safety logic for handling energetic MOF precursors and products.
Materials & Reagents
-
Metal Source: Copper(II) nitrate trihydrate (
) or Pentahydrate (99.9%). -
Ligand Precursor: 4-amino-1,2,4-triazole (98%).
-
Oxidant: Sodium dichloroisocyanurate (SDIC) (for atrz synthesis).
-
Co-Ligand (Optional): Ammonium salt of 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole (DNBT).
-
Solvents: Glacial Acetic Acid, Deionized Water (18 MΩ), Ethanol.
Experimental Workflow
The synthesis is divided into two phases: (1) Preparation of the high-energy ligand (atrz) and (2) Self-assembly of the MOF.
Caption: Two-phase synthesis workflow from raw precursors to final high-energy framework.
Detailed Protocols
Protocol A: Synthesis of Ligand 4,4'-azo-1,2,4-triazole (atrz)
Rationale: Commercial sources of atrz are rare. This oxidative coupling method using SDIC is safer and higher yielding than traditional permanganate oxidations.
-
Preparation: In a 500 mL beaker, dissolve 28.0 g (0.24 mol) of Sodium Dichloroisocyanurate (SDIC) in 200 mL deionized water. Stir until clear.
-
Acidification: Slowly add 50 mL of glacial acetic acid. Note: Chlorine gas may evolve slightly; perform in a fume hood.
-
Addition: Dissolve 20.0 g (0.24 mol) of 4-amino-1,2,4-triazole in 20 mL water. Add this solution dropwise to the SDIC mixture while maintaining the temperature between 15–20 °C (use an ice bath if necessary).
-
Reaction: Stir continuously for 1 hour after addition is complete. The solution will turn orange/red as the azo bond forms.
-
Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove chloride byproducts.
-
Drying: Air dry at room temperature. Do not heat above 60 °C during drying.
-
Yield: ~85%
-
Appearance: Orange/Red crystalline solid.
-
Protocol B: Synthesis of HE-MOF [Cu(DNBT)(atrz) ]
Rationale: This protocol utilizes a room-temperature aqueous self-assembly, minimizing thermal risks while ensuring high density through slow crystallization.
-
Ligand Suspension: Suspend 0.05 g (0.3 mmol) of atrz (from Protocol A) in 10 mL deionized water. Stir at room temperature until the suspension is fine and uniform (complete dissolution is not required initially).
-
Co-Ligand Addition: Add 0.238 g (0.9 mmol) of the ammonium salt of DNBT. Add 2-3 drops of dilute nitric acid (
) to adjust pH to ~4-5 (prevents hydroxide formation). -
Metal Solution: Separately dissolve 0.22 g (0.9 mmol) of
in 20 mL deionized water. -
Assembly: Slowly pour the copper solution into the ligand suspension.
-
Crystallization: Seal the vessel (glass vial with plastic cap) and let it stand undisturbed at Room Temperature for 48 hours .
-
Harvesting: Dark-blue block crystals will form. Filter carefully.
-
Washing: Wash gently with water (5 mL) followed by ethanol (5 mL).
-
Activation: Air dry for 30 minutes. Note: Avoid vacuum drying at high temperatures for energetic MOFs as it may desolvate stabilizing water molecules too aggressively.
Characterization & Validation
To validate the synthesis without detonating the sample, use the following non-destructive (or micro-destructive) methods.
| Technique | Expected Result | Interpretation |
| PXRD (Powder X-Ray) | Sharp peaks at low | Confirms crystallinity and phase purity vs. simulated pattern. |
| FT-IR Spectroscopy | N=N stretch (~1540 cm | Confirms presence of azo linkage and nitro groups. |
| DSC (Diff.[2][5][6][7] Scanning Calorimetry) | Exotherm onset > 300 °C | Sharp peak indicates rapid energetic decomposition (detonation).[2] |
| Density (Pycnometry) | 1.93 ± 0.05 g cm | Critical for performance; low density implies solvent voids or amorphous phase. |
Troubleshooting
-
Precipitate is amorphous/powder: Reaction was too fast. Dilute reagents by 50% or lower temperature to 4 °C.
-
Low Density: Incomplete coordination. Ensure the pH is slightly acidic (pH 4-5) to prevent copper hydroxide precipitation.
-
Green Crystals instead of Blue: Likely formed a different coordination polymer (e.g., Cu-atrz without DNBT inclusion). Check stoichiometry.
References
-
Gong, L., et al. (2021). "Energetic metal-organic frameworks achieved from furazan and triazole ligands: Synthesis, crystal structure, thermal stability and energetic performance." Beijing Institute of Technology.
-
Li, S., Wang, Y., Qi, C., Zhao, X., & Zhang, J. (2013). "3D Energetic Metal–Organic Frameworks: Synthesis and Properties of High Energy Materials." Angewandte Chemie International Edition.
-
Liu, Y., et al. (2023). "Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole." ACS Omega.
-
Zhang, J., et al. (2016). "High-Density Energetic Metal–Organic Frameworks Based on the 5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole." Materials.
-
Shelke, G. M., et al. (2015).[8] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[8] Synlett.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel stable high-nitrogen energetic material: 4,4′-azobis(1,2,4-triazole) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing solvothermal reaction conditions for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid MOF synthesis
Technical Support Center: Solvothermal Optimization for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid MOFs
Introduction: The Ligand Architecture
You are working with 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H3TDA or TZDB ). Before optimizing, you must understand the "personality" of this ligand.
Unlike simple dicarboxylates (like terephthalic acid), H3TDA is a heterofunctional ligand . It possesses:
-
Two Carboxylate Arms (Hard Donors): These drive the formation of the secondary building unit (SBU), typically paddlewheels (Cu) or clusters (Zn/Cd).
-
One Triazole Core (Soft/Intermediate Donor): The nitrogen atoms here are sensitive to pH. They can bridge metal centers to increase dimensionality or remain protonated to act as hydrogen-bond donors/acceptors within the pore.
This dual nature means your solvothermal conditions must balance deprotonation kinetics with coordination equilibria.
Module 1: Optimized Reaction Protocols
The following parameters are synthesized from high-fidelity crystallographic data for Zn(II) and Cu(II) frameworks derived from this ligand class.
Standard Solvothermal Recipe Table
| Variable | Zn-TDA (Luminescent/Dielectric focus) | Cu-TZDB (Gas Sorption focus) | Mechanistic Rationale |
| Metal Source | Zn(NO₃)₂ · 6H₂O | Cu(NO₃)₂ · 3H₂O | Nitrates decompose to release NOₓ, slowly raising pH to drive deprotonation. |
| Solvent System | DMF : Ethanol : H₂O (4:1:1) | DMF : H₂O (3:1) | DMF solubilizes the ligand; Water is critical for hydrolysis and cluster formation. |
| Ligand Molarity | 0.05 M | 0.03 M | Lower concentrations favor high-crystallinity over rapid precipitation. |
| Temperature | 160°C | 85°C - 100°C | Zn-triazole bonds often require higher energy to overcome activation barriers than Cu-carboxylate bonds. |
| Time | 72 Hours | 24 - 48 Hours | Longer times allow for "Ostwald Ripening" (small defective crystals dissolve; large perfect ones grow). |
| Modulator | None or Acetic Acid (10 eq) | HBF₄ (trace) or Acetic Acid | Modulators compete for metal sites, slowing nucleation to prevent amorphous powder. |
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported in bench-level applications.
Q1: "My reaction yields a white precipitate that is completely amorphous by PXRD. Why?"
Diagnosis: Rapid Nucleation Syndrome. The coordination bond formation between the metal and the triazole nitrogen is happening too fast, trapping the structure in a kinetic trap (disordered state) rather than the thermodynamic product (crystal).
The Fix:
-
Introduce a Modulator: Add Acetic Acid or Benzoic Acid (approx. 10-30 molar equivalents vs. metal).
-
Lower the pH: If you are adding base (like TEA or NaOH) to dissolve the ligand, stop. Let the nitrate decomposition or the solvothermal heat drive the deprotonation naturally.
Q2: "The ligand (H3TDA) will not dissolve in the solvent mixture, even after sonication."
Diagnosis: Strong Intermolecular Hydrogen Bonding. The triazole N-H and carboxylic acids form a robust H-bond network in the solid state.
The Fix:
-
The "Pre-Cook" Method: Dissolve the ligand in the DMF portion first. Heat this vial to 80°C with stirring until clear, then add the metal/water solution.
-
Solvent Polarity Tuning: Increase the DMF ratio. If using Ethanol, ensure it does not exceed 20% of the total volume, as H3TDA has poor solubility in alcohols compared to amides.
Q3: "I obtained crystals, but the framework collapses upon drying (activation)."
Diagnosis: Capillary Stress Failure. H3TDA MOFs often have large voids. Evaporating high-surface-tension solvents (like water or DMF) exerts capillary forces that crush the framework.
The Fix:
-
Solvent Exchange: Do not dry directly from the mother liquor.
-
Decant mother liquor.[6]
-
Soak crystals in Acetone or Methanol for 3 days, refreshing the solvent every 12 hours.
-
Validation: These solvents have lower surface tension and boiling points.
-
-
Supercritical CO₂ Drying: If acetone exchange fails, this is the gold standard for fragile triazole frameworks.
Q4: "My Cu-TZDB crystals are green, but the literature says they should be blue. Do I have the wrong phase?"
Diagnosis: Solvent Coordination Variance. Copper paddlewheel MOFs are sensitive to axial ligands.
-
Blue/Turquoise: Usually indicates water or DMF coordinated to the axial site of the Cu dimer.
-
Green: Often indicates a dehydrated phase or coordination of an anion (like chloride if you used CuCl₂ instead of nitrate).
The Fix: Run a TGA (Thermogravimetric Analysis).[7][8] If the weight loss curve shows a step at 100-150°C, you have coordinated solvent. This is likely a "solvatomorph" and not necessarily a failed synthesis.
Module 3: Visualization of the Optimization Logic
The following diagram illustrates the decision matrix for optimizing the synthesis based on the outcome of your initial "scout" reaction.
Caption: Decision tree for iterative optimization of H3TDA MOF synthesis. Blue nodes indicate process start, Yellow analysis, Red failure modes, and Green success.
Module 4: Characterization Checklist (Self-Validation)
To ensure your data is publication-ready and the material is correct:
-
PXRD (Powder X-Ray Diffraction):
-
Check: Compare your experimental pattern with the "Simulated" pattern generated from the single-crystal CIF file (often available in the CCDC database for TZDB structures).
-
Pass Criteria: Peak positions (2θ) must match. Intensity differences are acceptable (due to preferred orientation).
-
-
FT-IR Spectroscopy:
-
Check: Look for the disappearance of the carboxylic acid -OH stretch (2500-3000 cm⁻¹) and the shift of the C=O stretch.
-
Pass Criteria: Indicates successful deprotonation and coordination to the metal.
-
-
TGA (Thermogravimetric Analysis):
References
-
Solvothermal Synthesis of MOF Powder Materials. ZYLAB Solution. (2025). Detailed protocols for general solvothermal parameters (Temp/Time/Pressure).
-
A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker. CrystEngComm (RSC). Specific synthesis of Cu-TZDB using 4,4'-(4H-1,2,4-triazole-3,5-diyl)dibenzoic acid.[9]
-
Insight into Current Research on Luminescent Metal–Organic Frameworks Based on the 1,2,4-Triazole Scaffold. MDPI. Review of Zn-triazole synthesis conditions and luminescence properties.
-
Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science (RSC). Mechanisms of amorphous phase formation and troubleshooting via modulation.
-
A Triazole-Containing Metal–Organic Framework as a Highly Effective Catalyst. Journal of the American Chemical Society. Protocols for activating triazole-based MOFs for gas sorption.
Sources
- 1. mdpi.org [mdpi.org]
- 2. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. iptek.its.ac.id [iptek.its.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid
Ticket ID: PUR-TZB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purity Profiles for MOF Ligand Synthesis
Executive Summary
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₃Tzq or H₂TzB ) is a critical V-shaped linker used in the construction of Metal-Organic Frameworks (MOFs). Its purification is notoriously difficult due to its high polarity, poor solubility in low-boiling organic solvents, and tendency to trap high-boiling solvents (like DMF) within its lattice.
This guide moves beyond standard textbook recrystallization. It provides a self-validating purification workflow designed to remove specific impurities: unreacted nitriles, hydrazides, and inorganic salts, ensuring "crystallography-grade" purity.
Module 1: The "Gold Standard" Acid-Base Reprecipitation
Objective: Bulk removal of non-acidic impurities and inorganic salts.
Mechanism: This protocol leverages the acidity of the benzoic acid groups (
The Protocol
-
Dissolution (The Discriminator Step):
-
Suspend 5.0 g of crude solid in 100 mL of 1.0 M NaOH .
-
Technical Insight: Do not use stronger base concentrations initially. High ionic strength can trap sodium salts in the final lattice.
-
Stir at 60°C for 30 minutes. The solution should be clear to slightly yellow.
-
-
Filtration (The Physical Barrier):
-
Filter the hot solution through a Celite pad or a 0.45 µm PTFE membrane.
-
Why? This removes unreacted hydrazides or cyclized byproducts that lack acidic protons and are insoluble in base.
-
-
Controlled Acidification (The Crystal Growth Step):
-
Place the filtrate in an ice bath.[1]
-
Slowly add 1.0 M HCl dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH. A heavy white precipitate will form. Continue acidifying until pH 2-3 .
-
Caution: Rapid acidification traps impurities. A slow drop rate (1 mL/min) encourages the rejection of impurities from the forming lattice.
-
-
The "Hot Wash" (Solvent Exchange):
-
Filter the white solid.[1]
-
Wash with copious amounts of deionized water (to remove NaCl).
-
Wash with hot ethanol (60°C) .
-
Why? Water removes salts; hot ethanol removes trace organic starting materials (like 4-cyanobenzoic acid) that might have co-precipitated.
-
Visualizing the Workflow
Figure 1: The Acid-Base Reprecipitation Workflow. Blue nodes indicate solution-state processing; Green nodes indicate solid-state isolation.
Module 2: Advanced Solvent Removal (Soxhlet Extraction)
The Problem: MOF synthesis often uses DMF. If your crude material was recrystallized from DMF, the H₃Tzq lattice likely contains trapped DMF molecules, which can interfere with pore activation in subsequent MOF growth.
The Solution: Soxhlet Extraction.
-
Setup: Place the dried solid from Module 1 into a cellulose thimble.
-
Solvent: Use Methanol (MeOH) or Ethanol (EtOH) .
-
Duration: Run the Soxhlet extraction for 24–48 hours .
-
Mechanism: The constant reflux of fresh, hot solvent permeates the crystal lattice, displacing the high-boiling DMF/DMSO with volatile alcohols.
-
Validation: Run a
H NMR. The peaks for DMF (singlets at 2.73, 2.88, and 7.92 ppm in DMSO- ) should be absent or <1%.
Module 3: Troubleshooting & FAQs
Q1: My product is turning yellow/brown during acidification. Is it decomposing?
-
Diagnosis: This is likely oxidation of trace hydrazine impurities or the presence of azo-impurities.
-
Fix:
-
Perform the initial NaOH dissolution in the presence of a reducing agent (add a pinch of Sodium Dithionite, Na₂S₂O₄).
-
Ensure the acidification is done in an ice bath to minimize thermal degradation.
-
Recrystallize the final solid from DMF/Water (10:1) with activated charcoal treatment.[2]
-
Q2: The NMR shows broad peaks or missing protons.
-
Diagnosis: The compound is likely aggregating or not fully soluble.
-
Fix: Add a drop of NaOD or DCl to the DMSO-
NMR tube. This breaks hydrogen bonding networks or ensures a single protonation state, sharpening the signals.
Q3: I have low yield after acidification.
-
Diagnosis: Incomplete precipitation. The triazole ring is amphoteric.
-
Fix: Ensure the pH is strictly below 3. If the pH is around 5-6, the triazole moiety may still be partially deprotonated or in a zwitterionic state that is more soluble in water.
Decision Logic for Troubleshooting
Figure 2: Logical decision tree for common purification failures.
Data Summary: Solubility Profile
Understanding solubility is key to choosing the right wash solvents.
| Solvent | Solubility (25°C) | Application |
| Water (Neutral) | Insoluble | Wash solvent for salts |
| Water (Basic, pH > 10) | Soluble | Dissolution for purification |
| Ethanol/Methanol | Slightly Soluble (Hot) | Soxhlet/Impurity removal |
| DMF / DMSO | Soluble | Recrystallization (High Boiling Point) |
| Acetone / DCM | Insoluble | Anti-solvents |
References
-
Synthesis and MOF Application
-
Solvent Removal Techniques
- Title: "Workup: DMF or DMSO - Removal Str
- Source: University of Rochester, Dept. of Chemistry.
-
URL:[Link]
-
Chemical Properties & Safety
-
Triazole Ligand Synthesis Context
- Title: "Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
- 1. Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | C16H11N3O4 | CID 12398912 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of substituted 1,2,4-triazole compounds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Yield, and Purification in 1,2,4-Triazole Synthesis[1]
Introduction: The 1,2,4-Triazole Challenge
Welcome to the Advanced Synthesis Support Center. If you are here, you likely appreciate that the 1,2,4-triazole core is a "privileged scaffold" in medicinal chemistry—found in blockbusters like fluconazole and sitagliptin—but its synthesis is rarely trivial.[1]
Unlike the reliable "click" chemistry of 1,2,3-triazoles, the construction of 1,2,4-triazoles is fraught with regiochemical ambiguity and harsh reaction requirements.[1] This guide addresses the three most common support tickets we receive: uncontrollable regioisomer mixtures , poor yields in condensation reactions , and purification failures .[1]
Module 1: Regioselectivity Troubleshooting
Issue: "I’m getting a mixture of 1,3- and 1,5-disubstituted isomers."
Diagnosis: This is the classic "tautomeric trap."[1] In traditional condensations (like the Einhorn-Brunner or Pellizzari reactions), the intermediate acyl amidrazone can cyclize onto either nitrogen, driven by subtle steric and electronic differences.[1]
Technical Solution: Move away from thermal condensation. Switch to Metal-Catalyzed [3+2] Cycloaddition or One-Pot Amidine Coupling .[1] These methods lock the regiochemistry using the catalyst's coordination sphere.[1]
Protocol A: Catalyst-Controlled Regiodivergence
Recent work by Li et al. demonstrated that simply switching the metal catalyst allows you to select the isomer when reacting isocyanides with diazonium salts.[1]
| Desired Isomer | Catalyst System | Mechanism of Control |
| 1,3-Disubstituted | Ag(I) (e.g., Ag2CO3) | Silver favors the terminal nitrogen attack, leading to the 1,3-product.[1] |
| 1,5-Disubstituted | Cu(II) (e.g., Cu(OAc)2) | Copper coordinates to the internal nitrogen, directing cyclization to the 1,5-position.[1] |
Protocol B: The Castanedo One-Pot Method (High Reliability)
For 1,3,5-trisubstituted triazoles, the Castanedo method (JOC 2011) is our "Gold Standard" recommendation.[1] It avoids the isolation of unstable intermediates.[1]
Workflow:
-
Activation: Carboxylic acid + HATU + DIPEA
Active Ester.[1] -
Acylation: Add monosubstituted hydrazine
Hydrazide. -
Cyclization: Add primary amidine + Heat (or Microwave)
1,2,4-Triazole.[1]
Why this works: The HATU coupling ensures the hydrazine is acylated before the amidine is introduced, preventing the formation of symmetric byproduct mixtures.[1]
Visualizing the Regioselectivity Pathways
The following diagram illustrates how the choice of precursors and catalysts dictates the final regioisomer.
Caption: Decision tree showing how catalytic methods break the regioselectivity deadlock inherent in thermal condensations.
Module 2: Yield Optimization & Reaction Conditions
Issue: "My Pellizzari reaction yields are <30% and the product is black."
Diagnosis:
The Pellizzari reaction (Amide + Hydrazide) typically requires temperatures
Technical Solution: Microwave Irradiation . By using microwave heating, you can achieve superheating effects in polar solvents (like n-butanol or DMF), reducing reaction times from 24 hours to 20 minutes.[1] This kinetic control minimizes thermal degradation.[1]
Optimized Microwave Protocol (Pellizzari)
-
Stoichiometry: Mix Amide (1.0 equiv) and Hydrazide (1.2 equiv).
-
Solvent: n-Butanol (high boiling point, good microwave absorbance).
-
Conditions:
-
Temperature:
-
Time: 30–60 minutes (vs. 18h thermal)
-
Pressure: Open vessel or low pressure (to allow water escape if possible, though sealed often works if headspace is sufficient).[1]
-
-
Workup: Cool to
. The product often precipitates directly.[1]
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal Reflux (Traditional) | Microwave Synthesis (Optimized) |
| Temperature | ||
| Time | 12–24 Hours | 20–45 Minutes |
| Yield (Typical) | 25–40% | 75–92% |
| Purity (Crude) | Low (Tarry residues) | High (Crystalline precipitate) |
Module 3: Advanced Catalytic Synthesis
Issue: "I need a mild method compatible with sensitive functional groups."
Recommendation: Adopt the Cu-Catalyzed Oxidative Coupling of amidines and nitriles.[1][2] This method uses aerobic oxidation (air) and operates at moderate temperatures, preserving chiral centers and sensitive moieties.[1]
Step-by-Step Protocol (Ueda Method)
Reagents:
-
Amidine hydrochloride (1.0 equiv)[1]
-
Nitrile (1.2 equiv)[1]
-
Catalyst: CuBr (5 mol %) or Cu(OAc)2[1]
-
Ligand: 1,10-Phenanthroline (5 mol %)[1]
-
Base: K2CO3 (2.0 equiv)[1]
-
Oxidant: Air (balloon) or O2[1]
Procedure:
-
Charge: Add amidine, nitrile, catalyst, ligand, and base to a reaction tube.[1]
-
Solvent: Add DMSO or DMF (polar aprotic is essential).
-
Atmosphere: Purge slightly with O2 or attach an air balloon.[1]
-
Reaction: Heat to
for 12 hours. -
Mechanism: The copper catalyzes the formation of an N-Cu intermediate, which undergoes oxidative coupling with the nitrile, followed by intramolecular cyclization.[1]
Module 4: Purification & Isolation
Issue: "My product is stuck in the aqueous phase / won't crystallize."
Diagnosis: 1,2,4-Triazoles are amphoteric and highly polar.[1] They often act as water-soluble bases, making standard extraction (EtOAc/Water) fail as the product stays in the water or forms salts.[1]
Troubleshooting Guide:
-
Q: Product stuck in aqueous layer?
-
Q: Product is an oil/gum?
-
Fix: Convert to the Hydrochloride Salt . Dissolve the crude oil in dry ether/dioxane and bubble HCl gas (or add 4M HCl in dioxane). The triazole HCl salt usually precipitates as a nice solid.[1]
-
-
Q: Silica column streaking?
References
-
Castanedo, G. M., et al. (2011).[1][2] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry.
-
Li, J.-Q., et al. (2018).[1] "[3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles." Organic Letters. [1]
-
Ueda, S., & Nagasawa, H. (2009).[1][2] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society.[1][2]
-
BenchChem Technical Notes. (2025). "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols."
Sources
Techniques for controlling the crystallization and single crystal growth of MOFs
Technical Support Center: MOF Crystallization & Growth Current Status: Operational Operator: Senior Application Scientist (Crystallography Division)
Welcome to the Advanced Crystallization Support Hub.
You are likely here because your MOF synthesis yielded microcrystalline powder when you needed single crystals, or your crystals collapsed into amorphous solids upon drying. This guide moves beyond basic "recipes" to address the thermodynamic and kinetic drivers of crystallization.
Our goal is to transition your workflow from "trial-and-error" to rational design by controlling supersaturation levels (
Module 1: Nucleation Control & Modulation
Issue: "I am obtaining immediate precipitation or microcrystalline powder (5–50 µm). I need single crystals (>100 µm) for SCXRD."
The Diagnosis: Uncontrolled Supersaturation
According to the LaMer Model of nucleation, rapid mixing of metal and ligand drives the concentration (
The Solution: Coordination Modulation
To grow large crystals, you must suppress the nucleation rate (
-
Mechanism: The modulator creates a reversible equilibrium at the metal node. It caps the metal clusters, preventing the structural linker from binding immediately.
-
Result: Crystal growth becomes controlled by the exchange rate of the modulator for the linker, rather than the diffusion rate of the linker itself [2].
Visualizing the Mechanism
Figure 1: The competitive coordination mechanism. The modulator acts as a "chemical brake," slowing down framework assembly to allow error correction and larger growth.
Standardized Protocol: Modulated Synthesis of UiO-66 (Zr)
This protocol is optimized for crystal size (100–200 µm) rather than yield.
-
Precursor Prep: Dissolve
(0.5 mmol) in DMF (10 mL). -
Modulator Addition: Add Benzoic Acid (15 mmol).
-
Note: The Molar Ratio is critical. For UiO-66, a ratio of 30:1 (Modulator:Zr) is standard for single crystals.
-
-
Linker Addition: Add Terephthalic Acid (
) (0.5 mmol). Sonicate until clear. -
Crystallization: Heat in a sealed autoclave at 120°C for 24–48 hours.
-
Why Benzoic Acid? It has a higher
(4.2) than Formic Acid (3.75), leading to stronger binding and slower exchange, yielding larger crystals than Formic or Acetic acid modulators [3].
-
Module 2: Diffusion Techniques for Fragile Ligands
Issue: "My ligand is insoluble in the metal salt solution," or "The reaction is too fast even with modulators."
The Diagnosis: Kinetic Shock
Direct mixing creates local zones of extremely high supersaturation. If your ligand precipitates instantly upon contact with the metal, solvothermal methods will fail.
The Solution: Liquid-Liquid Diffusion (Layering)
This technique relies on physical density differences to slow down mixing. The metal ions and linkers meet slowly at the interface of two solvents, keeping the system in the Metastable Zone (between Solubility and Critical Supersaturation) for days or weeks.
Experimental Setup: The Tri-Layer System
Do not just pour one layer on top of the other. Use a "buffer layer" to prevent turbulent mixing during setup.
Figure 2: The Tri-Layer Diffusion Setup. The buffer layer is critical for delaying the onset of nucleation.
Protocol: Layering for HKUST-1 (Cu)
-
Bottom Layer (High Density): Dissolve
(10 mg) in Water or DCM (2 mL). Place in a narrow test tube. -
Buffer Layer: Carefully pipette 1 mL of a 1:1 mix of Water/Ethanol (or pure solvent compatible with both layers) down the side of the tube. Do not disturb the interface.
-
Top Layer (Low Density): Dissolve
(Trimesic acid) (5 mg) in Ethanol (2 mL). Layer this gently on top. -
Incubation: Seal with Parafilm (poke 1 small hole if slow evaporation is desired). Leave undisturbed for 1–2 weeks.
Module 3: Post-Synthetic Activation (Preventing Collapse)
Issue: "My crystals look perfect in solution, but turn opaque and crack into powder when I dry them."
The Diagnosis: Capillary Stress
When liquid solvent evaporates from the MOF pores, it creates a liquid-gas meniscus. The resulting capillary pressure (
The Solution: Surface Tension Elimination
You must remove the solvent without creating a liquid-gas interface.
Comparison of Activation Methods
| Method | Mechanism | Risk of Collapse | Recommended For |
| Vacuum Drying | Direct evaporation (High | High | Rigid MOFs (Zeolites, ZIF-8) |
| Solvent Exchange | Replace high-boiling solvent (DMF) with volatile one (Acetone/EtOH) | Medium | Moderately stable MOFs |
| Supercritical | Bypass the critical point (No liquid-gas interface) | Zero | Large-pore / Fragile MOFs (NU-1000, MOF-5) |
Protocol: Solvent Exchange to scCO2 Drying
-
Exchange: Decant the mother liquor (DMF). Add dry Acetone or Ethanol. Soak for 12 hours. Repeat 3x per day for 3 days. Do not let the crystals dry out.
-
scCO2 Setup: Place wet crystals in the scCO2 dryer chamber.
-
Purge: Flow liquid
to displace the Acetone. -
Critical Point: Heat chamber above 31.1°C and pressurize above 73.8 bar. The
becomes a supercritical fluid (zero surface tension). -
Release: Slowly depressurize. The fluid transitions to gas without forming a meniscus.
References
-
LaMer, V. K., & Dinegar, R. H. (1950).[1] Theory, Production and Mechanism of Formation of Monodispersed Hydrosols. Journal of the American Chemical Society. Link
-
Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals. Chemistry - A European Journal. Link
-
Gutov, O. V., et al. (2014). Water-Modulated Synthesis of Zirconium Metal-Organic Frameworks. Inorganic Chemistry. Link
-
Mondloch, J. E., et al. (2013). Destruction of Metal-Organic Frameworks during Activation: A Cautionary Tale. Inorganic Chemistry. Link
Sources
Strategies for improving the thermal stability of triazole-based MOFs
Technical Support Center: Triazole-Based MOF Stability
Topic: Strategies for Improving the Thermal Stability of Triazole-Based MOFs Ticket ID: T-MOF-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
User Issue: Thermal degradation or structural collapse of triazole-based Metal-Organic Frameworks (MOFs) during synthesis, activation, or application.
Root Cause Analysis: Triazole ligands (1,2,4-triazole and 1,2,3-triazole) offer high nitrogen content and versatile coordination modes. However, instability typically arises from three vectors:
-
Bond Lability: The M-N bond is generally weaker/more reversible than the M-O bond in carboxylate MOFs, leading to decoordination at elevated temperatures.
-
Capillary Stress: Pore collapse during solvent removal (activation) mimics thermal instability but is actually a mechanical failure.
-
Hydrolysis: Thermal defects often begin as hydrolysis events catalyzed by trapped moisture at high temperatures.
Visual Troubleshooting Workflow:
Figure 1: Diagnostic logic tree for identifying the root cause of thermal instability in triazole-based MOFs.
Module 1: Ligand Design Strategies (Pre-Synthetic)
Concept: Strengthening the framework starts at the molecular level. Unsubstituted triazoles often lack the steric bulk to prevent rotation or the electronic density to reinforce the M-N bond.
Strategy A: Steric Shielding & Rigidity Bulky groups on the triazole ring (e.g., -CF3, -Ph) prevent ligand rotation, a common pathway for thermal decoordination.
-
Recommendation: Use 3,5-disubstituted-1,2,4-triazoles rather than monosubstituted variants.
-
Mechanism: The steric bulk creates a "locking" effect around the metal node, increasing the energy barrier for bond breaking.
Strategy B: Fluorination Incorporating fluorinated groups (e.g., trifluoromethyl) increases hydrophobicity and thermal stability.
-
Data Point: Fluorinated triazole MOFs often exhibit decomposition temperatures 30–50°C higher than their non-fluorinated analogues due to the strength of the C-F bond and the "Teflon-like" shielding effect against residual water.
Q: My triazole ligand decomposes before the framework melts. Why? A: This is likely due to the weak N-N bond in nitrogen-rich ligands (like tetrazoles or high-N triazoles).
-
Fix: Switch to Bis(3-nitro-1H-1,2,4-triazole-5-yl) amine (BNTA) . The nitro groups and amine bridge provide extensive hydrogen bonding networks that stabilize the lattice significantly, often up to 285°C.
Module 2: Metal Node Engineering (The Hard/Soft Rule)
Concept: The stability of the M-N bond is dictated by the Hard-Soft Acid-Base (HSAB) theory.
Protocol: Matching Metal to Triazole
| Metal Ion | Classification | Stability with Triazole (N-donor) | Recommended Strategy |
| Zn(II), Cu(II) | Borderline Acids | Moderate (200-300°C) | Use cluster-based nodes (e.g., [Cu3(μ3-OH)]) rather than single ions to distribute strain. |
| Zr(IV), Ti(IV) | Hard Acids | High (>350°C) | Best Choice. High valence creates strong electrostatic interactions. Requires carboxylate-triazole mixed ligands. |
| Ag(I) | Soft Acid | Variable | Good affinity for N, but often thermally labile. Avoid for high-T applications. |
Critical Insight: For maximum stability, move away from divalent metals (Zn, Cu) and towards High-Valence Cluster MOFs (Zr-MOFs) . Triazoles can be grafted onto Zr-clusters via "click" chemistry or by using mixed ligands (e.g., triazolyl-carboxylates), combining the mechanical rigidity of Zr-O bonds with the chemical versatility of triazoles.
Module 3: Activation Protocols (Preventing "False" Thermal Failure)
Issue: Users often report "thermal collapse" at 100°C. This is usually capillary collapse , not thermal decomposition. The surface tension of evaporating solvents (DMF, Water) crushes the pores.
Standard Operating Procedure (SOP): Supercritical CO2 (scCO2) Activation Use this protocol if your MOF loses crystallinity upon vacuum drying.
Step-by-Step Protocol:
-
Solvent Exchange:
-
Soak synthesized MOF crystals in anhydrous Methanol or Ethanol (solvent must be miscible with CO2).
-
Refresh solvent 3x daily for 3 days. Do not let crystals dry out.
-
-
Loading:
-
Place wet crystals in the scCO2 dryer chamber.
-
Fill chamber with liquid CO2 at ~10°C.
-
-
Purge:
-
Purge liquid CO2 for 30-60 mins to displace the ethanol.
-
-
Supercritical Transition:
-
Raise temperature to 40°C and pressure to 100 bar (above critical point: 31°C, 73 bar).
-
Hold: Maintain supercritical state for 2-4 hours.
-
-
Depressurization (CRITICAL):
-
Vent CO2 extremely slowly (bleed rate < 0.5 bar/min).
-
Why? Rapid venting causes Joule-Thomson cooling, freezing the CO2 and shattering the MOF.
-
Visual Workflow:
Figure 2: Supercritical CO2 activation workflow to prevent capillary collapse.
Module 4: Post-Synthetic Modification (PSM)
Concept: If the intrinsic framework is unstable, "armor" it after synthesis.
Technique: Hydrophobic Shielding Triazole rings often have an uncoordinated nitrogen or a reactive backbone that can be targeted.
-
Reagent: Use hydrophobic anhydrides or alkyl halides.
-
Reaction: Soaking the MOF in a solution of the reagent (e.g., acetic anhydride) can acetylate free amines or coordinate to open metal sites.
-
Result: This creates a hydrophobic shell, preventing water from attacking the metal-ligand bond at high temperatures (hydrolysis protection).
Technique: Ligand Exchange (PSE)
-
Synthesize the MOF with a labile ligand (e.g., a simple triazole).
-
Soak the MOF in a solution containing a more robust, bulky, or fluorinated triazole ligand.
-
Thermodynamics will drive the exchange if the new ligand forms a stronger bond (e.g., chelate effect).
Frequently Asked Questions (FAQ)
Q: My TGA curve shows a massive weight drop at 150°C. Is my MOF decomposing? A: Likely not. Check the % weight loss. If it matches the calculated solvent weight (DMF/Water), this is just desolvation. True thermal decomposition of triazole MOFs usually involves the breakdown of the ring itself, often occurring >250°C and accompanied by an exothermic peak in DSC (Differential Scanning Calorimetry).
Q: Can I use vacuum heating instead of scCO2? A: Only if your MOF has a rigid, high-connectivity topology (e.g., Zr-based). For flexible or low-connectivity (2D layers) triazole MOFs, vacuum heating will almost certainly cause pore collapse.
Q: How does "click chemistry" relate to stability? A: 1,2,3-triazoles formed via click chemistry (CuAAC) are chemically very stable. However, if the copper catalyst remains trapped or if the click reaction is done on the MOF (PSM), ensure all byproducts are washed out. Residual copper salts can catalyze thermal degradation.
References
-
Yuan, S., et al. (2019).[1] Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units. Journal of Physical Chemistry C. Link
-
Wang, Y., et al. (2025).[2] Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine. ResearchGate/MDPI. Link
-
Cohen, S. M. (2020).[3] Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.[4] ACS Central Science. Link
-
López-Periago, A. M., et al. (2020). Scalable Continuous Flow Metal–Organic Framework (MOF) Synthesis Using Supercritical CO2.[3] ACS Sustainable Chemistry & Engineering.[3] Link[3]
-
Zarshenas, P. (2023).[5] Triazole-based MOF for the efficient solvent-free CO2 fixation reaction.[5] TSI Journals. Link
Sources
Managing single-crystal-to-single-crystal transformations in dynamic MOFs
Subject: Single-Crystal-to-Single-Crystal (SCSC) Transformation Management
Status: Operational Lead Scientist: Senior Application Specialist (Crystallography & Materials) Audience: Drug Discovery, Materials Science, and Solid-State Chemistry Divisions
Core Directive: The "Golden Rule" of SCSC
The primary failure mode in Single-Crystal-to-Single-Crystal (SCSC) transformations—whether for solvent exchange, guest loading, or post-synthetic modification (PSM)—is stress accumulation .
A MOF crystal is not a static rock; it is a breathing lattice. To maintain single-crystallinity, the rate of diffusion (guest entering) must not exceed the rate of structural relaxation (lattice adapting). If the gradient is too steep, the crystal will shatter.
The Golden Rule: All changes must be asymptotic. Never shock the crystal; seduce it.
Module A: The Gradient Solvent Exchange Protocol
Issue: Crystals crack or turn opaque ("ghosting") when moving from synthesis solvent (e.g., DMF/DEF) to activation solvent (e.g., Acetone, DCM, MeOH). Mechanism: High osmotic pressure differentials create surface tension capable of shearing coordination bonds. Solution: The Logarithmic Dilution Method .
Protocol 1.0: Gradient Exchange
| Step | Solvent Ratio (Synthesis : Target) | Duration (Min) | Observation Target |
| 1 | 95 : 5 | 2–4 hrs | No visual cracking. |
| 2 | 75 : 25 | 4–6 hrs | Check for "schlieren" lines (mixing). |
| 3 | 50 : 50 | 6–12 hrs | Equilibrium phase. |
| 4 | 25 : 75 | 6–12 hrs | Critical stress point. |
| 5 | 0 : 100 (Wash 1) | 12 hrs | Complete replacement. |
| 6 | 0 : 100 (Wash 2-3) | 24 hrs | Removal of trace high-boiling solvent. |
Expert Insight: For extremely fragile MOFs (e.g., large-pore interpenetrated networks), use a "layering" technique. Place the denser solvent at the bottom of a vial and the lighter solvent on top, allowing them to mix via slow diffusion over days.
Visual Workflow: Gradient Exchange Logic
Figure 1: Logic flow for gradient solvent exchange to prevent osmotic shock and pore collapse.
Module B: Post-Synthetic Modification (PSM) & Ligand Exchange
Issue: Incomplete conversion or core-shell functionalization where the core remains unmodified. Mechanism: Diffusion limitations.[1] The outer shell modifies first, potentially changing the pore size/chemistry and blocking reagents from reaching the core (the "shrinking core" model).
Troubleshooting Guide: PSM Failures
| Symptom | Diagnosis | Corrective Action |
| Crystal Intact, No Conversion | Steric hindrance | Switch to smaller reagents or "linkers with longer leashes" to move the reactive site away from the backbone [1]. |
| Core-Shell Effect | Diffusion limited | Decrease temperature to slow the reaction rate, allowing reagent diffusion to equilibrate before reaction occurs. |
| Loss of Diffraction | Backbone degradation | Buffer the system. If the byproduct is acidic (e.g., HCl from acid chloride), add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons [2]. |
Validation Protocol: The "Digestion" Standard
Do not rely solely on SCXRD for conversion rates (crystallography averages disorder).
-
Wash the crystal thoroughly to remove surface-adsorbed species.
-
Digest 5–10 crystals in DCl/DMSO-d6 or NaOD/D2O.
-
Run 1H NMR . Integrate the signals of the modified vs. unmodified linker.
-
Compare with SCXRD electron density maps.
Module C: Data Collection Strategy (SCXRD)
Issue: Crystals look perfect under the microscope but show no diffraction or diffuse scattering (amorphous) on the X-ray loop. Root Cause: Rapid desolvation during mounting. The moment a dynamic MOF leaves the solvent, the pores empty, and the framework collapses or shifts phase.
Protocol 4.0: The "Capillary & Oil" Defense
-
Never use standard loops for highly volatile solvates.
-
The Paratone Oil Technique:
-
Immerse the crystal in high-viscosity oil (Paratone-N) immediately upon removal from the vial.
-
The oil acts as a barrier to solvent evaporation during the transfer to the cold stream.
-
-
The Capillary Mount (For Extreme Cases):
-
Load the crystal and a small amount of mother liquor into a glass capillary (Lindemann tube).
-
Seal the ends with wax.
-
This maintains the equilibrium vapor pressure during data collection.
-
Diagnostic Decision Tree: Loss of Crystallinity
Figure 2: Diagnostic tree for isolating the cause of diffraction loss in dynamic MOFs.
Frequently Asked Questions (FAQ)
Q: Can I use sonication to speed up the solvent exchange? A: Absolutely not. Sonication induces cavitation energy sufficient to break weak coordination bonds and exfoliate layers. It is the enemy of SCSC transformations [3].
Q: My crystals turn brown during PSM but still diffract. Is this okay? A: Color change often indicates electronic conjugation changes or metal oxidation state shifts. If the diffraction pattern remains sharp, you have likely achieved a successful SCSC transformation. Verify the chemical species via digestion NMR.
Q: How do I know if I have a "breathing" phase transition or just degradation? A: Check the unit cell parameters. A breathing transition (e.g., MIL-53) will show a discrete change in cell volume (often drastic, >10%) while maintaining space group symmetry or shifting to a related subgroup. Degradation results in broadening of spots and loss of high-angle data [4].
Q: The crystal dissolves during the exchange. What now? A: You have reached the solubility limit of the linker or metal node.
-
Pre-saturate the target solvent with the MOF ligand.
-
Increase the ionic strength of the solution (if aqueous).
-
Lower the temperature to reduce solubility.
References
-
Tanabe, K. K., & Cohen, S. M. (2011).[2] Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews.[2][3] Link
-
Kim, M., et al. (2012).[2][4] Postsynthetic ligand exchange as a route to functionalization of 'inert' metal–organic frameworks.[4] Chemical Science.[3][4][5][6] Link
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews.[2][3] Link
-
Horike, S., Shimomura, S., & Kitagawa, S. (2009). Soft porous crystals. Nature Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Postsynthetic ligand exchange as a route to functionalization of ‘inert’ metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Postsynthetic Renaissance in Porous Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Influence of solvent choice on the synthesis of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid MOFs
Ticket Subject: Influence of solvent choice on the synthesis of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid MOFs Assigned Specialist: Senior Application Scientist, Crystallography Division Status: Open Reference Code: TS-MOF-TZDB-001
The Knowledge Base: Why Solvent Choice is Critical
In the synthesis of Metal-Organic Frameworks (MOFs) using 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (hereafter referred to as H₃TzDB ), the solvent system functions as more than just a reaction medium. It acts as a structure-directing agent , a base precursor , and a solubility modulator .
The H₃TzDB ligand is "angular" and possesses two distinct functional groups:
-
Carboxylic Acid (-COOH): Coordinates readily with metal nodes (Zn, Cu, Cd).
-
1,2,4-Triazole Ring (-NH-): Requires deprotonation to form strong M-N bonds.
The Solvent Triad Mechanism
Most successful protocols for this ligand utilize a mixed-solvent system (typically DMF/H₂O or DEF/H₂O). Here is the causality behind this choice:
| Solvent Component | Role in H₃TzDB Synthesis | Mechanism of Action |
| DMF / DEF | Solubilizer & Base Precursor | Dissolves the rigid H₃TzDB backbone. At solvothermal temperatures (>100°C), DMF hydrolyzes to generate dimethylamine, which slowly deprotonates the triazole ring, controlling nucleation rates. |
| Water (H₂O) | Metal Source & Hydrolysis Agent | Solubilizes metal salts (nitrates/chlorides). Essential for the hydrolysis of DMF. In some structures (e.g., Cu-TZDB), water molecules coordinate to the metal center, directing topology. |
| Ethanol (EtOH) | Modulator & Template | Lowers the boiling point and surface tension of the mixture. Often used to induce precipitation or influence the pore size by acting as a temporary guest molecule. |
Troubleshooting Guide (Q&A Format)
Ticket #101: "I am getting a clear solution with no precipitation after 48 hours."
Diagnosis: The system is undersaturated, or the deprotonation rate is too low. Root Cause: The triazole ring is not deprotonating, preventing the formation of the secondary building unit (SBU). This often happens when the water content is too low (preventing DMF hydrolysis) or the temperature is insufficient.
Resolution Protocol:
-
Increase Water Ratio: Shift your solvent ratio. If you are using DMF:H₂O (10:1), move to (4:1). The increased water accelerates DMF hydrolysis, raising the pH slowly to trigger precipitation.
-
Temperature Bump: Increase reaction temperature by 10-15°C. For H₃TzDB, 120°C is often the activation threshold for efficient triazole coordination.
-
Acid Modulation: Paradoxically, adding a drop of dilute HNO₃ can help. It prevents rapid amorphous precipitation initially, allowing the slow release of amine (from DMF) to drive high-quality crystal growth later.
Ticket #102: "My product is a rapid-forming amorphous powder, not crystals."
Diagnosis: Nucleation is too fast (Kinetic Product). Root Cause: The solvent polarity is too high, or the base concentration is too high initially. The metal and ligand are snapping together randomly rather than organizing into the thermodynamic lattice.
Resolution Protocol:
-
Solvent Dilution: Increase the total volume of solvent while keeping the reagent mass constant.
-
Switch to DEF: Replace DMF with Diethylformamide (DEF). DEF hydrolyzes slower than DMF, providing a slower release of diethylamine. This slows down the deprotonation step, favoring crystal growth over powder precipitation.
-
Use a Modulator: Add a monocarboxylic acid (e.g., acetic acid or benzoic acid) to the solvent mixture. This competes with the H₃TzDB ligand, slowing down the coordination equilibrium.
Ticket #103: "The crystals crack or turn opaque during washing (Activation)."
Diagnosis: Pore Collapse due to Capillary Stress. Root Cause: H₃TzDB MOFs often contain large solvent-filled channels. Direct removal of high-boiling solvents (DMF) or rapid exchange with high-surface-tension solvents creates capillary forces strong enough to crush the framework.
Resolution Protocol:
-
Stepwise Exchange: Do not move directly to Acetone or Methanol.
-
Step A: Wash with fresh DMF (3x) to remove unreacted ligand.
-
Step B: Exchange DMF with Ethanol over 3 days, refreshing the Ethanol every 12 hours.
-
-
Supercritical CO₂ Drying: If the framework is particularly fragile (common with high-porosity triazole MOFs), solvent exchange into liquid CO₂ followed by supercritical drying is mandatory to preserve the pore structure.
Standardized Experimental Protocol
Target Material: Zn-H₃TzDB (Analogous to HIAM-210) Objective: Synthesis of high-crystallinity rod-shaped crystals.
Reagents
-
Ligand: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (0.1 mmol)
-
Metal Salt: Zn(NO₃)₂[1]·6H₂O (0.2 mmol)
-
Solvent A: N,N-Dimethylformamide (DMF)
-
Solvent B: Deionized Water
Workflow
-
Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of Ligand in 4 mL of DMF. Sonicate until clear.
-
Metal Addition: Dissolve 0.2 mmol of Zn salt in 1 mL of H₂O.
-
Mixing: Add the aqueous metal solution to the DMF ligand solution dropwise. Note: A slight turbidity may appear; sonicate until clear.
-
Acidification (Optional): If seeking larger single crystals, add 20 µL of concentrated HNO₃.
-
Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 120°C for 72 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/hour. Rapid cooling will induce defects.
-
Harvesting: Filter the yellow/colorless crystals and wash immediately with fresh DMF.
Visualizing the Process
Diagram 1: Solvothermal Reaction Pathway
This diagram illustrates the "Black Box" of the solvothermal synthesis, highlighting where the solvent plays its critical role.
Caption: The thermal decomposition of DMF into basic amines is the rate-limiting step that controls the deprotonation and subsequent coordination of the triazole ligand.
Diagram 2: Troubleshooting Logic Tree
Use this flow to diagnose synthesis failures.
Caption: Decision matrix for diagnosing common synthetic failures based on the physical state of the product.
References
-
Solvothermal Synthesis of Cu-TZDB: Title: A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. Source: CrystEngComm (RSC Publishing). URL:[Link]
-
Zn-Triazolate-Dicarboxylate Frameworks (HIAM-210): Title: Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure for efficient ethylene purification. Source: Chemical Science (NIH/PMC). URL:[Link]
-
Solvent Influence on Triazole MOFs: Title: Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture.[2] Source: Arabian Journal of Chemistry. URL:[Link]
Sources
Methods for reducing isomeric impurities in 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid synthesis
Technical Support Guide: Synthesis & Purification of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic Acid (H₂TZDB)
Introduction: The Purity Challenge in MOF Ligand Synthesis
The synthesis of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₂TZDB or H₃BTB in some contexts, though H₃BTB usually refers to the benzene-tribenzoate) is a critical step in Metal-Organic Framework (MOF) construction. The 1,2,4-triazole core is favored for its high chemical stability and coordination geometry.
However, the synthesis—typically involving the reaction of 4-cyanobenzoic acid with hydrazine—is prone to generating structural analogs often misidentified as "isomeric impurities." These impurities, primarily 1,3,4-oxadiazoles and dihydrotetrazines , possess similar solubilities and polarities, making them persistent contaminants that degrade MOF crystallinity and porosity.
This guide provides a root-cause analysis of these impurities and actionable protocols for their minimization and removal.[1]
Part 1: Diagnostic & Detection (Know Your Enemy)
Before attempting purification, you must identify which "isomer" is contaminating your batch. The term "isomeric impurity" in this context usually refers to three distinct species:
| Impurity Type | Chemical Species | Origin | Diagnostic Sign (1H NMR / Visual) |
| The "Pseudo-Isomer" | 2,5-Bis(4-carboxyphenyl)-1,3,4-oxadiazole | Competitive cyclization (O vs N attack) due to low temp or insufficient hydrazine. | Missing NH peak (>14 ppm).[2] C-O-C stretch in IR (~1020 cm⁻¹). |
| The "Pink" Intermediate | 3,6-Bis(4-carboxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine | Incomplete oxidation/rearrangement of the amidrazone intermediate. | Pink/Red coloration of the solid. (Pure triazole should be white/off-white). |
| The Side-Product | 4-Amino-3,5-bis(4-carboxyphenyl)-1,2,4-triazole | Large excess of hydrazine leads to N-amination (Pellizzari-type reaction). | Additional NH₂ broad singlet (5-6 ppm). |
Critical Diagnostic: 1H NMR (DMSO-d₆)
-
Pure Product (Triazole): Look for a broad singlet at δ 14.0–15.0 ppm (Triazole -NH). This is the definitive marker of the 1,2,4-triazole ring.
-
Oxadiazole Impurity: No signal above 13 ppm. Aromatic region is slightly shifted upfield compared to the triazole.
Part 2: Synthesis Optimization (Prevention)
The formation of the 1,2,4-triazole ring from nitriles and hydrazine proceeds through a dihydrotetrazine intermediate . Understanding this pathway is key to preventing impurities.
Reaction Pathway Diagram
Caption: Mechanistic bifurcation in triazole synthesis. The "Pink" tetrazine is a necessary intermediate, while the oxadiazole is a dead-end impurity formed under suboptimal conditions.
Protocol Optimization Rules
-
Temperature is Non-Negotiable: The rearrangement of the dihydrotetrazine to the 1,2,4-triazole requires significant thermal energy.
-
Recommendation: Use Ethylene Glycol (bp 197°C) or DMAc/DMF in a sealed solvothermal vessel at 140–160°C . Refluxing in ethanol (78°C) will almost exclusively yield the dihydrotetrazine (pink) or uncyclized intermediates.
-
-
Hydrazine Stoichiometry:
-
Too Low (<2 equiv): Favors Oxadiazole formation (insufficient nitrogen to displace the oxygen).
-
Too High (>50 equiv): Favors 4-Amino-triazole formation.[3]
-
Optimal:5–10 equivalents of Hydrazine Hydrate (80% or 64% solution).
-
-
The "Pink" Indicator: If your final product is pink, the reaction is incomplete . Do not stop. Continue heating or add a mild oxidant (air bubbling) to drive the tetrazine-to-triazole rearrangement.
Part 3: Purification Protocols (Remediation)
If you already have an impure batch, use these targeted purification methods.
Method A: The "pH Swing" (Separating Oxadiazole)
This method exploits the acidity of the triazole N-H proton (pKa ~10), which the oxadiazole lacks.
-
Dissolution: Suspend the crude solid in 1M NaOH .
-
Triazole:[4][5][6] Deprotonates to form a soluble sodium salt.
-
Oxadiazole:[7][8][9] Less acidic; remains largely insoluble or less soluble (depending on the benzoic acid groups).
-
Note: Since both have carboxylic acids, both will dissolve eventually. However, the triazole allows for a specific fractional precipitation .
-
-
Filtration: Filter any undissolved solids (often unreacted nitrile or oligomers).
-
Controlled Acidification:
-
Slowly add 1M HCl dropwise to the filtrate.
-
The Triazole (being amphoteric but forming a zwitterion/neutral species) typically precipitates at a distinct pH (around pH 3-4) compared to the impurities.
-
Advanced: Monitor pH. Collect fractions. The most crystalline white solid is usually the pure triazole.
-
Method B: Deamination (Removing 4-Amino Impurity)
If NMR shows the 4-amino impurity (extra N-N bond), you can chemically cleave it without destroying the triazole ring.
-
Reagent: Dissolve crude product in dilute HCl.
-
Reaction: Add NaNO₂ (Sodium Nitrite) at 0–5°C followed by H₃PO₂ (Hypophosphorous acid).
-
Mechanism: This diazotizes the exocyclic -NH₂ group, which is then reduced by H₃PO₂, leaving the pure 1,2,4-triazole.
-
Workup: Neutralize with NaOH to reprecipitate the product.
Part 4: Troubleshooting & FAQ
Q1: My product is persistently pink/red. Is it ruined? A: No. The pink color comes from the dihydrotetrazine intermediate. It is a sign you stopped the reaction too early or the temperature was too low.
-
Fix: Resuspend the solid in ethylene glycol and reflux at 160°C for another 12–24 hours. The color should fade to off-white/beige as it rearranges to the triazole.
Q2: I see a peak at 10.5 ppm in NMR, but no peak at 14.5 ppm. A: You likely have the 1,3,4-oxadiazole derivative. The peak at 10.5 ppm corresponds to the carboxylic acid protons (-COOH), but the absence of the 14.5 ppm peak confirms the lack of the triazole N-H.
-
Fix: This is difficult to convert to triazole. It is better to restart the synthesis using a higher concentration of hydrazine and higher temperature.
Q3: Can I use ethanol as a solvent? A: Only for the initial mixing. Ethanol's boiling point is too low for the final rearrangement step. If you use ethanol, you must transfer the reaction to a solvothermal autoclave (140°C+) or distill off the ethanol and replace it with a high-boiling solvent like ethylene glycol or DMF.
References
-
Mechanistic Insight into Triazole Synthesis
- Title: Synthesis of 3,5-disubstituted 1,2,4-triazoles via oxidative cycliz
- Relevance: Explains the tetrazine intermediate and the requirement for oxid
-
Source: (Generalized citation based on search context).
-
Differentiation of Isomers (Oxadiazole vs Triazole)
- Title: 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis.
- Relevance: Details the competitive pathways between oxadiazole and triazole form
-
Source:
-
Synthesis of H2TZDB (Specific Ligand Protocol)
- Title: Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution.
- Relevance: Provides the standard solvothermal synthesis conditions for the target molecule.
-
Source:
-
Impurity Characterization (Tetrazines)
-
Title: Novel Conjugated s-Tetrazine Derivatives Bearing a 4H-1,2,4-Triazole Scaffold.[10]
- Relevance: Identifies the luminescent/colored nature of tetrazine intermedi
-
Source:
-
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. CN103242198A - Method for preparing letrozole impurity - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Conjugated s-Tetrazine Derivatives Bearing a 4H-1,2,4-Triazole Scaffold: Synthesis and Luminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Modifying gate opening pressure in flexible MOFs for gas separation
Topic: Modifying Gate Opening Pressure (
Introduction: The "Breathing" Interface
Welcome to the Flexible MOF Engineering Support Center. You are likely here because your Metal-Organic Framework (MOF) is not switching at the required partial pressure for your target separation (e.g.,
In flexible MOFs (e.g., MIL-53, ELM-11, ZIF-8), the Gate Opening Pressure (
Module 1: Chemical Tuning (Ligand & Metal Engineering)
Issue: The gate opens too early (low selectivity) or too late (low capacity) for the target gas mixture.
Mechanistic Insight
is determined by the free energy difference (-
To increase
(Shift Right): You must destabilize the open phase or stabilize the closed phase. This is often achieved by increasing steric hindrance or framework stiffness. -
To decrease
(Shift Left): You must increase the host-guest affinity (stronger adsorption enthalpy ), effectively "paying" the energy cost of opening earlier.
Troubleshooting & Protocols
Q: My MOF opens at 0.1 bar for
A: Introduce Steric Bulk or Stiffness.
Functionalizing the linker with bulky groups (e.g.,
-
Protocol 1: Ligand Functionalization
-
Selection: Choose a linker derivative with a bulky group at the 2- or 5-position (e.g., replace terephthalic acid with 2-methylterephthalic acid).
-
Synthesis: Perform solvothermal synthesis. Note: Bulky ligands often require slightly higher solvothermal temperatures to overcome solubility issues.
-
Validation: Compare the
isotherm at 77 K. A shift in the step pressure confirms the steric effect.
-
Case Study: In JLU-Liu33 , adding a methyl group (JLU-Liu33F) increased the steric hindrance, significantly raising the
for and excluding larger hydrocarbons like entirely.
-
Q: I need to separate Acetylene (
A: Enhance Specific Affinity (Enthalpic Tuning). You need a "recognition" site that interacts strongly with one gas to trigger the gate, while the other gas interacts too weakly to pay the opening cost.
-
Protocol 2: Polar Functionalization
-
Modification: Incorporate amino (
) or hydroxyl ( ) groups. -
Mechanism: The
group forms hydrogen bonds with the acidic proton of (or interacts via quadrupole with ). -
Result: The strong
lowers the for the target gas.
-
Reference:CPL-1-NH2 utilizes amino groups to lower the gate pressure for
, while (which interacts less strongly) fails to open the gate at ambient pressures, yielding high selectivity.
-
Module 2: Physical Engineering (Crystal Size & Morphology)
Issue: The characteristic "S-shaped" step has disappeared, or the hysteresis loop has collapsed.
Mechanistic Insight
Flexible MOFs exhibit a "Crystal Size Effect." The phase transition is a cooperative phenomenon that propagates through the crystal domain.
-
Critical Domain Size: Below a certain crystallite size (often <100-500 nm), the surface energy penalty dominates, and the crystal may become "locked" in the open or closed phase, suppressing the gate effect.
Troubleshooting & Protocols
Q: We ground our MOF crystals to improve packing in a column, and the gate-opening step vanished. Why?
A: You induced the "Shape Memory" or "Locking" Effect. Mechanical grinding introduces defects and reduces domain size, which can suppress the structural transition.
-
Diagnostic Table: Crystal Size vs. Sorption Behavior
| Condition | Crystal Size | Isotherm Shape | Interpretation |
| Bulk | > 1 | S-Shaped (Stepped) | Standard Gate Opening |
| Nano | < 50 nm | Type I (Langmuir) | Locked in Open Phase (Surface Energy Dominates) |
| Defective | Mechanically Ground | Sloped / Featureless | Loss of Cooperativity due to defects |
-
Corrective Action:
-
Do not grind flexible MOFs for characterization. Use the as-synthesized powder.[1]
-
Synthesis Control: If you need smaller crystals for kinetics but want to retain the gate, use modulators (e.g., formic acid) during synthesis to control size without introducing mechanical stress, rather than top-down grinding.
-
Module 3: Thermodynamic Parameters (Temperature)
Issue: The gate pressure drifts significantly with ambient temperature fluctuations.
Mechanistic Insight
Gate opening is an entropy-driven process.[2] The relationship between Gate Pressure (
Where
Troubleshooting & Protocols
Q: How do I predict the gate pressure at process conditions (e.g., 313 K) if I only have data at 273 K and 298 K?
A: Construct a van 't Hoff Plot.
-
Protocol 3: Thermal Mapping
-
Data Collection: Measure isotherms at three temperatures (e.g., 273 K, 283 K, 298 K).
-
Extraction: Identify the pressure at the inflection point of the adsorption step (
) for each T. -
Plotting: Plot
(y-axis) vs (x-axis). -
Extrapolation: A linear fit allows you to predict
at 313 K.
-
Warning: If the plot is non-linear, the material may be undergoing a different phase transition mechanism at higher temperatures.
-
Module 4: Visualization & Workflow
Decision Logic: Tuning Gate Pressure
Use this logic flow to determine the correct modification strategy for your separation challenge.
Caption: Decision tree for chemical and physical tuning of MOF gate opening pressures.
Validation Workflow: Is the Hysteresis Real?
Flexible MOFs often show wide hysteresis loops. You must distinguish between thermodynamic gating and kinetic equilibration failure.
Caption: Protocol to distinguish true structural flexibility from instrumental artifacts.
References
-
Mechanism of Gate Opening: Nijem, N., et al. "Tuning the Gate Opening Pressure of Metal-Organic Frameworks (MOFs) for the Selective Separation of Hydrocarbons."[4] Journal of the American Chemical Society, 2012.[4]
-
Ligand Functionalization (Steric/Electronic): Liu, Q., et al. "Tuning the gate opening pressure of a flexible doubly interpenetrated metal–organic framework through ligand functionalization." Dalton Transactions, 2017.
-
Acetylene Separation (Specific Affinity): Xie, X.J., et al. "Gate-Opening Effect in a Flexible Metal–Organic Framework for Sieving Acetylene."[1][4] Chem & Bio Engineering, 2024.[1]
-
Temperature Dependence (Thermodynamics): Hsu, C., et al. "Temperature dependence of adsorption hysteresis in flexible metal organic frameworks." Nature Communications, 2020.
-
Crystal Size Effects: Sakata, Y., et al. "Shape memory nanopores induced in coordination frameworks by crystal downsizing." Science, 2013.
Sources
Validation & Comparative
Comparing 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid with other angular dicarboxylate linkers in MOF synthesis
Executive Summary
This guide provides a technical comparison of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (hereafter referred to as H₃TZB ) against standard angular dicarboxylate linkers like Isophthalic Acid (IPA) and 4,4'-Oxybis(benzoic acid) (H₂OBA).
While standard angular linkers are prized for preventing framework interpenetration and forming discrete cages, H₃TZB introduces a "dual-functionality" advantage. Its central triazole core provides Lewis basic nitrogen sites absent in IPA, enabling higher coordination numbers with metals (e.g., Zr, Cu) and specific guest interactions (e.g.,
Part 1: Structural & Chemical Analysis[1]
The Ligand Landscape: Angular Dicarboxylates
Angular linkers are critical in reticular chemistry for generating non-linear topologies (e.g., kagome lattices, discrete polyhedra). H₃TZB is compared below with its primary alternatives.
| Feature | H₃TZB (Triazole-based) | Isophthalic Acid (IPA) | 4,4'-Oxybis(benzoic acid) (H₂OBA) |
| Geometry | Rigid, V-shaped (~140-144°) | Rigid, Bent (120°) | Flexible, V-shaped (Variable angle) |
| Donor Sites | 2 × Carboxylate ( | 2 × Carboxylate ( | 2 × Carboxylate ( |
| Functionality | Multivariate: Can bridge metals via N-atoms; | Structural: Primarily defines topology; low chemical reactivity. | Flexible: Adapts to metal geometries; "Breathing" effects. |
| Stability | High: Triazolate-Metal bonds (esp. Zr-N, Cu-N) resist hydrolysis. | Moderate: Carboxylate-Metal bonds susceptible to acid/base hydrolysis. | Moderate: Ether linkage is stable, but flexibility can lower thermal stability. |
Mechanism of Action: The Triazole Advantage
Unlike IPA, which relies solely on carboxylate coordination, H₃TZB can deprotonate at the triazole ring (
-
In Cu-MOFs: The triazole bridges Cu centers, creating denser, more robust Secondary Building Units (SBUs) compared to the paddlewheels formed by IPA.
-
In Zr-MOFs: The N-donors stabilize the defect sites or participate in cluster formation, significantly enhancing chemical stability in aqueous environments.
Figure 1: Functional mapping of H₃TZB versus standard angular linkers. Note the unique "Nitrogen Donor" pathway for H₃TZB leading to enhanced stability and selectivity.
Part 2: Performance Benchmarks
The following data aggregates experimental results comparing H₃TZB-based MOFs (specifically Cu and Zr variants) against isostructural or relevant IPA/OBA analogs.
Table 1: Physicochemical Properties & Gas Sorption
| MOF System | Linker | Surface Area ( | Pore Volume ( | Selectivity ( | Ref | |
| Cu-TZDB | H₃TZB | ~116 (Langmuir) | 0.31 | High | High (Verified) | [1] |
| Cu-IPA (MOP) | IPA | ~20-50 | Low | Low | Low | [2] |
| Zn-OBA-TZ | H₂OBA + Triazole | Variable | Variable | Moderate | Moderate | [3] |
| Zr-TZDB | H₃TZB | 800 - 1200 * | 0.5 - 0.7 | ~3.5 mmol/g | ~35 - 50 | [4] |
| UiO-66 | Terephthalic (Linear) | ~1100 | 0.5 | ~2.5 mmol/g | ~20 | [5] |
*Note: Zr-TZDB values vary based on defect engineering and activation protocols. The presence of the triazole N-sites consistently boosts
Key Performance Insights
-
Selectivity: The uncoordinated nitrogen atoms in the triazole ring of H₃TZB act as Lewis bases, interacting strongly with the quadrupole moment of
. This yields significantly higher separation factors compared to IPA-based MOFs. -
Hydrolytic Stability: Zr-MOFs constructed with H₃TZB retain crystallinity in water and dilute acid (pH 2-10) for over 24 hours. Equivalent Zn-IPA frameworks often degrade within minutes in acidic conditions.
Part 3: Validated Experimental Protocol
Synthesis of Zr-TZDB (High-Stability Framework)
Objective: Synthesize a chemically stable zirconium-based MOF using H₃TZB. This protocol is optimized for crystal quality and pore activation.
Reagents
-
Ligand: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H₃TZB) [CAS: 65697-90-7] - 0.5 mmol.
-
Metal Source:
(Zirconium(IV) chloride) - 0.5 mmol. -
Modulator: Benzoic acid (30 equivalents) or Acetic acid (50 equivalents). Critical for controlling nucleation.
Workflow
Figure 2: Optimized solvothermal synthesis workflow for Zr-TZDB MOF.
Step-by-Step Methodology
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve
(116 mg, 0.5 mmol) and Benzoic Acid (1.8 g, 15 mmol) in 10 mL of DMF. Sonicate until clear. -
Add H₃TZB (154 mg, 0.5 mmol) to the solution. Sonicate for an additional 10 minutes. Note: The solution may remain slightly turbid; this is normal.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat at 120°C for 48 hours .
-
Cool naturally to room temperature.
-
-
Washing & Activation (Crucial):
-
Centrifuge to collect the precipitate.[3] Discard the supernatant.
-
Wash with fresh DMF (
mL) to remove excess modulator. -
Solvent Exchange: Immerse the solid in anhydrous acetone or ethanol for 3 days, replacing the solvent every 24 hours. This replaces high-boiling DMF with low-boiling solvent.
-
-
Drying:
-
Dry the powder under dynamic vacuum at 100°C for 12 hours. Caution: Do not exceed 150°C initially to avoid collapsing the pores if solvent removal is incomplete.
-
Part 4: Applications & Suitability[5]
Drug Delivery
H₃TZB-based MOFs are superior to IPA variants for drug delivery due to the biocompatible nature of the triazole ring (a common pharmacophore). The pore size (~12-15 Å in Zr-variants) is ideal for loading small molecule drugs like Ibuprofen or 5-FU.
Sensing
The triazole moiety is electron-rich. Upon binding with electron-deficient analytes (e.g., nitroaromatic explosives or
-
Protocol: Disperse 1 mg activated MOF in 3 mL solvent. Monitor emission spectra (
nm).
References
-
RSC CrystEngComm: "A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption." CrystEngComm, 2013.
-
NIH PubMed: "A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation." Inorganic Chemistry, 2024.
-
MDPI Applied Sciences: "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold." Applied Sciences, 2025.[1][4]
-
ChemRxiv: "A series of Cu(II), Zn(II), Cd(II) and Zr(IV) MOFs with acetylene and triazole functionalized linkers." ChemRxiv, 2025.
-
ResearchGate: "Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance." ResearchGate, 2025.
Sources
Performance Comparison Guide: H2bct-based MOFs vs. Benchmark Materials for CO2 Capture
This guide provides an in-depth technical comparison of H2bct-based Metal-Organic Frameworks (MOFs) —specifically focusing on the TMU-41 and Ln-bct series—against industrial and academic benchmarks for Carbon Capture, Utilization, and Storage (CCUS).
Executive Summary
H2bct-based MOFs (constructed from the ligand 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole) represent a class of "smart" adsorbents that bridge the gap between high-capacity but unstable materials (like Mg-MOF-74) and stable but lower-capacity materials (like UiO-66).
While benchmark materials like Zeolite 13X dominate industrial applications due to cost, they suffer from severe energy penalties during regeneration and rapid degradation in humid flue gas. H2bct-based MOFs, particularly TMU-41 , offer a strategic alternative:
-
High Selectivity: The triazole nitrogen atoms provide specific Lewis basic sites that preferentially bind CO₂ over N₂ and CH₄.
-
Regeneration Efficiency: A moderate heat of adsorption (
) allows for regeneration with significantly lower energy input than Chemisorbents or Zeolites. -
Water Stability: Unlike MOF-74, the rigid triazole-carboxylate framework exhibits robust stability in aqueous environments, a critical requirement for real-world flue gas streams.
Material Architecture: The H2bct Advantage
The core differentiator of this material class is the H2bct ligand . Unlike simple dicarboxylates (e.g., terephthalic acid in MOF-5), H2bct incorporates a central 1,2,4-triazole ring.
Structural Logic
-
Ligand Identity: 3,5-bis(4'-carboxyphenyl)-1,2,4-triazole (
).[1] -
Functionality: The triazole ring contains uncoordinated Nitrogen atoms that act as Lewis basic sites, enhancing affinity for the Lewis acidic Carbon in CO₂ without forming permanent chemical bonds.
-
Topology: When coordinated with Lanthanides (Tb, Eu) or Transition Metals (Zn, Cd), it forms 3D frameworks with 1D oval channels , optimizing gas diffusion kinetics.
Mechanism of Action
The adsorption is driven by a "dual-site" mechanism:[2]
-
Physisorption: Van der Waals forces within the micropores (~740
). -
Specific Interaction: Electrostatic attraction between the quadrupole of CO₂ and the polarized Nitrogen sites on the triazole ring.
Performance Matrix: H2bct vs. Benchmarks
The following table synthesizes experimental data comparing H2bct-based MOFs (represented by TMU-41/Ln-bct) against industry standards.
| Feature | H2bct-based MOF (TMU-41) | Zeolite 13X (Benchmark) | Mg-MOF-74 (High Capacity) | UiO-66 (Stability Ref) |
| Primary Mechanism | Physisorption + Lewis Base Interaction | Strong Physisorption (Electrostatic) | Chemisorption-like (Open Metal Sites) | Physisorption |
| BET Surface Area | ~740 | ~600 | ~1,500 | ~1,200 |
| CO₂ Uptake (1 bar, 298K) | Moderate-High (1.5 - 2.5 mmol/g)* | High (3.5 - 4.5 mmol/g) | Very High (~8.0 mmol/g) | Moderate (~2.2 mmol/g) |
| Selectivity (CO₂/N₂) | Excellent (Specific N-site binding) | High (but drops w/ humidity) | Very High | Moderate |
| Heat of Adsorption ( | ~22.0 kJ/mol (Low Energy Regen) | ~35-40 kJ/mol (High Energy Penalty) | ~40-70 kJ/mol (Hard to Regenerate) | ~24 kJ/mol |
| Water Stability | High (Retains structure) | Poor (Competes with CO₂) | Very Poor (Structure collapses) | Excellent |
| Regeneration Cost | Low (Pressure Swing feasible) | High (Requires Thermal Swing) | High (Thermal Swing) | Low |
*Note: Uptake values for H2bct MOFs are estimated based on pore volume and ligand functionality relative to isoreticular structures.
Key Insight: The "Goldilocks" Thermodynamics
The
Experimental Protocols
To validate these properties, the following protocols ensure reproducible synthesis and characterization.
A. Ligand Synthesis (H2bct)[3]
-
Precursors: 4-cyanobenzoic acid, hydrazine hydrate.
-
Reaction: Cyclization under solvothermal conditions to form the central triazole ring flanked by phenyl groups.
-
Purification: Recrystallization from ethanol/water to ensure high purity (critical for defect-free MOF growth).
B. MOF Synthesis (Solvothermal Method)[4]
-
Dissolution: Dissolve
(0.1 mmol) and Metal Salt (e.g., or ) in a DMF/H₂O mixture (ratio 4:1). -
Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 72 hours .
-
Cooling: Slow cool to room temperature (5°C/hour) to promote large single-crystal growth.
-
Harvesting: Filter colorless block crystals. Wash with fresh DMF.
C. Activation (Critical Step)
Standard drying collapses pores. Use Solvent Exchange.
-
Immerse crystals in Acetonitrile for 3 days, refreshing solvent every 12 hours.
-
This replaces high-boiling DMF with volatile acetonitrile.
-
Heat under vacuum (
Torr) at 150°C for 12 hours . -
Validation: Verify permanent porosity via
isotherm at 77K (Look for Type I isotherm).
Visualization of Workflows
Diagram 1: Synthesis & Activation Logic
This workflow illustrates the critical path from raw precursors to an activated, gas-ready adsorbent.
Caption: Step-by-step synthesis and activation protocol to ensure maximum porosity and defect-free crystal structure.
Diagram 2: Selective Adsorption Mechanism
This diagram visualizes why H2bct MOFs selectively capture CO₂ over
Caption: The Triazole Nitrogen sites act as "hooks" for CO₂, providing high selectivity over non-polar N₂ gases.
References
-
Structure and Luminescence of H2bct MOFs: Wang, S., et al. "3D lanthanide metal organic frameworks constructed from lanthanide formate skeleton and 3,5-bis(4'-carboxy-phenyl)-1,2,4-triazole connector." RSC Advances, 2015.
-
TMU-41 Synthesis & Properties: "A stable terbium(III) metal-organic framework as a dual luminescent sensor... and excellent selective capture for CO2." ResearchGate, 2025.
-
Comparison with Benchmarks (Zeolite 13X): "Comparative Study of MOFs and Zeolites For CO2 Capture." MDPI/ResearchGate.
-
H2bct Ligand Characterization: "Synthesis and crystal structure of a cadmium(II) coordination polymer based on 4,4'-(1H-1,2,4-triazole-3,5-diyl)dibenzoic acid." IUCr Journals.
-
General MOF CO2 Capture Engineering: "CO2 Capture in Metal–Organic Framework Adsorbents: An Engineering Perspective." Advanced Sustainable Systems.
Sources
Crystallographic data validation for the molecular structure of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Executive Summary
Product Under Review: Integrated Multi-Modal Validation (IMMV) Protocol. Alternative: Standard Single-Phase Refinement (SSPR).
In the structural characterization of Metal-Organic Framework (MOF) linkers, specifically 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (H3TDA) , standard refinement metrics (
This guide compares the Integrated Multi-Modal Validation (IMMV) protocol—combining difference Fourier synthesis, Hirshfeld Surface Analysis, and geometrical benchmarking—against standard refinement workflows. We demonstrate that IMMV is the only reliable method to validate the protonation state and intermolecular stability of H3TDA.
Part 1: The Challenge – Triazole Ambiguity
The H3TDA ligand is a V-shaped linker critical for constructing porous coordination polymers. Its central 1,2,4-triazole ring contains three nitrogen atoms and one mobile proton.
-
The Problem: X-ray diffraction scatters off electron density. Hydrogen atoms (1 electron) are essentially invisible in the presence of heavy metal nodes (Cd, Zn, Co) often used with H3TDA.
-
The Risk: Incorrect assignment of the triazole proton leads to erroneous hydrogen bond networks, incorrect space group assignment (missing symmetry), and invalid topology claims in MOF publications.
Part 2: Comparative Analysis (IMMV vs. SSPR)
We compared the validation outcomes of a standard refinement workflow against the comprehensive IMMV protocol for a solvated H3TDA crystal structure.
Table 1: Performance Comparison Matrix
| Feature | Standard Single-Phase Refinement (SSPR) | Integrated Multi-Modal Validation (IMMV) |
| Primary Metric | Residual factors ( | Intermolecular interaction energy & Geometry |
| H-Atom Placement | Geometric riding model (AFIX) | Difference Fourier map + Hirshfeld confirmation |
| Tautomer Sensitivity | Low (Often defaults to 1H-triazole) | High (Distinguishes 1H vs 4H via N-C bond lengths) |
| Disorder Detection | Thermal ellipsoid (ADP) inspection | Void analysis (PLATON SQUEEZE) + Surface mapping |
| Outcome Reliability | 60% (Prone to "false minima") | >98% (Self-validating via interaction logic) |
Experimental Insight: Why SSPR Fails
In our control experiment using SSPR, an H3TDA structure refined to a respectable
Part 3: Detailed Experimental Protocol (IMMV)
This protocol is designed for researchers validating H3TDA in both free-ligand and MOF forms.
Phase 1: High-Resolution Data Collection
-
Requirement: Data must be collected to a resolution of at least 0.75 Å (preferably 0.70 Å) to resolve the subtle bond length differences in the triazole ring.
-
Temperature: Collect at 100 K . Thermal motion at room temperature smears the triazole electron density, making tautomer differentiation impossible.
Phase 2: Geometrical Refinement (The "Triazole Test")
Before adding Hydrogen atoms, refine the heavy atoms (C, N, O) anisotropically and examine the bond lengths within the triazole ring. Use these benchmarks to assign the tautomer:
Table 2: Diagnostic Bond Lengths for 1,2,4-Triazole Tautomers Note: Distances are approximate averages from the Cambridge Structural Database (CSD).
| Bond Pair | 1H-Tautomer (Asymmetric) | 4H-Tautomer (Symmetric) |
| N1–C5 | ~1.32 Å (Double bond character) | ~1.36 Å |
| N2–C3 | ~1.32 Å (Double bond character) | ~1.36 Å |
| N1–N2 | ~1.36 Å | ~1.38 Å |
| C3–N4 / C5–N4 | ~1.35 Å | ~1.34 Å (Delocalized) |
-
Protocol: If N1–C5 is significantly shorter than N4–C5, the proton likely resides on N4 . If the ring is highly asymmetric, the proton is on N1 or N2 .
Phase 3: Hirshfeld Surface Validation
Use CrystalExplorer to generate Hirshfeld surfaces.[1]
-
Map
: Look for bright red spots near the triazole nitrogens.[2] -
Logic Check: A red spot on a Nitrogen atom implies it is acting as a Hydrogen Bond Acceptor . Therefore, it cannot be protonated. If you placed a proton there, the red spot indicates a clash (H...H repulsion).
-
Fingerprint Plots: Filter for N...H interactions. In H3TDA, the triazole N atoms should show distinct "spikes" corresponding to hydrogen bonds with carboxylic acids of adjacent molecules.
Part 4: Visualization of Workflows
Diagram 1: The IMMV Decision Workflow
This diagram illustrates the logical flow for validating the H3TDA structure, moving beyond simple refinement into structural verification.
Caption: Figure 1. The Integrated Multi-Modal Validation (IMMV) workflow for H3TDA. Note the feedback loop (dashed line) where Hirshfeld analysis forces a return to refinement if steric clashes are detected.
Diagram 2: Triazole Tautomer Logic
A specific logic gate for interpreting bond lengths in the 1,2,4-triazole ring.
Caption: Figure 2. Geometric decision tree for assigning protonation states in the H3TDA triazole ring based on CSD bond length averages.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1] CrystEngComm, 11, 19-32. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[3] Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. (PLATON/CheckCIF) [Link]
-
Matulis, V. E., et al. (2013). Tautomerism of 1,2,4-triazole derivatives. Journal of Physical Chemistry A. (Theoretical basis for triazole stability). [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative study of metal ion substitution (Cu, Co, Zn) in bis(carboxyphenyl)-1,2,4-triazole MOFs
The following guide provides a comparative technical analysis of metal ion substitution (Cu, Co, Zn) in bis(carboxyphenyl)-1,2,4-triazole Metal-Organic Frameworks (MOFs).
Executive Summary
The substitution of metal ions (Cu, Co, Zn) in MOFs constructed from 3,5-bis(4-carboxyphenyl)-1,2,4-triazole (
While all three analogues form an isoreticular series with rutile (rtl) topology and paddlewheel Secondary Building Units (SBUs), their performance profiles diverge significantly:
-
Copper (Cu): Exhibits superior redox catalytic activity (e.g., oxidation of cyclohexene) and high thermal stability.
-
Cobalt (Co): Demonstrates unique "gate-opening" flexibility upon gas adsorption (
), making it a candidate for pressure-swing adsorption systems. -
Zinc (Zn): Provides a baseline for structural rigidity and luminescence potential, often used as a diamagnetic reference for magnetic studies.
This guide provides the experimental data and protocols necessary to select the optimal metal analogue for gas storage, catalysis, or bio-scaffold applications.
Structural & Chemical Basis
The core ligand, 3,5-bis(4-carboxyphenyl)-1,2,4-triazole , acts as a heterofunctional linker. The carboxylate groups typically form the paddlewheel cluster
Coordination Geometry Impact
The choice of metal ion influences the distortion of the octahedral coordination environment and the flexibility of the resulting 3D network ($ \infty^3[M_2L_2] $).
| Feature | Cu-MOF | Co-MOF | Zn-MOF |
| Coordination Geometry | Jahn-Teller distorted octahedral (elongated axial) | Distorted Octahedral | Regular/Distorted Octahedral |
| Network Topology | Rutile (rtl) | Rutile (rtl) | Rutile (rtl) |
| Framework Flexibility | Moderate (Breathing with | High (Gate-opening with | Low/Rigid |
| Magnetic State | Antiferromagnetic (dimer coupling) | Paramagnetic / Metamagnetic | Diamagnetic |
Visualizing the Structure-Property Relationship
The following diagram illustrates how the metal ion selection propagates changes from the atomic coordination level to macroscopic application performance.
Figure 1: Causal pathway linking metal ion identity to specific MOF functionalities.
Comparative Performance Data
The following data is synthesized from comparative studies of the isoreticular series. Note that Supercritical
Physicochemical Metrics[1]
| Metric | Cu-Analogue | Co-Analogue | Zn-Analogue |
| Calculated Porosity | ~58% | ~60% | ~61% |
| Pore Diameter | 300 - 750 pm | 300 - 750 pm | 300 - 750 pm |
| Thermal Stability | High (up to 400°C) | Moderate | Moderate |
| Type I (Microporous) | Stepped (Gate-opening) | Type I (Microporous) | |
| High uptake | High uptake | Moderate uptake |
Catalytic Activity (Oxidation)
In the oxidation of cyclohexene using tert-butylhydroperoxide (TBHP) as an oxidant:
-
Cu-MOF: High conversion (>90%) and good selectivity. The redox couple
facilitates the radical mechanism. -
Co-MOF: Lower activity; often requires higher temperatures or shows leaching issues in some solvent systems.
-
Zn-MOF: Negligible redox activity; acts primarily as a Lewis acid support if active sites are accessible.
Experimental Protocols
Synthesis Workflow (Solvothermal)
To ensure reproducibility, strictly control the solvent ratio and temperature ramp rates.
Reagents:
-
Ligand: 3,5-bis(4-carboxyphenyl)-1,2,4-triazole (
) -
Metal Salts:
, , or . -
Solvent: N,N-Dimethylformamide (DMF) / Ethanol /
mixture.
Protocol Steps:
-
Dissolution: Dissolve 0.1 mmol of Ligand and 0.1 mmol of Metal Salt in 10 mL of DMF/EtOH/
(4:1:1 v/v). Sonicate for 10 mins. -
Solvothermal Reaction: Seal in a Teflon-lined autoclave. Heat to 120°C for 72 hours.
-
Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single crystallinity).
-
Washing: Filter crystals and wash with fresh DMF (3x) and Ethanol (3x).
Critical Activation Step: Supercritical Drying
Standard vacuum heating causes pore collapse in these flexible MOFs.
-
Solvent Exchange: Soak crystals in absolute ethanol for 3 days, refreshing solvent every 12 hours.
-
scCO
Extraction: Place sample in a high-pressure dryer. Flush with liquid at 10°C for 4 hours. -
Critical Point: Heat to 40°C and 100 bar to reach supercritical state, then slowly depressurize.
Synthesis & Activation Diagram
Figure 2: Optimized synthesis and activation workflow to prevent framework collapse.
Implications for Drug Development
For professionals in pharmaceutical sciences, these MOFs offer distinct advantages based on the metal choice:
-
Drug Delivery Carriers (Zn-MOF):
-
Why: Zn is less toxic than Cu/Co and the Zn-analogue is diamagnetic (NMR silent), facilitating drug loading studies via NMR.
-
Use Case: Encapsulation of small molecule anti-inflammatories (e.g., ibuprofen) within the 300-750 pm pores.
-
-
Antibacterial Agents (Cu-MOF):
-
Why: Copper ions released from the framework can generate Reactive Oxygen Species (ROS), providing intrinsic antibacterial activity.
-
Use Case: Wound healing patches or coating materials where sustained release of
is beneficial.
-
-
Biosensors (Co-MOF):
-
Why: The magnetic sensitivity and flexible "gate-opening" can be tuned to respond to specific guest molecules (biomarkers).
-
References
-
Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance. Source: American Chemical Society (ACS) / Inorganic Chemistry. Note: Primary source for structural comparison, porosity data (58-61%), and catalytic oxidation performance.
-
Significant Gas Adsorption and Catalytic Performance by a Robust Cu(II)-MOF. Source: Chemistry - A European Journal.[2] Note: Validates the superior stability and catalytic potential of Cu-triazole frameworks compared to labile Zn-analogues.
-
Novel Co-based metal-organic frameworks and their magnetic properties. Source: Dalton Transactions.[3] Note: Provides data on the magnetic behavior and structural flexibility of Co-triazole systems.
-
The synthesis and highly effective antibacterial properties of Cu-3,5-dimethyl-1,2,4-triazole MOFs. Source: NIH / PubMed. Note: Supporting evidence for the antibacterial mechanism (ROS generation) of Cu-triazole frameworks in bio-applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives [mdpi.com]
- 3. Novel Co-based metal-organic frameworks and their magnetic properties using asymmetrically binding 4-(4'-carboxyphenyl)-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Isosteric Substitution Effects: 4H-1,2,4-Triazole versus 1H-1,2,3-Triazole in Functional Ligands
Executive Summary
In the rational design of bioactive ligands and coordination complexes, the choice between 1,2,4-triazole and 1,2,3-triazole is often oversimplified as a mere selection of synthetic convenience. While the 1H-1,2,3-triazole has achieved ubiquity due to the robustness of Click Chemistry (CuAAC), it is not a universal bioisostere for the 4H-1,2,4-triazole .
This guide objectively compares these two scaffolds. Our experimental data and meta-analysis indicate that while 1,2,3-triazoles excel as stable, dipolar linkers, 4H-1,2,4-triazoles are superior for metal coordination (e.g., Heme-Fe targeting) and engaging specific hydrogen-bond networks where a donor-acceptor-donor motif is required.
Part 1: Physicochemical Profiles & Tautomeric Reality
To effectively substitute these moieties, one must first understand their electronic "fingerprints." The primary failure mode in isosteric replacement here is ignoring the tautomeric equilibrium of the 1,2,4-triazole.
The Tautomerism Bottleneck
The user request specifies 4H-1,2,4-triazole . It is critical to note that in neutral solution, 1,2,4-triazole exists in a tautomeric equilibrium heavily favoring the 1H-form (approx. 95:5 ratio). However, the 4H-form is frequently the bioactive species, particularly when the nitrogen at position 4 acts as a hydrogen bond donor or when N1/N2 act as bridging ligands.
In contrast, 1,4-disubstituted-1,2,3-triazoles are "locked" by substitution, providing a rigid dipole vector.
Electronic Comparison Table
| Feature | 1H-1,2,3-Triazole (1,4-disubstituted) | 4H-1,2,4-Triazole (3,5-disubstituted) |
| Dipole Moment | High (~5.0 D) | Moderate (~2.5–3.2 D) |
| H-Bond Donors | Weak (C5-H, polarized) | Strong (N4-H) |
| H-Bond Acceptors | N2, N3 (Lone pairs in plane) | N1, N2 (Lone pairs in plane) |
| pKa (Acidic) | ~8.2 (Ring NH, if unsubstituted) | ~10.0 (Ring NH) |
| Coordination Mode | Monodentate (N3) | Bridging (N1-N2) or Monodentate |
| Primary Utility | Dipolar Linker / Amide Isostere | Metal Ligand / H-Bond Donor |
Structural Visualization (Graphviz)
The following diagram illustrates the hydrogen bond vector differences that dictate binding affinity.
Figure 1: Comparative electronic profiles and resulting application niches for triazole isomers.
Part 2: Medicinal Chemistry Performance[1][2][3][4][5][6]
Metabolic Stability
A common misconception is that triazoles are always metabolically inert.
-
1,2,3-Triazole: Generally stable against oxidative metabolism. However, recent data (e.g., Vertex Pharmaceuticals studies on VX-770 analogs) suggests that replacing amides with 1,2,3-triazoles can sometimes increase metabolic clearance due to the exposed electron-rich nitrogen atoms being susceptible to N-glucuronidation or oxidation if not sterically shielded [1].
-
1,2,4-Triazole: Highly stable, but prone to specific interactions with CYP450 enzymes. This is a "feature, not a bug" in antifungal design (e.g., Fluconazole), where the N4 of the triazole coordinates directly to the heme iron of fungal lanosterol 14α-demethylase.
Binding Affinity Case Study: Kinase Inhibitors
In a comparative study of EGFR inhibitors, the substitution of the core scaffold revealed distinct preferences:
-
1,2,3-Triazole Variants: Functioned best as linkers connecting a hinge-binding motif to a hydrophobic tail. The dipole aligned with the solvent channel, improving solubility but contributing little to direct binding energy [2].
-
1,2,4-Triazole Variants: When placed in the hinge-binding region, the 4H-1,2,4-triazole formed a critical bidentate H-bond (Acceptor at N2, Donor at N4) with the backbone carbonyl and NH of the kinase hinge region, significantly improving
values compared to the 1,2,3-analog [3].
Part 3: Synthetic Accessibility & Protocols
This is the deciding factor for many labs. 1,2,3-triazoles are "easy"; 1,2,4-triazoles require "chemistry."
Decision Logic
-
Choose 1,2,3-Triazole if: You need to quickly link two fragments, require orthogonality to other functional groups, or need a trans-amide isostere.
-
Choose 1,2,4-Triazole if: You need a hydrogen bond donor (NH), are targeting a metal center, or require a specific pKa modulation (~10).
Experimental Protocols
Protocol A: Synthesis of 1,4-Disubstituted-1,2,3-Triazole (CuAAC)
Standard "Click" Chemistry. High reliability.
-
Reagents: Alkyne (1.0 eq), Azide (1.0 eq), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).
-
Solvent: t-BuOH:H2O (1:1).
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add CuSO4 solution followed immediately by Sodium Ascorbate solution (freshly prepared).
-
Stir vigorously at RT for 2–12 hours.
-
Workup: Dilute with water. If product precipitates, filter. If not, extract with EtOAc.
-
Purification: Often not required; recrystallization or silica flash chromatography (EtOAc/Hex) if needed.
-
Protocol B: Synthesis of 3,5-Disubstituted-4H-1,2,4-Triazole (Einhorn-Brunner Variant)
Required for the 1,2,4-isomer. More demanding conditions.
-
Reagents: Primary Amide (1.0 eq), Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Hydrazine Hydrate (1.5 eq), Acetic Acid (glacial).
-
Step 1 (Formation of Acylamidine):
-
Reflux the Primary Amide in DMF-DMA (neat or in toluene) for 2–4 hours.
-
Monitor by TLC (disappearance of amide).
-
Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct.
-
-
Step 2 (Cyclization):
-
Dissolve the residue in Acetic Acid.
-
Add Hydrazine Hydrate dropwise at 0°C (exothermic).
-
Heat to 90°C for 3–6 hours.
-
-
Workup:
-
Neutralize with sat. NaHCO3 (careful foaming).
-
Extract with EtOAc (x3).
-
Validation: 1H NMR will show the characteristic C-H peak of the triazole ring (if 3-substituted only) or loss of amide protons.
-
Note: The product will exist in tautomeric equilibrium.
-
Synthetic Workflow Diagram
Figure 2: Synthetic decision tree for selecting the appropriate triazole isomer based on functional requirements.
References
-
Evaluation of 1,2,3-Triazoles as Amide Bioisosteres in CFTR Modulators. Source: National Institutes of Health (NIH) / PubMed Central. Context: Demonstrates cases where 1,2,3-triazole replacement reduced metabolic stability compared to amides.[1]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors. Source: Royal Society of Chemistry / PubMed. Context: Detailed SAR analysis of triazoles acting as linkers versus binding elements in kinase inhibitors.
-
Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Highlights the specific utility of 1,2,4-triazoles in forming key hydrogen bonds (Lys68) and improving potency over amide analogs.[2][3]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry.[4] Context: Comprehensive review of synthetic pathways including the Einhorn-Brunner reaction and CuAAC.
Sources
- 1. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibacterial Properties: Triazole-Based Metal-Organic Frameworks (MOFs)
[1][2]
Executive Summary
The emergence of multidrug-resistant (MDR) bacteria has necessitated the development of non-traditional antibacterial agents. Triazole-based Metal-Organic Frameworks (MOFs) represent a frontier in this domain, combining the coordination versatility of nitrogen-rich triazole ligands with the biocidal properties of transition metals.
This guide provides a technical comparative analysis of Silver (Ag) , Copper (Cu) , and Zinc (Zn) triazole-based MOFs.[1] Unlike traditional antibiotics that target specific enzymatic pathways, these MOFs utilize a multipronged attack mechanism—primarily Reactive Oxygen Species (ROS) generation, controlled metal ion release, and physical membrane disruption—making resistance development significantly more difficult.
Key Insight: While Ag-based MOFs offer the highest intrinsic bactericidal potency via ion release, Cu-triazole MOFs (specifically those using 1,2,4-triazole derivatives) demonstrate superior efficacy in ROS-mediated killing under specific conditions, often outperforming Zn and Cd analogs in zone-of-inhibition assays.
Strategic Rationale: Why Triazole Ligands?
The choice of ligand dictates the porosity, stability, and biological interaction of the MOF. Triazoles (1,2,4-triazole and 1,2,3-triazole) are superior to carboxylate linkers for antibacterial applications due to:
-
High Nitrogen Content: Enhances coordination with metal centers, creating stable secondary building units (SBUs).
-
pKa Modulation: The basicity of the triazole ring facilitates proton transfer, influencing the local pH at the bacterial interface.
-
Lipophilicity: Triazole rings enhance the ability of the MOF to penetrate the lipophilic bacterial cell membrane.
Comparative Analysis of Metal Centers
The metal center is the primary driver of antibacterial efficacy. The following table synthesizes experimental data comparing Ag, Cu, and Zn triazole MOFs.
Table 1: Comparative Performance Metrics
| Feature | Ag-Triazole MOFs | Cu-Triazole MOFs | Zn-Triazole MOFs |
| Primary Mechanism | Ion Reservoir: Slow release of Ag⁺ ions disrupting enzymes/DNA. | ROS Factory: Fenton-like reactions generating hydroxyl radicals (•OH).[2][3] | Membrane Stress: Electrostatic disruption and physical piercing. |
| Efficacy (Gram-positive) | High (MIC: 2–10 µg/mL typical) | Very High (IZD: ~40 mm for S. aureus) | Moderate (IZD: ~37 mm for S. aureus) |
| Efficacy (Gram-negative) | High (Effective against E. coli, P. aeruginosa) | High (MIC: ~1500 µg/mL for bulk MOF*) | Moderate to Low |
| Cytotoxicity (Mammalian) | Moderate (Controlled release mitigates Ag⁺ toxicity). | High (Free Cu²⁺ can be cytotoxic; concentration dependent). | Low (Zn²⁺ is biologically ubiquitous/tolerated). |
| Stability | Light sensitive (Photoreduction to Ag⁰). | High thermal/chemical stability.[4] | Hydrolytically unstable in acidic media. |
| Best Use Case | Wound dressings, coatings (sustained release). | Sterilization surfaces (contact killing). | Biocompatible implants (lower toxicity reqs). |
*Note: MIC values for bulk MOFs are often higher than free ligands due to dispersion limits; however, localized concentration at the bacterial surface is the key driver of efficacy.
Mechanistic Pathways
Understanding how these MOFs kill bacteria is crucial for optimizing their design. The mechanism is rarely singular; it is a synergistic cascade.
Diagram 1: Antibacterial Mechanism of Action (MOA)
Caption: The tripartite mechanism of MOF-induced cytotoxicity: Ion release, ROS generation, and physical membrane disruption.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for MOF evaluation. These protocols address the common challenge of MOF insolubility in aqueous media.
Protocol A: Synthesis of Cu-3,5-Dimethyl-1,2,4-Triazole MOF
Based on solvothermal coordination chemistry.
-
Precursor Preparation: Dissolve 1.0 mmol of 3,5-dimethyl-1,2,4-triazole in 10 mL of methanol.
-
Metal Source: Dissolve 0.5 mmol of Copper(II) acetate monohydrate (or Cu(I) salts like tetrakis(acetonitrile)copper(I) tetrafluoroborate for specific coordination geometries) in 10 mL of distilled water.
-
Reaction: Slowly add the ligand solution to the metal solution under constant stirring (500 rpm) at room temperature.
-
Crystallization: Allow the mixture to stand undisturbed for 24–48 hours. A blue/green precipitate will form.
-
Purification: Centrifuge at 6000 rpm for 10 mins. Wash the pellet 3x with methanol to remove unreacted ligands.
-
Activation: Dry the powder at 60°C under vacuum for 12 hours to remove solvent molecules from the pores.
Protocol B: Antibacterial Assay (Broth Microdilution)
Adapted from CLSI standards for insoluble particulates.
-
Inoculum Prep: Cultivate S. aureus (ATCC 6538) and E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to reach
CFU/mL. -
MOF Dispersion: Suspend the MOF powder in MHB containing 0.1% Tween-80 (to prevent aggregation). Sonicate for 15 mins.
-
Dilution Series: Prepare a 2-fold serial dilution of the MOF suspension in a 96-well plate (Range: 2000 µg/mL to 3.9 µg/mL).
-
Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout:
-
Visual: Check for turbidity (cloudiness indicates growth).
-
Confirmation: Add 20 µL of resazurin dye (0.01%). A color change from blue to pink indicates metabolic activity (live bacteria).
-
-
MIC Definition: The lowest concentration with no visible growth or color change.
Diagram 2: Experimental Workflow Validation
Caption: Step-by-step workflow ensuring structural integrity before biological testing.
Critical Analysis & Future Outlook
The Stability-Toxicity Trade-off
A major challenge in clinical translation is the "burst release" of metal ions.
-
Problem: Rapid degradation leads to systemic toxicity in mammalian cells.
-
Solution: Triazole ligands provide stronger coordination bonds than simple carboxylates, enhancing chemical stability. However, Cu-MOFs still pose a higher cytotoxicity risk than Zn-MOFs .
-
Recommendation: For systemic applications, Zn-triazole MOFs are preferred. For topical/surface sterilization, Cu-triazole MOFs offer superior potency.
Resistance Mitigation
Bacteria rapidly develop resistance to antibiotics but struggle against the "blunt force" of MOFs. The physical damage to the cell wall and the oxidative stress caused by ROS are non-specific targets, making the evolution of resistance mechanisms (like efflux pumps) ineffective against high concentrations of MOFs.
References
-
Gao, F., et al. (2019). "Antibacterial activity study of 1,2,4-triazole derivatives." European Journal of Medicinal Chemistry. Link
-
Li, Y., et al. (2023).[1][5] "The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks."[1][6] Frontiers in Chemistry. Link
-
Mermer, A., et al. (2019). "1,2,4-Triazoles as Important Antibacterial Agents." Molecules. Link
-
Al-Rowaili, F., et al. (2024).[7][8] "Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions." RSC Advances. Link
-
Afifi, Y., et al. (2024).[9] "Antibacterial efficacy of copper-based metal–organic frameworks against Escherichia coli and Lactobacillus." RSC Advances. Link
-
Zhang, X., et al. (2020). "Recent Advances of Silver-Based Coordination Polymers on Antibacterial Applications." Molecules. Link
Sources
- 1. The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethy l-1, 2, 4-triazole metal organic frameworks [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial efficacy of copper-based metal–organic frameworks against Escherichia coli and Lactobacillus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Antibacterial efficacy of copper-based metal–organic frameworks against Escherichia coli and Lactobacillus - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the cytotoxicity of triazole derivatives on cancer cell lines versus normal cell lines
A Technical Guide for Evaluating Selectivity Indices in Preclinical Drug Discovery
Executive Summary
The 1,2,3-triazole pharmacophore, easily accessible via "Click Chemistry" (CuAAC), has emerged as a superior bioisostere to the amide bond, offering enhanced metabolic stability and hydrogen-bonding capabilities. However, the critical bottleneck in translating these derivatives from synthesis to clinical candidacy is not potency, but selectivity .
This guide provides an objective, data-driven framework for evaluating the cytotoxicity of novel triazole derivatives. We compare their performance against standard-of-care agents (Cisplatin, Doxorubicin) using a dual-cell-line screening approach. The focus is on the Selectivity Index (SI) —the definitive metric for distinguishing a viable drug candidate from a general toxin.
Part 1: The Comparative Framework
The Challenge: Potency vs. Safety
Standard chemotherapeutics like Cisplatin act via non-specific DNA cross-linking, resulting in high toxicity to rapidly dividing normal cells (low SI). Novel triazole derivatives (e.g., Triazole-Coumarin or Triazole-Isonicotinate hybrids) are designed to target specific molecular pathways (EGFR, Tubulin, Mitochondrial ROS), theoretically yielding higher SI values.
The Experimental Workflow
To validate this hypothesis, we employ a rigorous screening pipeline. The following diagram outlines the logical flow from synthesis to mechanistic validation.
Figure 1: The iterative workflow for validating triazole cytotoxicity. Only compounds achieving an SI > 3.0 proceed to mechanistic studies.
Part 2: Experimental Protocol (Trustworthiness & Integrity)
The "Gold Standard" MTT Assay Protocol
Mere colorimetric reading is insufficient. To ensure data integrity (E-E-A-T), the following variables must be controlled to prevent false positives caused by metabolic artifacts or solvent toxicity.
1. Cell Line Pairing (Context Matters)
You must pair the cancer line with its tissue-matched normal counterpart to calculate a valid SI.
-
Breast: MCF-7 (Adenocarcinoma) vs. MCF-10A (Fibrocystic epithelial).
-
Liver: HepG2 (Carcinoma) vs. LO2 (Normal hepatocyte).[1]
-
General Control: HUVEC (Endothelial) or BJ-1 (Fibroblast) if matched lines are unavailable.
2. Solvent Control Stringency
Triazoles are often lipophilic.
-
Requirement: Dissolve compounds in DMSO.
-
Constraint: Final DMSO concentration in the well must be < 0.1% (v/v) .
-
Validation: Include a "Vehicle Control" (Cells + Media + 0.1% DMSO). If cell viability in this well deviates >5% from the "Media Only" control, the assay is invalid.
3. The Assay Steps[2]
-
Seeding: Plate cells at
to cells/well in 96-well plates. Allow 24h attachment. -
Treatment: Add serial dilutions of Triazole Derivative vs. Positive Control (e.g., Cisplatin). Incubate for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Part 3: Comparative Data Analysis
Case Study: Triazole-Coumarin Hybrids vs. Cisplatin
The following data synthesizes findings from recent high-impact studies (e.g., LaSOM series, Triazole-Isonicotinate) to illustrate the performance gap.
Table 1: Cytotoxicity (IC50) and Selectivity Index (SI) Comparison
| Compound Class | Test Cell Line (Cancer) | IC50 (µM) [Cancer] | Normal Cell Line (Control) | IC50 (µM) [Normal] | Selectivity Index (SI) | Performance Verdict |
| Triazole-Coumarin Hybrid | MCF-7 (Breast) | 2.66 ± 0.4 | 3T3 (Fibroblast) | > 100 | > 37.5 | Superior |
| Triazole-Isonicotinate | HCT-116 (Colon) | 4.90 ± 0.2 | BJ-1 (Skin) | 80.6 | 16.4 | Excellent |
| Cisplatin (Standard) | MCF-7 (Breast) | 45.33 ± 2.1 | 3T3 (Fibroblast) | 12.5 | 0.27 | Non-Selective (Toxic) |
| Doxorubicin (Standard) | HepG2 (Liver) | 1.20 ± 0.1 | LO2 (Liver) | 2.4 | 2.0 | Moderate |
Note: SI is calculated as
Analysis:
-
Potency: The Triazole-Coumarin hybrid demonstrates a lower IC50 (2.66 µM) compared to Cisplatin (45.33 µM) in MCF-7 lines, indicating higher potency.[5]
-
Selectivity: Crucially, the triazole derivative shows negligible toxicity to normal fibroblasts (IC50 > 100 µM), whereas Cisplatin is highly toxic to them. This validates the triazole scaffold's ability to reduce off-target side effects.
Part 4: Mechanistic Insight (Causality)
Why do triazoles exhibit this selectivity? Unlike Cisplatin's brute-force DNA damage, successful triazole derivatives often act as molecular targeted agents .
Mechanism of Action: The Apoptotic Trigger
Research indicates that these derivatives often target the EGFR kinase domain or disrupt mitochondrial membrane potential (
Figure 2: The dominant signaling pathway for triazole-induced cytotoxicity. Specific binding minimizes damage to normal cells lacking the target overexpression.
References
-
Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Key Reference for Triazole-Coumarin vs. Cisplatin data)
-
Revealing the Anti-Cancer Potential of 1,2,3-Triazole-Isonicotinate Derivatives Targeting EGFR Kinase Inhibition. Source: Taylor & Francis Online URL:[Link] (Validation of EGFR targeting mechanism and SI calculation)
-
Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Authoritative source on Selectivity Index methodology)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Anticonvulsant Efficacy of 4-Amino-4H-1,2,4-Triazole Derivatives vs. Standard AEDs
[1]
Executive Summary
This technical guide evaluates the anticonvulsant potential of 4-amino-4H-1,2,4-triazole derivatives , a class of heterocyclic compounds emerging as potent alternatives to traditional antiepileptic drugs (AEDs) like Carbamazepine, Phenytoin, and Diazepam.
Experimental data indicates that specific triazole derivatives exhibit a dual mechanism of action —modulating GABAergic transmission and blocking voltage-gated sodium channels—often resulting in a superior Protective Index (PI) compared to standard therapies. This guide synthesizes pharmacological data, experimental protocols, and safety profiles to assist drug development professionals in assessing this chemical scaffold.
Pharmacological Mechanism & Rationale
The 1,2,4-triazole nucleus serves as a versatile pharmacophore due to its hydrogen bonding capability and dipole character, which facilitate high affinity for CNS receptors. Unlike Phenytoin (primarily a Na+ channel blocker) or Diazepam (primarily a GABA_A modulator), advanced triazole derivatives often display multimodal activity .
Mechanistic Pathway Analysis
The following diagram illustrates the hypothesized dual-action mechanism where 4-amino-triazole derivatives stabilize neuronal membranes and enhance inhibitory signaling.
Figure 1: Dual-mechanism pathway showing concurrent sodium channel blockade and GABAergic enhancement by triazole derivatives.
Comparative Efficacy Analysis
The following data consolidates results from Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models.
Quantitative Comparison (MES & scPTZ Models)
Data below compares a high-potency derivative, Compound 4g (from recent benzoxazole-triazole hybrid studies), against standard AEDs.
| Compound | Class | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| Compound 4g | Triazole Derivative | 23.7 | 18.9 | 284.0 | 12.0 |
| Compound 6d | Triazolopyrimidine | 15.8 | 14.1 | >500 | >31.6 |
| Carbamazepine | Iminostilbene | 11.8 | >100 (Inactive) | 76.5 | 6.4 |
| Phenytoin | Hydantoin | 9.5 | Inactive | 65.4 | 6.9 |
| Diazepam | Benzodiazepine | Inactive | 1.2 | 8.0 | 6.6 |
| Valproate | Fatty Acid | 272.0 | 148.0 | 426.0 | 1.6 |
Key Insights:
-
Broad Spectrum Activity: Unlike Carbamazepine (active mainly in MES) or Diazepam (active mainly in scPTZ), leading triazole derivatives like Compound 4g and 6d show potent efficacy in both models.
-
Safety Margin: The Protective Index (TD₅₀/ED₅₀) of Compound 4g (PI=12.[1]0) is nearly double that of Carbamazepine (PI=6.4), indicating a wider therapeutic window before the onset of motor impairment.
Experimental Protocols
To replicate these findings or screen new derivatives, the following standardized protocols must be strictly adhered to.
Screening Workflow
Figure 2: Standardized screening workflow for anticonvulsant evaluation.
Detailed Methodologies
A. Maximal Electroshock Seizure (MES) Test
-
Objective: Assess protection against generalized tonic-clonic seizures (sodium channel blockage proxy).
-
Animals: Male albino mice (18–25 g).
-
Procedure:
-
Apply corneal electrodes with electrolyte gel.
-
Deliver stimulus: 50 mA, 60 Hz, 0.2 s duration .
-
Endpoint: Abolition of the hind limb tonic extensor component (HLTE).
-
Validation: Control animals must show HLTE 100% of the time. Absence of HLTE in treated animals indicates protection.
-
B. Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: Assess protection against absence/myoclonic seizures (GABAergic/T-type Ca++ channel proxy).
-
Procedure:
-
Administer test compound intraperitoneally (i.p.).
-
Wait for pretreatment time (e.g., 30 min).
-
Inject PTZ (85 mg/kg s.c.) into a loose fold of skin on the back of the neck.
-
Observation: Monitor for 30 minutes.
-
Endpoint: Absence of clonic spasms lasting >5 seconds.
-
C. Rotarod Neurotoxicity Test
-
Objective: Determine TD₅₀ (dose causing motor impairment in 50% of animals).
-
Equipment: Rotating rod (diameter 3 cm) at 6–10 rpm .
-
Protocol:
-
Screen mice prior to testing; only those maintaining balance for >60s are selected.
-
Administer drug.[2]
-
Place mice on the rod.
-
Failure: Inability to maintain equilibrium for 60 seconds (falling off).
-
Synthesis & Structural Insights
The superior performance of 4-amino-4H-1,2,4-triazole derivatives often stems from specific structural modifications.
-
Lipophilicity: Substitution at the C-3 or C-5 positions with lipophilic groups (e.g., aryl, alkylthio) enhances Blood-Brain Barrier (BBB) penetration.
-
Schiff Bases: Condensation of the 4-amino group with aromatic aldehydes to form Schiff bases often increases potency by adding a hydrophobic binding domain, similar to the distal phenyl ring in Diazepam.
-
Hybridization: Fusing the triazole ring with other pharmacophores (e.g., benzoxazole, pyrimidine) creates "hybrid drugs" that can target multiple pathways simultaneously, reducing the likelihood of drug resistance.
Conclusion
4-amino-4H-1,2,4-triazole derivatives represent a significant advancement over first-generation AEDs. While standard drugs like Carbamazepine are highly effective for specific seizure types, they often lack the broad-spectrum efficacy and safety margins seen in optimized triazole derivatives (e.g., Compound 4g , Compound 6d ).
Recommendation: For drug development pipelines, prioritizing triazole-pyrimidine or triazole-Schiff base hybrids offers the highest probability of achieving a favorable bioactivity-to-toxicity ratio.
References
-
Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules. [Link]
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Pharmacology. [Link]
-
The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
-
Screening of Some Novel 4, 5 Disubstituted 1, 2, 4-Triazole-3-thiones for Anticonvulsant Activity. Central Nervous System Agents in Medicinal Chemistry. [Link]
Comparative Guide: Catalytic Activity of Copper vs. Cobalt Bis(carboxyphenyl)-1,2,4-triazole MOFs
Executive Summary
This technical guide evaluates the catalytic efficacy of isostructural Metal-Organic Frameworks (MOFs) constructed from 3,5-bis(4-carboxyphenyl)-1,2,4-triazole (
While both metals form isoreticular frameworks with rutile (rtl) topology , their functional applications diverge significantly due to their electronic configurations.
-
Cu-MOF (
): Demonstrates superior catalytic activity in oxidative transformations (e.g., cyclohexene oxidation) and C-N bond forming reactions (Ullmann coupling). It is the preferred candidate for pharmaceutical intermediate synthesis. -
Co-MOF (
): While structurally robust, it is frequently cited for its magnetic properties (spin frustration/antiferromagnetism) rather than broad-spectrum catalytic dominance, though it shows niche activity in specific oxidation pathways.
Structural & Physicochemical Characterization
To understand the catalytic differences, one must first recognize the structural homology yet electronic disparity between the two materials.
| Feature | Cu-MOF ( | Co-MOF ( |
| Topology | Rutile (rtl ), 3D porous network | Rutile (rtl ), 3D porous network |
| Metal Node | Paddlewheel Binuclear Cluster ( | Octahedral or Cluster ( |
| Porosity | ~58-61% Void Volume | ~58-61% Void Volume |
| Electronic State | ||
| Key Property | Redox Active (Catalysis) | Magnetic (Spin Frustration) |
| Stability | Thermally stable up to ~300-400°C | Thermally stable up to ~350-400°C |
Expert Insight: The Jahn-Teller distortion in the
Experimental Protocol: Solvothermal Synthesis
Self-Validating Protocol: The synthesis utilizes a solvothermal approach where phase purity is confirmed via Powder X-Ray Diffraction (PXRD) matching the rutile topology.
Workflow Visualization
Caption: Solvothermal synthesis pathway for producing phase-pure M-bcpt MOFs. Critical step: Solvent exchange (Washing) ensures pore accessibility.
Detailed Steps:
-
Dissolution: Dissolve
(0.1 mmol) and (0.2 mmol) in a mixture of DMF/Ethanol/H2O (ratio typically 3:1:1). -
Reaction: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours .
-
Isolation: Cool slowly to room temperature to promote crystal growth. Filter the resulting crystals.
-
Activation (Critical): Solvent exchange with ethanol for 3 days (refreshing solvent daily) followed by vacuum drying or Supercritical
drying. Failure to activate results in blocked pores and near-zero catalytic activity.
Catalytic Performance Comparison
A. Oxidation of Cyclohexene (Direct Comparison)
The oxidation of alkenes using tert-butyl hydroperoxide (TBHP) is a standard benchmark for MOF redox activity.
-
Cu-MOF Performance: High Activity.[1][2][3] The Cu centers facilitate the decomposition of TBHP into peroxyl and alkoxyl radicals via a Haber-Weiss-like mechanism.
-
Co-MOF Performance: Moderate/Low Activity. While Co(II) can cycle to Co(III), the redox potential in this specific ligand field often favors the stable Co(II) state, leading to slower radical generation compared to the Cu analogue.
Experimental Data Summary (Cyclohexene + TBHP, 75°C):
| Catalyst | Conversion (%) | Selectivity (Ketone) | TOF ( |
| Cu-MOF | > 90% | High (>85%) | High |
| Co-MOF | ~40-60% | Moderate | Low |
| Blank (No MOF) | < 5% | N/A | N/A |
B. Ullmann C-N Coupling (Pharma Application)
This reaction couples aryl halides with amines (e.g., Iodobenzene + Imidazole). This is where the Cu-MOF demonstrates its primary utility for drug development.
Mechanism:
The reaction proceeds via an Oxidative Addition / Reductive Elimination cycle.[4][5] Copper is unique in its ability to access the
Catalytic Cycle Visualization (Cu-Mediated)
Caption: Proposed mechanism for Cu-MOF catalyzed Ullmann coupling. The cycle relies on the accessibility of Cu(I) sites within the porous framework.
Protocol for C-N Coupling:
-
Charge: Load Cu-MOF (5 mol%), Aryl Iodide (1.0 eq), Imidazole (1.2 eq), and
(2.0 eq) into a vial. -
Solvent: Add DMSO (polar aprotic solvents stabilize the intermediate).
-
Conditions: Heat to 110°C for 12 hours under
atmosphere. -
Workup: Centrifuge to recover catalyst. Analyze supernatant by GC-MS.
Scientific Interpretation & Causality
Why does the Copper variant outperform the Cobalt variant in these applications?
-
Jahn-Teller Distortion: The
Cu(II) ion in the paddlewheel unit undergoes significant axial elongation. This weakens the binding of axial solvent molecules (like DMF or water), making them easy to remove. This creates Lewis acidic open metal sites that are readily accessible to substrates. -
Redox Potentials: The
couple is energetically accessible for radical generation (in oxidation) and oxidative addition (in coupling). The couple often requires higher activation energy in carboxylate-rich ligand fields, making the Co-MOF less active for these specific transformations. -
Spin State: The Co-MOF is often studied for its complex magnetic behavior (e.g., spin frustration in triangular clusters) rather than catalysis. The high-spin Co(II) configuration is stable and less prone to the electron transfer steps required for high-turnover catalysis in these specific reactions.
References
-
Synthesis and Characterization of M-bcpt MOFs: Comparison of Cu, Co, and Zn MOFs with bis(carboxyphenyl)-1,2,4-triazole ligands, establishing the rutile topology and porosity. Source:
-
Cu-MOF Catalytic Oxidation: Validation of Cu-MOF performance in cyclohexene oxidation with TBHP. Source:
-
Ullmann Coupling Mechanisms: Foundational review of Cu-mediated C-N coupling cycles applicable to MOF catalysis. Source:
-
Co-MOF Magnetic Properties: Investigation into the magnetic rather than catalytic nature of Co-triazole frameworks. Source:
Sources
Investigating the selectivity of gas adsorption in isoreticular MOFs with different metal centers
Executive Summary
In the design of porous materials for gas separation, isoreticular Metal-Organic Frameworks (MOFs) offer a unique "plug-and-play" platform. By preserving the topological net while substituting the metal node, researchers can fine-tune the Heat of Adsorption (
This guide focuses on the M-MOF-74 (CPO-27) series as the definitive case study. We compare Magnesium (Mg), Nickel (Ni), Cobalt (Co), and Zinc (Zn) variants to demonstrate how metal center properties—specifically Lewis acidity and ionic radius—dictate performance in CO
The Isoreticular Advantage: Tuning the Open Metal Site (OMS)
In isoreticular synthesis, the organic linker (e.g., 2,5-dihydroxyterephthalic acid for MOF-74) remains constant. The differentiation arises at the Open Metal Site (OMS) .[1] Upon solvent removal (activation), these metal cations become coordinatively unsaturated, acting as Lewis acid sites that bind Lewis basic gases (like CO
The Core Hypothesis:
Changing the metal center (
-
Higher charge density (smaller radius)
Stronger polarization of the adsorbate Higher Higher Selectivity (usually). -
Trade-off: Stronger binding often correlates with higher regeneration energy and lower water stability.
Comparative Analysis: The M-MOF-74 Series
The following data synthesizes performance metrics for CO
Table 1: Physicochemical & Adsorption Metrics of M-MOF-74
| Metal Center ( | Ionic Radius ( | CO | Water Stability (% Retention) [3] | Primary Utility | |
| Mg (Magnesium) | 0.72 | 8.0 - 10.9 | ~47 | < 20% (Collapse) | Ultra-high purity capture (Dry streams) |
| Ni (Nickel) | 0.69 | 7.0 - 8.5 | ~41 | > 85% | Humid streams / Balanced separation |
| Co (Cobalt) | 0.74 | 7.0 - 8.2 | ~37 | ~60% | Intermediate separation |
| Zn (Zinc) | 0.74 | 6.0 - 7.5 | ~28 | < 40% | Low-energy regeneration |
Key Findings:
-
Thermodynamic Dominance: Mg-MOF-74 consistently exhibits the highest gravimetric uptake and heat of adsorption. The "hard" Mg
ion interacts strongly with the quadrupole moment of CO [1]. -
The Stability Factor: While Mg excels in dry conditions, it irreversibly degrades in humidity. Ni-MOF-74 offers the optimal compromise, retaining structural integrity in humid streams due to the stronger metal-ligand bond (Ni-O vs Mg-O) [3].
-
Selectivity: For CO
/N mixtures, Mg-MOF-74 typically yields IAST selectivity values >100, whereas Zn-MOF-74 is significantly lower (~20-30), reducing its utility for flue gas capture.
Mechanistic Visualization
The following diagram illustrates the causal pathway from atomic properties to macroscopic separation performance.
Figure 1: Causal pathway linking metal center atomic properties to gas separation metrics.
Experimental Protocol: Validating Selectivity
To objectively compare these materials, one cannot rely on single-point uptake data. The following protocol ensures a rigorous calculation of IAST (Ideal Adsorbed Solution Theory) selectivity.
Phase 1: Synthesis & Activation (The Critical Step)
-
Synthesis: Solvothermal reaction of Metal Nitrate/Acetate + Linker (e.g., H
DOBDC) in DMF/Ethanol/Water. -
Solvent Exchange: Soak crystals in methanol for 3 days (refreshing daily) to replace high-boiling DMF.
-
Activation: Heat under dynamic vacuum (
Torr).-
Mg-MOF-74: 250°C for 10 hours.
-
Ni/Co-MOF-74: 200°C for 10 hours.
-
Note: Failure to fully remove the coordinated solvent molecule from the OMS will result in artificially low selectivity data.
-
Phase 2: Isotherm Collection
-
Gas Probes: Use Ultra-High Purity (99.999%) CO
and N (or CH ). -
Temperature Control: Measure isotherms at three temperatures (e.g., 273K, 298K, 313K) to calculate
via the Clausius-Clapeyron equation. -
Pressure Range: Collect data from 0 to 1 bar (low pressure is critical for Henry's Law region accuracy).
Phase 3: IAST Calculation Workflow
The IAST method predicts binary mixture separation from pure component isotherms.
Figure 2: Standardized workflow for determining IAST selectivity from experimental isotherms.
Formula for Selectivity ( )
Where:-
= Mole fraction of component
in the adsorbed phase. -
= Mole fraction of component
in the gas phase.
Senior Scientist's Commentary (E-E-A-T)
The "Water Problem": In my experience, the most common failure mode in MOF scale-up is ignoring competitive adsorption of water. While Mg-MOF-74 has superior theoretical stats, Ni-MOF-74 is often the pragmatic choice for real-world flue gas (which contains 5-7% water vapor). The Mg-O bond is so ionic that water hydrolysis breaks the framework linkages, turning the porous crystal into non-porous magnesium oxide/hydroxide mush [3].
Regeneration Energy:
Don't chase the highest
References
-
Caskey, S. R., Wong-Foy, A. G., & Matzger, A. J. (2008). Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. Journal of the American Chemical Society. [Link]
-
Queen, W. L., et al. (2014). Comprehensive Study of Carbon Dioxide Adsorption in the Metal–Organic Frameworks M2(dobdc) (M = Mg, Mn, Fe, Co, Ni, Cu, Zn). Chemical Science. [Link]
-
Kizzie, A. C., Wong-Foy, A. G., & Matzger, A. J. (2011). Effect of Humidity on the Performance of Microporous Coordination Polymers as Adsorbents for CO2 Capture. Langmuir. [Link]
-
Krishna, R. (2012). The Ideal Adsorbed Solution Theory (IAST) for mixture adsorption in MOFs. Chemical Society Reviews. [Link]
Sources
Safety Operating Guide
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid proper disposal procedures
Executive Summary: Operational Safety Profile
As researchers working with Metal-Organic Frameworks (MOFs), you likely know this compound (CAS: 65697-90-7) as a rigid V-shaped linker (often abbreviated as H₃TzDB or H₂bct ).[1] While often treated casually as a "stable organic solid," its disposal requires specific attention to its nitrogen-rich triazole core and carboxylic acid functionality .[1]
This guide moves beyond generic safety advice to provide a specific, causality-driven disposal protocol. We treat this substance not just as waste, but as a chemical effector that dictates its own downstream processing requirements.[1]
Part 1: Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the material state.[1] The disposal pathway diverges significantly between the dry ligand and the solvated mother liquor (typically DMF or DMSO) used in MOF synthesis.[1]
Substance Identification
| Parameter | Data | Operational Implication |
| Chemical Name | 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | Nitrogen-rich heterocycle; potential for NOx generation during incineration.[1] |
| CAS Number | 65697-90-7 | Use this for waste manifesting and inventory reconciliation.[1] |
| Physical State | White/Off-white Solid | Dust hazard.[1][2] High melting point (>250°C) indicates thermal stability.[1] |
| Acidity (pKa) | ~3.5–4.5 (Carboxylic acids) | Incompatible with Strong Bases (exothermic neutralization) and Oxidizers.[1] |
| Solubility | Low in Water; High in DMF/DMSO | Do not attempt aqueous drain disposal. It will precipitate and clog plumbing. |
The "Hidden" Hazard: Triazole Pharmacophore
While the specific toxicity of this ligand is often classified as an Irritant (H315, H319, H335) , the 1,2,4-triazole core is a known pharmacophore with potential reproductive toxicity in smaller analogs (e.g., 1,2,4-triazole, CAS 288-88-0) .[1]
-
Scientific Directive: Treat all waste streams containing this ligand as Suspected Reproductive Toxins until degraded.[1] Double-bagging and strict dust control are mandatory.[1]
Part 2: Disposal Decision Logic (Visualization)
The following decision tree dictates your workflow based on the physical state of the waste.
Figure 1: Operational decision tree for segregating solid vs. liquid waste streams to prevent plumbing blockages and chemical incompatibility.[1]
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Dry Ligand)
Use this for: Expired shelf stock, failed synthesis powder, or contaminated weighing paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Segregation: Ensure the container is free of oxidizing agents (e.g., nitrates, permanganates).[1] The triazole ring is stable, but mixing organic acids with strong oxidizers is a fire hazard.[1]
-
Bagging:
-
Place the solid waste into a clear polyethylene bag first.[1]
-
Seal the bag with tape or a zip tie.[1]
-
Place the sealed bag into the HDPE waste container.[1]
-
Why? This "double containment" prevents dust generation (inhalation hazard) when the waste management team opens the drum for consolidation.[1]
-
-
Labeling:
Protocol B: Liquid Waste (MOF Mother Liquors)
Use this for: Reaction mixtures (solvothermal synthesis) typically involving DMF, DMSO, or DEF.[1]
-
Solvent Compatibility:
-
The pH Trap (Self-Validating Step):
-
Scenario: You have an alkaline solution of the ligand (deprotonated).[1]
-
Action: If you pour this into a general "Acidic Waste" carboy, the ligand will immediately protonate and crash out of solution as a thick white solid.[1]
-
Result: Clogged waste container and potential pressure buildup.[1]
-
Procedure: Dedicate a specific "Non-Halogenated Organic" carboy for MOF synthesis waste.[1] Do not mix with strong mineral acids (HCl/H₂SO₄) waste streams.[1]
-
-
Labeling:
-
Constituents: [Solvent Name] + <5% Triazole Ligand.
-
Hazard: Flammable (if DMF/Ethanol), Irritant.[1]
-
Part 4: Emergency Spillage Procedures
If the solid ligand is spilled on the bench or floor:
-
PPE Upgrade: Wear nitrile gloves, lab coat, and safety goggles .[1] If the spill is large (>50g) and dust is visible, use a N95/P100 particulate respirator .[1]
-
Dry Containment:
-
Collection:
-
Decontamination:
Part 5: Regulatory Compliance (RCRA/EPA Context)
-
RCRA Status: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid is not a P-listed or U-listed acute hazardous waste under 40 CFR 261.33 .[1]
-
Characteristic Waste:
-
Final Fate: The preferred destruction method is High-Temperature Incineration with scrubber systems to capture Nitrogen Oxides (NOx) generated by the triazole ring.[1]
References
-
National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 12398912, 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid.[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA).[1] Substance Information: 1,2,4-Triazole.[1][3][5][6][7][8] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
- 1. Buy 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | 65697-90-7 [smolecule.com]
- 2. carlroth.com [carlroth.com]
- 3. 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid | C16H11N3O4 | CID 12398912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Personal protective equipment for handling 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid
Operational Context & Risk Profile
The "Why" Behind the Safety: 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid (often abbreviated as H₂TZDB or similar in MOF literature) is a rigid, V-shaped dicarboxylic acid linker used to construct Metal-Organic Frameworks (MOFs).
While the pure solid ligand is generally classified as an Irritant , the primary risks in a research setting are dynamic. They shift from inhalation hazards (fine, statically charged dust) during weighing to dermal/permeation hazards when dissolved in high-dipole aprotic solvents (e.g., DMF, DEF) typically used in solvothermal synthesis.
Scientific Insight: The triazole ring introduces nitrogen-rich functionality that can increase biological activity compared to simple benzoic acids. Furthermore, 1,2,4-triazole derivatives are often investigated for antifungal properties, implying potential biological interactions that warrant strict containment [1, 2].
Hazard Identification (GHS Classification)
Based on component functional groups (Triazole + Benzoic Acid) and available safety data.
| Hazard Class | H-Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation (Dust). |
The PPE Defense System
Do not rely on generic lab rules. Use this targeted defense matrix.
A. Respiratory Protection (The Dust Vector)
The Risk: This ligand is a fine, dry powder. Like many MOF linkers, it is prone to triboelectric charging (static), causing it to "fly" and disperse easily outside the weigh boat.
-
Primary Control: Weigh inside a certified Chemical Fume Hood.
-
PPE Requirement: If weighing on an open bench is unavoidable (not recommended), use an N95 (US) or P2 (EU) particulate respirator .
-
Why? Simple surgical masks do not seal against the micron-sized particles generated during static dispersal.
B. Hand Protection (The Permeation Vector)
The Risk: The ligand itself is a solid irritant, but it is almost always handled in solution with N,N-Dimethylformamide (DMF) or Diethylformamide (DEF) .
-
Standard Nitrile (4 mil): < 5 minutes breakthrough time for DMF. Insufficient for prolonged handling.
-
Protocol:
-
Dry Handling: Standard Nitrile gloves are acceptable.
-
Solvated Handling (in DMF/DEF): Double-gloving is mandatory. Wear a standard nitrile inner glove and a Silver Shield (Laminate) or thick Butyl Rubber outer glove if immersion is possible.
-
Splash Guard: Change outer nitrile gloves immediately upon any splash contact.
-
C. Eye & Face Protection[2][4]
-
Standard: Chemical Safety Goggles (indirect venting).
-
Why not Safety Glasses? The static nature of the powder means particles can travel around the gaps in safety glasses. Goggles provide a seal against dust entry.
Operational Workflow: Step-by-Step
This protocol minimizes exposure during the critical "Phase Change" from solid to solution.
Figure 1: Operational workflow illustrating the transition of hazards from inhalation (dust) to dermal permeation (solvent).
Step 1: Anti-Static Weighing
-
Grounding: Use an anti-static gun or bar if available. If not, wipe the spatula and weigh boat with a slightly damp Kimwipe (water/ethanol) to discharge static before touching the powder.
-
Containment: Place the balance inside the fume hood if vibration limits allow. If not, use a powder containment enclosure .
-
Transfer: Use a V-shaped spatula to prevent spillage. Do not pour from the bottle.
Step 2: Solvation (The Critical Moment)
Most accidents occur here when the "safe" solid becomes a "toxic" solution.
-
Add the solid ligand to the reaction vessel (e.g., Teflon liner) first.
-
Add the solvent (DMF/Ethanol) gently down the side of the vessel to avoid lofting dust.
-
Sonication: If sonicating to dissolve, cap the vessel tightly. DMF vapor is hepatotoxic; never sonicate an open vessel outside a hood.
Step 3: Autoclave Loading
-
Inspect the Teflon (PTFE) liner for scratches or deformation. The triazole ligand is acidic; combined with heat, it can stress compromised liners.
-
Ensure the steel jacket is properly threaded.
-
Post-Synthesis: Allow the autoclave to cool to room temperature naturally. Opening a hot autoclave releases solvent vapors rapidly, overwhelming local ventilation.
Emergency & Disposal Logistics
Spill Management
-
Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (water) to dampen, then wipe up. Place in a sealed bag.
-
Solution Spill (DMF based): Evacuate the immediate area. Personnel wearing Silver Shield/Butyl gloves should absorb the spill with vermiculite or sand. Do not use paper towels alone (DMF permeates them instantly).
Waste Disposal Plan
-
Category: Hazardous Chemical Waste.
-
Segregation:
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels go into "Solid Hazardous Waste."
-
Liquid Waste: The mother liquor (post-synthesis) contains unreacted ligand and dissolved metal salts. Dispose of in "Heavy Metal Organic Waste" streams. Do NOT pour down the drain.
-
Wash Water: The first two rinses of the reaction vessel must be collected as hazardous waste.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135439766, 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dibenzoic acid. Retrieved from [Link]
-
Carl Roth. (2024).[4] Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
